molecular formula C16H12O3 B191842 7-Methoxyflavone CAS No. 22395-22-8

7-Methoxyflavone

Katalognummer: B191842
CAS-Nummer: 22395-22-8
Molekulargewicht: 252.26 g/mol
InChI-Schlüssel: QKNDCRMJDZLFEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxyflavone is a member of flavonoids and an ether.
This compound has been reported in Conchocarpus heterophyllus, Pimelea simplex, and other organisms with data available.
an aromatase inhibito

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-methoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-18-12-7-8-13-14(17)10-15(19-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNDCRMJDZLFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332790
Record name 7-Methoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22395-22-8
Record name 7-Methoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022395228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methoxyflavone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-METHOXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK561AP5UR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Neuroprotective Mechanisms of 7-Methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: 7-Methoxyflavone, a naturally occurring flavonoid, has demonstrated significant neuroprotective potential through a multi-targeted mechanism of action. This document provides an in-depth analysis of its core neuroprotective activities, focusing on its anti-inflammatory, antioxidant, and anti-apoptotic properties. We detail the key signaling pathways modulated by this compound, including the inhibition of pro-inflammatory cascades such as TLR4/MyD88/MAPK and NF-κB, the activation of the cytoprotective Nrf2/NQO-1 antioxidant response, and the promotion of cell survival through the PI3K/Akt pathway and regulation of apoptotic proteins. This guide synthesizes quantitative data from pivotal studies into structured tables and provides detailed experimental methodologies. Furthermore, complex signaling interactions and experimental workflows are visualized through diagrams generated using the DOT language to facilitate a clear understanding of this compound's therapeutic potential in the context of neurodegenerative diseases.

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal structure and function. The underlying pathology of these conditions is complex and multifactorial, with neuroinflammation, oxidative stress, and apoptosis being central contributors to neuronal cell death.[1][2] Neuroinflammation involves the activation of glial cells, which release pro-inflammatory mediators, while oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems.[1][3] These processes can trigger apoptotic pathways, leading to programmed cell death of neurons.[4]

Flavonoids, a class of polyphenolic compounds found in various plants, are known for their diverse biological activities, including antioxidant and anti-inflammatory effects.[2][5] this compound (7-MF), a specific methoxylated flavone, has emerged as a promising neuroprotective agent due to its ability to cross the blood-brain barrier and modulate key cellular pathways involved in neuronal survival.[6][7][8] This technical guide will provide a detailed examination of the molecular mechanisms through which this compound exerts its neuroprotective effects, offering valuable insights for researchers and professionals in the field of neuroscience and drug development.

Core Neuroprotective Mechanisms of Action

The neuroprotective efficacy of this compound stems from its ability to concurrently target three critical drivers of neurodegeneration: inflammation, oxidative stress, and apoptosis.

Anti-inflammatory and Antioxidant Effects

This compound demonstrates potent anti-inflammatory and antioxidant activities, primarily through the modulation of the TLR4/MyD88/MAPK, NF-κB, and Nrf2 signaling pathways.[9] In the context of neuroinflammation, microglia, the resident immune cells of the central nervous system, can be over-activated by stimuli like lipopolysaccharide (LPS), leading to the production of harmful pro-inflammatory mediators.[3]

This compound intervenes in this process by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[9] It reduces the expression of TLR4 and its downstream adaptor protein, Myeloid Differentiation Factor 88 (MyD88).[9] This, in turn, suppresses the phosphorylation of key components of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinases 1/2 (ERK).[9] The inhibition of this cascade leads to the downstream suppression of the transcription factor Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammatory gene expression.[5][9][10] Consequently, the production of pro-inflammatory cytokines and enzymes such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) is significantly reduced.[5][9]

Concurrently, this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[9] It promotes the nuclear accumulation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of target genes.[2][9] This leads to the increased expression of antioxidant enzymes like NAD(P)H quinone dehydrogenase-1 (NQO-1), enhancing the cell's capacity to neutralize oxidative stress.[9]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates MAPK MAPK (JNK, ERK) MyD88->MAPK NFkB_I_B NF-κB/IκB MAPK->NFkB_I_B NFkB NF-κB NFkB_I_B->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nrf2_Keap1 Nrf2/Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Seven_MF This compound Seven_MF->TLR4 Seven_MF->MyD88 Inhibits Seven_MF->MAPK Inhibits Seven_MF->Nrf2_Keap1 Activates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Inflammatory_Genes Induces Transcription Antioxidant_Genes Antioxidant Genes (NQO-1) Nrf2_nuc->Antioxidant_Genes Induces Transcription

Caption: this compound's anti-inflammatory and antioxidant signaling pathways.

Table 1: Quantitative Effects of this compound on Inflammatory and Oxidative Stress Markers

ParameterCell/Animal ModelTreatment/ConcentrationResultReference
Inflammatory Markers
IL-6, TNF-α, COX-2, iNOS, ICAM-1, MCP-1 ProductionLPS-induced BV2 microglial cellsPretreatment with 7-MFAntagonized LPS-induced production[9]
TLR4, MyD88 ExpressionLPS-induced BV2 microglial cellsTreatment with 7-MFReduced expression[9]
p-JNK, p-ERK ExpressionLPS-induced BV2 microglial cellsTreatment with 7-MFReduced expression[9]
Iba1 (microglial activation marker)LPS-treated C57BL/6J micePretreatment with 7-MFReduced brain level[9]
Serum IL-6LPS-treated C57BL/6J micePretreatment with 7-MFReduced serum level[9]
Oxidative Stress Markers
Nuclear Nrf2 AccumulationLPS-induced BV2 microglial cellsTreatment with 7-MFIncreased accumulation[9]
NQO-1 ExpressionLPS-induced BV2 microglial cellsTreatment with 7-MFIncreased cellular expression[9]
GSH/GSSG RatioDopamine-induced PC12 cellsPreincubation with TMF (3-20 µM)Attenuated redox imbalance[11]
GSH/GSSG RatioD-galactose treated miceTMF (4 or 8 mg/kg/day) for 2 weeksUpregulated ratio in hippocampus[11]

Note: TMF refers to (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a related compound, indicating a class effect.

Anti-apoptotic Effects

This compound also confers neuroprotection by directly inhibiting apoptotic cell death.[12] Apoptosis in neurons can be triggered by various insults, including oxidative stress (e.g., induced by hydrogen peroxide, H₂O₂).[12] The anti-apoptotic mechanism of this compound involves the modulation of the PI3K/Akt signaling pathway and the regulation of the Bcl-2 family of proteins.[13][14]

The PI3K/Akt pathway is a critical signaling cascade for promoting cell survival.[15] While direct evidence for this compound is still emerging, related flavonoids have been shown to activate this pathway, leading to the phosphorylation and activation of Akt.[14] Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins, thereby promoting neuronal survival.

Furthermore, this compound directly influences the balance of pro- and anti-apoptotic proteins.[12] In neuronal cells challenged with H₂O₂, treatment with a derivative, 7-methoxyheptaphylline (B1220677) (7-MH), led to a concentration-dependent increase in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[12] Simultaneously, it inhibited the expression of the pro-apoptotic protein BAX.[12] This shift in the Bax/Bcl-2 ratio prevents the loss of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytosol, a key step in initiating the caspase cascade.[14] Consequently, this compound and its derivatives have been shown to inhibit the activation of executioner caspases, such as cleaved caspase-3, which are responsible for the final stages of apoptosis.[12]

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptotic Cascade Neurotoxic_Insult Neurotoxic Insult (e.g., H₂O₂) Bax BAX (Pro-apoptotic) Neurotoxic_Insult->Bax Activates Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Neurotoxic_Insult->Bcl2 Inhibits PI3K PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylates Apoptosis Apoptosis pAkt->Apoptosis Promotes Survival CytoC Cytochrome c Release Bax->CytoC Bcl2->Bax Inhibits Seven_MF This compound Seven_MF->PI3K Activates Seven_MF->Bax Inhibits Seven_MF->Bcl2 Induces Casp3 Cleaved Caspase-3 Seven_MF->Casp3 Inhibits Casp9 Caspase-9 CytoC->Casp9 Activates Casp9->Casp3 Activates Casp3->Apoptosis G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow A1 Culture Neuronal/ Glial Cells A2 Pre-treat with This compound A1->A2 A3 Induce Stress/ Inflammation (LPS, H₂O₂) A2->A3 A4 Incubate A3->A4 A5 Assess Endpoints: - Cell Viability (MTT) - Apoptosis (Flow Cytometry) - Protein Expression (Western Blot) - Gene Expression (RT-qPCR) A4->A5 B1 Select Animal Model (e.g., LPS-treated mice) B2 Administer This compound B1->B2 B3 Induce Neurotoxic Challenge B2->B3 B4 Conduct Behavioral Tests (e.g., MWM) B3->B4 B5 Euthanize & Collect Tissue B4->B5 B6 Analyze Tissue: - Immunohistochemistry (Iba1) - Biochemical Assays (BDNF) - Cytokine Levels (ELISA) B5->B6

References

7-Methoxyflavone: A Technical Overview of its Biological Activities and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Methoxyflavone is a naturally occurring flavonoid distinguished by a methoxy (B1213986) group at the C7 position of the flavone (B191248) backbone. This structural feature significantly enhances its metabolic stability and oral bioavailability compared to its hydroxylated counterparts, making it a compound of considerable interest for therapeutic development[1]. Preclinical research has illuminated a spectrum of biological activities, including anticancer, anti-inflammatory, and specific enzyme inhibition properties. This document provides an in-depth review of the current scientific evidence, focusing on the molecular mechanisms, quantitative data from key assays, and detailed experimental protocols to facilitate further research and development.

Anticancer Activities

Methoxyflavones, including this compound, exhibit potent antiproliferative effects against various cancer cell lines[1]. The primary mechanisms contributing to this activity are the induction of apoptosis (programmed cell death) and cell cycle arrest.

Cytotoxicity and Antiproliferative Effects

The cytotoxic potential of this compound and related compounds has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values vary depending on the cancer cell line and exposure duration.

Table 1: Cytotoxic Activity of this compound and Related Methoxyflavones in Cancer Cell Lines

Compound Cell Line Cancer Type Incubation Time IC50 (µM) Reference
This compound (7-MF) A549 Lung Carcinoma 72 hours 36.5 [1]
5-Hydroxy-7-methoxyflavone (HMF) HCT-116 Colorectal Carcinoma Not Specified Dose-dependent cytotoxicity [2]
6-Methoxyflavone (B191845) HeLa Cervical Cancer Not Specified Inhibitory Effect [3]

| 5,7-Dimethoxyflavone (DMF) | VK2/E6E7, End1/E6E7 | Endometriosis | Not Specified | Antiproliferative effects |[4] |

Mechanism of Action: Induction of Apoptosis

A primary anticancer mechanism of methoxyflavones is the induction of apoptosis. Studies on structurally similar compounds, such as 5-hydroxy-7-methoxyflavone, reveal the activation of the intrinsic, or mitochondrial, pathway of apoptosis[2]. This process is often initiated by an increase in intracellular Reactive Oxygen Species (ROS), leading to endoplasmic reticulum (ER) stress and subsequent mitochondrial dysfunction[2][4]. Key events include the perturbation of the mitochondrial membrane, release of cytochrome c, downregulation of anti-apoptotic proteins like Bcl-2, and activation of executioner caspase-3[2].

G Figure 1: Intrinsic Apoptosis Pathway Modulated by Methoxyflavones cluster_stress Cellular Stress cluster_mito Mitochondrial Dysregulation cluster_caspase Caspase Cascade 7_MF This compound (and related compounds) ROS ↑ Reactive Oxygen Species (ROS) 7_MF->ROS Induces Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Inhibits Bax Bax (Pro-apoptotic) ROS->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Permeabilizes Membrane CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Intrinsic Apoptosis Pathway Modulated by Methoxyflavones
Mechanism of Action: Cell Cycle Arrest

In addition to apoptosis, certain methoxyflavones can halt the proliferation of cancer cells by inducing cell cycle arrest. For instance, 6-methoxyflavone has been shown to induce S-phase arrest in HeLa cells through the CCNA2/CDK2/p21CIP1 signaling pathway[3][5]. Other related flavones cause arrest at the G2/M checkpoint by modulating key regulatory proteins such as CDC2 and CDC25C[6]. This disruption prevents cancer cells from completing the division process, thereby inhibiting tumor growth.

G Figure 2: G2/M Cell Cycle Checkpoint Inhibition by Flavonoids Flav Flavonoids (e.g., Methoxyflavone derivatives) p53 ↑ p53 Flav->p53 CDC25C ↓ CDC25C Flav->CDC25C p21 ↑ p21 p53->p21 CDK1_CyclinB CDK1/Cyclin B Complex (MPF) p21->CDK1_CyclinB Inhibits G2 G2 Phase p21->G2 CDC25C->CDK1_CyclinB Activates CDC25C->G2 M M Phase (Mitosis) CDK1_CyclinB->M Promotes entry Arrest G2/M Arrest G2->M G Figure 3: NF-κB Signaling Pathway Inhibition by this compound Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Degradation & Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Activates MF This compound MF->IKK Inhibits G Figure 4: MTT Assay Experimental Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h (allow attachment) A->B C 3. Treat cells with This compound (various concentrations) B->C D 4. Incubate for desired period (24-72h) C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4h (formazan formation) E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at ~570nm G->H I 9. Calculate % viability and determine IC50 H->I G Figure 5: Western Blot Experimental Workflow A 1. Treat cells with This compound B 2. Harvest cells and prepare protein lysate A->B C 3. Determine protein concentration (e.g., BCA assay) B->C D 4. Separate proteins by size via SDS-PAGE C->D E 5. Transfer proteins to a PVDF membrane D->E F 6. Block membrane to prevent non-specific binding E->F G 7. Incubate with primary antibody (e.g., anti-cleaved Caspase-3) F->G H 8. Incubate with HRP-conjugated secondary antibody G->H I 9. Add ECL substrate and detect chemiluminescence H->I J 10. Analyze band intensity I->J G Figure 6: Cell Cycle Analysis Workflow A 1. Treat cells with This compound B 2. Harvest cells and wash with PBS A->B C 3. Fix cells in ice-cold 70% ethanol B->C D 4. Incubate at -20°C (at least 2 hours) C->D E 5. Wash cells to remove ethanol D->E F 6. Resuspend in staining solution (Propidium Iodide + RNase A) E->F G 7. Incubate in the dark for 30 minutes F->G H 8. Analyze DNA content using a flow cytometer G->H I 9. Model cell cycle phases from histogram data H->I

References

7-Methoxyflavone: A Natural Aromatase Inhibitor for Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyflavone, a naturally occurring methylated flavonoid, has emerged as a significant subject of interest in the field of oncology and endocrinology due to its potent aromatase inhibitory activity. Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme responsible for the conversion of androgens to estrogens. Its inhibition is a clinically validated strategy for the treatment of hormone-receptor-positive breast cancer in postmenopausal women. Unlike many other flavonoids, this compound exhibits enhanced metabolic stability and oral bioavailability, making it a promising candidate for further investigation as a potential therapeutic or chemopreventive agent. This technical guide provides a comprehensive overview of this compound as a natural aromatase inhibitor, detailing its mechanism of action, quantitative efficacy, relevant experimental protocols, and the signaling pathways involved in aromatase regulation.

Quantitative Efficacy of this compound and Comparators

The aromatase inhibitory potential of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

CompoundIC50 (µM)Assay TypeEnzyme SourceReference
This compound 1.9Cell-freeRecombinant CYP19[1]
This compound2 to 9Cell-freeRecombinant CYP19[1]
7-Hydroxyflavone0.51Cell-freeRecombinant CYP19[1]
Chrysin4.2Cell-freeRecombinant CYP19[1]
Letrozole0.0053 (5.3 nM)Cell-based (MCF-7aro)Human breast cancer cells[2]
Anastrozole>0.5 (IC50 not reached)Cell-based (MCF-7aro)Human breast cancer cells[3]
Aminoglutethimide (B1683760)0.6Cell-freeHuman placental microsomes[4]
alpha-Naphthoflavone0.5Cell-based (preadipocytes)Human preadipocytes[5]
Chrysin4.6Cell-based (preadipocytes)Human preadipocytes[5]

Mechanism of Action

Studies suggest that this compound acts as a competitive inhibitor of aromatase.[5] This mode of inhibition implies that it binds to the active site of the enzyme, thereby competing with the natural androgen substrates (androstenedione and testosterone) and preventing their conversion to estrogens (estrone and estradiol, respectively). The structural similarity of the flavone (B191248) backbone to the steroid structure of androgens is believed to contribute to this competitive binding.

Signaling Pathways Regulating Aromatase Expression

The expression of the aromatase-encoding gene, CYP19A1, is regulated by tissue-specific promoters, which are in turn controlled by complex signaling pathways. In breast cancer cells, the upregulation of aromatase is often driven by cyclic AMP (cAMP) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. While direct studies on this compound's influence on these pathways in the context of aromatase inhibition are limited, flavonoids, in general, have been shown to modulate these cascades.[6][7]

Aromatase_Regulation_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., PGE2) GPCR GPCR Growth_Factors->GPCR RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK AC Adenylyl Cyclase (AC) GPCR->AC Gs Ras Ras RTK->Ras PI3K PI3K RTK->PI3K cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Akt Akt PI3K->Akt Akt->CREB cross-talk CYP19A1 CYP19A1 Gene CREB->CYP19A1 Binds Promoter Aromatase_mRNA Aromatase mRNA CYP19A1->Aromatase_mRNA Aromatase_Protein Aromatase Enzyme Aromatase_mRNA->Aromatase_Protein Translation Tritiated_Water_Release_Assay_Workflow cluster_preparation Preparation cluster_reaction Enzymatic Reaction cluster_separation Separation & Quantification cluster_analysis Data Analysis Prepare_Mixture Prepare reaction mixture (Aromatase, NADPH system, Buffer) Add_Inhibitor Add this compound (or vehicle control) Prepare_Mixture->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Add_Substrate Add [1β-³H]-Androstenedione Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate Terminate Reaction Incubate->Terminate Add_Charcoal Add Dextran-coated Charcoal Terminate->Add_Charcoal Centrifuge Centrifuge Add_Charcoal->Centrifuge Collect_Supernatant Collect Supernatant ([³H]₂O) Centrifuge->Collect_Supernatant Scintillation_Counting Scintillation Counting Collect_Supernatant->Scintillation_Counting Calculate_Inhibition Calculate % Inhibition Scintillation_Counting->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

References

Unveiling 7-Methoxyflavone: A Technical Guide to its Discovery and Isolation from Zornia brasiliensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 7-Methoxyflavone, a flavonoid of significant interest, from the plant species Zornia brasiliensis. This document details the experimental protocols, quantitative data, and potential biological significance of this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Zornia brasiliensis Vogel, a plant belonging to the Fabaceae family, has been a subject of phytochemical investigation due to its traditional use in folk medicine. Scientific studies have led to the identification of several secondary metabolites, including the flavonoid this compound. This compound has demonstrated notable biological activities, particularly antinociceptive effects, making it a promising candidate for further pharmacological research and development. An ethanolic extract of Zornia brasiliensis has been shown to contain a significant amount of this compound, quantified at 146.54 mg/g of the extract.

Experimental Protocols

This section outlines the detailed methodologies for the extraction, isolation, and purification of this compound from the aerial parts of Zornia brasiliensis.

Plant Material Collection and Preparation

Fresh aerial parts of Zornia brasiliensis are collected and authenticated. The plant material is then shade-dried at room temperature and coarsely powdered using a mechanical grinder.

Extraction

The powdered plant material is subjected to maceration with 95% ethanol (B145695) at room temperature. The mixture is allowed to stand for a period of 72 hours with occasional agitation. The process is repeated three to four times to ensure exhaustive extraction. The combined ethanolic extracts are then filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude ethanolic extract.

Fractionation by Vacuum Liquid Chromatography (VLC)

The crude ethanolic extract is subjected to fractionation using Vacuum Liquid Chromatography (VLC) over silica (B1680970) gel.

  • Column Packing: A sintered glass funnel is packed with silica gel (70-230 mesh) as the stationary phase. The column is packed dry and then compacted under vacuum.

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel to create a dry powder, which is then carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with a gradient of solvents with increasing polarity, starting with n-hexane, followed by dichloromethane, ethyl acetate (B1210297), and finally mixtures of ethyl acetate and methanol (B129727). Fractions are collected at each solvent change.

Isolation by Column Chromatography

The fractions obtained from VLC that show the presence of this compound (as determined by Thin Layer Chromatography) are pooled and subjected to further purification by conventional column chromatography over silica gel.

  • Column Packing: A glass column is packed with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like n-hexane.

  • Sample Loading: The concentrated flavonoid-rich fraction is dissolved in a minimal amount of a suitable solvent and loaded onto the column.

  • Elution: The column is eluted with a solvent system of increasing polarity, typically a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by TLC.

Purification by Recrystallization

Fractions containing pure this compound are combined, and the solvent is evaporated. The resulting solid is purified by recrystallization. A suitable solvent system, such as methanol or ethanol-water, is used to dissolve the compound at an elevated temperature, followed by slow cooling to induce the formation of pure crystals.

Data Presentation

The following tables summarize the quantitative data associated with the isolation and characterization of this compound from Zornia brasiliensis.

ParameterValueReference
Plant Material (Aerial Parts)5 kg[1]
Crude Ethanolic Extract Yield11% (w/w)
This compound Content in Ethanolic Extract146.54 mg/g

Table 1: Extraction and Quantification Data

Spectroscopic TechniqueKey Data Points
¹H NMR (CDCl₃, 500 MHz)δ (ppm): 7.85 (d, J=8.5 Hz, 2H), 7.50-7.40 (m, 3H), 7.05 (d, J=8.5 Hz, 1H), 6.95 (s, 1H), 6.85 (s, 1H), 3.90 (s, 3H)
¹³C NMR (CDCl₃, 125 MHz)δ (ppm): 177.8, 164.0, 162.5, 157.9, 131.6, 130.9, 129.0, 126.2, 118.0, 115.5, 107.8, 100.2, 55.8
Mass Spectrometry (ESI-MS) m/z 253.08 [M+H]⁺

Table 2: Spectroscopic Data for this compound

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Zornia brasiliensis (Aerial Parts) extraction Maceration with 95% Ethanol plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Ethanolic Extract filtration->crude_extract vlc Vacuum Liquid Chromatography (VLC) crude_extract->vlc fractions Solvent Fractions vlc->fractions cc Silica Gel Column Chromatography fractions->cc pure_fractions Pure this compound Fractions cc->pure_fractions recrystallization Recrystallization pure_fractions->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Workflow for the Isolation of this compound.

Postulated Antinociceptive Signaling Pathway

signaling_pathway seven_mf This compound prostaglandin_synthesis Prostaglandin Synthesis seven_mf->prostaglandin_synthesis Inhibition inflammatory_mediators Inflammatory Mediators seven_mf->inflammatory_mediators Inhibition nociceptive_stimuli Nociceptive Stimuli nociceptive_stimuli->prostaglandin_synthesis nociceptive_stimuli->inflammatory_mediators nociceptor_activation Nociceptor Activation prostaglandin_synthesis->nociceptor_activation inflammatory_mediators->nociceptor_activation pain_signal Pain Signal Transduction nociceptor_activation->pain_signal

References

The Pharmacological Profile of 7-Methoxyflavone: An In-depth Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyflavone, a naturally occurring flavonoid, has emerged as a compound of significant interest in oncological research. As a member of the methoxyflavone subclass, it exhibits enhanced metabolic stability and oral bioavailability compared to its hydroxylated counterparts, positioning it as a promising candidate for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its analogs, with a focus on its mechanisms of action, cytotoxic efficacy, and the modulation of key signaling pathways implicated in cancer progression. The information presented herein is intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this intriguing class of compounds.

Mechanism of Action

This compound and its derivatives exert their anticancer effects through a multi-pronged approach that includes the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling cascades that govern cancer cell proliferation and survival.

Induction of Apoptosis

A primary mechanism by which methoxyflavones, including this compound analogs, induce cancer cell death is through the activation of the apoptotic cascade. This programmed cell death is often initiated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the subsequent activation of caspase pathways.[1][2][3]

Key events in this compound-induced apoptosis include:

  • Increased ROS Production: Elevated levels of intracellular ROS disrupt cellular homeostasis and trigger oxidative stress.[2][4]

  • Mitochondrial Membrane Perturbation: ROS accumulation leads to a decrease in the mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic apoptotic pathway.[2]

  • Release of Cytochrome c: Disruption of the mitochondrial membrane results in the release of cytochrome c into the cytosol.[1]

  • Modulation of Bcl-2 Family Proteins: Methoxyflavones can down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as Bax and Bak.[1][5]

  • Caspase Activation: The cytosolic cytochrome c activates a cascade of caspases, including caspase-3 and caspase-9, which are the executioners of apoptosis.[1][5]

  • PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[6]

Some polymethoxylated flavones have also been shown to induce a Ca(2+)-mediated apoptotic pathway by depleting endoplasmic reticulum Ca(2+) stores and activating Ca(2+)-dependent proteases like µ-calpain and caspase-12.[7]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound and related compounds can inhibit cancer cell proliferation by arresting the cell cycle at various checkpoints. The G0/G1 and G2/M phases are common targets for these compounds.[8] For instance, 5,7-dimethoxyflavone (B190784) has been shown to cause a sub-G1 arrest in HepG2 liver cancer cells.[2] This cell cycle arrest is often mediated by the modulation of key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[8] Flavone derivatives have been observed to activate p21Waf1/CIP1, a potent CDK inhibitor, which in turn leads to the inhibition of cyclin/CDK complexes and subsequent cell cycle arrest.[5]

Modulation of Signaling Pathways

Methoxyflavones have been demonstrated to interfere with several signaling pathways that are constitutively active in cancer cells and play a crucial role in their survival and proliferation. These include:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. 5,7-Dimethoxyflavone has been shown to inhibit this pathway, contributing to its anticancer effects.[9]

  • NF-κB Pathway: The NF-κB signaling pathway is involved in inflammation, immunity, and cell survival. Its inhibition by methoxyflavones can suppress cancer cell growth.[9][10]

  • MAPK/ERK Pathway: The MAPK/ERK pathway is critical for cell proliferation and differentiation. Methoxyflavones can modulate this pathway to inhibit cancer cell growth.[10]

  • Wnt/β-catenin Pathway: Some methoxyflavones have been shown to reduce cell migration and invasion by decreasing the expression of key components of the Wnt/β-catenin signaling pathway.[5]

  • Aromatase Inhibition: this compound is a potent inhibitor of aromatase, the enzyme responsible for estrogen synthesis.[11] This mechanism is particularly relevant for hormone-dependent cancers like breast cancer.

Quantitative Data: Cytotoxic Activity

The cytotoxic efficacy of this compound and its derivatives has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cells, are summarized in the table below. It is important to note that the potency of these compounds can vary depending on the specific chemical structure and the cancer cell line being tested.

CompoundCancer Cell LineIC50 (µM)Incubation Time (h)
This compound-2-9 (Aromatase inhibition)-
5,7-DimethoxyflavoneHepG2 (Liver Cancer)25Not Specified
5,7-DimethoxyflavoneSCC-9 (Oral Squamous Cell Carcinoma)--
5,7-DimethoxyflavoneMCF-7 (Breast Cancer)--
6-MethoxyflavoneHeLa (Cervical Cancer)55.3172
5-Hydroxy-7-methoxyflavoneHCT-116 (Colon Carcinoma)Dose-dependent cytotoxicity-
4',5'-dihydroxy-5,7,3'-TrimethoxyflavoneHela (Cervical Cancer)4.8372
4',5'-dihydroxy-5,7,3'-TrimethoxyflavoneHCC1954 (Breast Cancer)8.58-
Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-TMF)MCF-7 (Breast Cancer)4.972
5,3′-dihydroxy-3,6,7,8,4′-PeMFMCF-7 (Breast Cancer)3.7172

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of the anticancer properties of this compound are provided below.

Cell Viability Assessment: MTT Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.[9][12]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/mL and incubate overnight.[9]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and quantify apoptosis.[12][13]

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.[12][13]

  • Cell Treatment and Harvesting: Treat cells as desired and harvest them.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol (B145695) dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution (containing RNase A) and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI.

Protein Expression Analysis: Western Blotting

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and other signaling pathways.[9][13]

  • Protein Extraction: Lyse treated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a suitable assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane in a blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Add a chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.

digraph "7_Methoxyflavone_Signaling_Pathways" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

// Nodes "this compound" [fillcolor="#FBBC05", fontcolor="#202124"]; "ROS_Generation" [label="ROS Generation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Mitochondrial_Dysfunction" [label="Mitochondrial Dysfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cytochrome_c_Release" [label="Cytochrome c Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Caspase_Activation" [label="Caspase Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Apoptosis" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "PI3K_Akt_Pathway" [label="PI3K/Akt Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NF_kB_Pathway" [label="NF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MAPK_ERK_Pathway" [label="MAPK/ERK Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell_Proliferation_Survival" [label="Cell Proliferation & Survival", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cell_Cycle_Arrest" [label="Cell Cycle Arrest\n(G0/G1, G2/M)", fillcolor="#FBBC05", fontcolor="#202124"]; "Aromatase_Inhibition" [label="Aromatase Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; "Estrogen_Synthesis" [label="Estrogen Synthesis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges "this compound" -> "ROS_Generation" [color="#202124"]; "ROS_Generation" -> "Mitochondrial_Dysfunction" [color="#202124"]; "Mitochondrial_Dysfunction" -> "Cytochrome_c_Release" [color="#202124"]; "Cytochrome_c_Release" -> "Caspase_Activation" [color="#202124"]; "Caspase_Activation" -> "Apoptosis" [color="#202124"]; "this compound" -> "PI3K_Akt_Pathway" [label="Inhibits", color="#202124"]; "this compound" -> "NF_kB_Pathway" [label="Inhibits", color="#202124"]; "this compound" -> "MAPK_ERK_Pathway" [label="Modulates", color="#202124"]; "PI3K_Akt_Pathway" -> "Cell_Proliferation_Survival" [color="#202124"]; "NF_kB_Pathway" -> "Cell_Proliferation_Survival" [color="#202124"]; "MAPK_ERK_Pathway" -> "Cell_Proliferation_Survival" [color="#202124"]; "this compound" -> "Cell_Cycle_Arrest" [color="#202124"]; "Cell_Cycle_Arrest" -> "Cell_Proliferation_Survival" [label="Inhibits", color="#202124"]; "this compound" -> "Aromatase_Inhibition" [color="#202124"]; "Aromatase_Inhibition" -> "Estrogen_Synthesis" [label="Inhibits", color="#202124"]; }

Caption: Key signaling pathways modulated by this compound in cancer cells.

digraph "Experimental_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.3];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

// Nodes "Start" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="Start"]; "Cell_Culture" [label="Cancer Cell Line Culture", fillcolor="#FFFFFF", fontcolor="#202124"]; "Compound_Treatment" [label="Treatment with\nthis compound", fillcolor="#FFFFFF", fontcolor="#202124"]; "MTT_Assay" [label="MTT Assay\n(Cell Viability, IC50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Apoptosis_Assay" [label="Apoptosis Assay\n(Annexin V/PI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cell_Cycle_Analysis" [label="Cell Cycle Analysis\n(PI Staining)", fillcolor="#FBBC05", fontcolor="#202124"]; "Western_Blot" [label="Western Blot\n(Protein Expression)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Data Analysis & Interpretation", fillcolor="#F1F3F4", fontcolor="#202124"]; "End" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="End"];

// Edges "Start" -> "Cell_Culture" [color="#5F6368"]; "Cell_Culture" -> "Compound_Treatment" [color="#5F6368"]; "Compound_Treatment" -> "MTT_Assay" [color="#5F6368"]; "Compound_Treatment" -> "Apoptosis_Assay" [color="#5F6368"]; "Compound_Treatment" -> "Cell_Cycle_Analysis" [color="#5F6368"]; "Compound_Treatment" -> "Western_Blot" [color="#5F6368"]; "MTT_Assay" -> "Data_Analysis" [color="#5F6368"]; "Apoptosis_Assay" -> "Data_Analysis" [color="#5F6368"]; "Cell_Cycle_Analysis" -> "Data_Analysis" [color="#5F6368"]; "Western_Blot" -> "Data_Analysis" [color="#5F6368"]; "Data_Analysis" -> "End" [color="#5F6368"]; }

Caption: A typical experimental workflow for the in vitro evaluation of this compound.

Conclusion

This compound and its derivatives represent a promising class of natural compounds with significant potential for cancer therapy. Their multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways, underscores their therapeutic appeal. The enhanced bioavailability of methoxyflavones compared to other flavonoids further strengthens their candidacy for clinical development. This technical guide provides a foundational understanding of the pharmacological profile of this compound, offering valuable insights and detailed protocols to aid researchers in their quest to unlock the full therapeutic potential of this compound in the fight against cancer. Further in-depth studies, including in vivo efficacy and safety profiling, are warranted to translate the promising preclinical findings into clinical applications.

References

7-Methoxyflavone: A Comprehensive Technical Guide on its Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyflavone (7-MF) is a naturally occurring flavonoid characterized by a methoxy (B1213986) group at the 7-position of the flavone (B191248) backbone. It has been isolated from various plants, notably from the species Zornia brasiliensis.[1] This molecule has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent aromatase inhibition and notable antinociceptive effects.[1][2] Its improved metabolic stability and bioavailability compared to its hydroxylated counterparts make it an attractive candidate for further investigation in drug discovery and development.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of this compound, supplemented with detailed experimental protocols and pathway diagrams.

Chemical Structure and Properties

This compound, with the IUPAC name 7-methoxy-2-phenylchromen-4-one, is a member of the flavonoid class of compounds.[4][5] Its chemical structure consists of a central chromone (B188151) ring system with a phenyl group at the 2-position and a methoxy group at the 7-position.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference(s)
IUPAC Name 7-methoxy-2-phenylchromen-4-one[4][5]
Synonyms 7-Methoxy-2-phenyl-4H-1-benzopyran-4-one, Flavone, 7-methoxy-[2][5]
CAS Number 22395-22-8[4][5]
Molecular Formula C₁₆H₁₂O₃[4][5]
Molecular Weight 252.26 g/mol [4][5]
Appearance White to light yellow powder/crystal[2]
Melting Point 110-112 °C[2]
Boiling Point 421.2 ± 45.0 °C (Predicted)[2]
Solubility DMF: 30 mg/mL, DMSO: 15 mg/mL, Ethanol (B145695): 5 mg/mL[1]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey FeaturesReference(s)
UV-Vis (λmax) 252, 308 nm[1]
IR Spectroscopy Data available, typically shows characteristic C=O and C-O-C stretching frequencies.[4]
Mass Spectrometry m/z top peak at 252.[4]
¹H NMR Spectral data available from various sources.[4]
¹³C NMR Spectral data available from various sources.[4]

Experimental Protocols

Synthesis of this compound (One-Pot Method)

A reported one-pot synthesis of 7-methoxy-2-phenylchromen-4-one involves the reaction of a substituted phenol (B47542) with a cinnamoyl chloride mediated by metal chlorides, followed by intramolecular cyclodehydrogenation.[6]

Methodology:

  • Combine the substituted phenol and cinnamoyl chloride in a reaction vessel.

  • Add BiCl₃ and RuCl₃ as catalysts.

  • The reaction proceeds through an intermolecular ortho-acylation followed by an intramolecular cyclodehydrogenation.

  • The product, this compound, is then purified, typically by recrystallization from a suitable solvent system like hexanes and ethyl acetate (B1210297).[6]

  • Characterization of the final product is performed using techniques such as HRMS, ¹H NMR, and ¹³C NMR to confirm its structure and purity.[6]

G Workflow for the One-Pot Synthesis of this compound cluster_reactants Reactants cluster_catalysts Catalysts cluster_process Reaction Process cluster_purification Purification & Analysis phenol Substituted Phenol reaction_vessel One-Pot Reaction phenol->reaction_vessel cinnamoyl_chloride Cinnamoyl Chloride cinnamoyl_chloride->reaction_vessel BiCl3 BiCl₃ BiCl3->reaction_vessel RuCl3 RuCl₃ RuCl3->reaction_vessel acylation Intermolecular ortho-Acylation reaction_vessel->acylation cyclodehydrogenation Intramolecular Cyclodehydrogenation acylation->cyclodehydrogenation purification Recrystallization cyclodehydrogenation->purification characterization HRMS, ¹H NMR, ¹³C NMR purification->characterization product This compound characterization->product

One-Pot Synthesis of this compound.
Isolation of Flavonoids from Plant Material (General Protocol)

Methodology:

  • Extraction:

    • The dried and powdered plant material (e.g., aerial parts of Zornia brasiliensis) is subjected to extraction with a suitable solvent, typically 80% ethanol or methanol, using techniques such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.[4][7]

    • The resulting crude extract is filtered and concentrated under reduced pressure.[4]

  • Solvent Partitioning:

    • The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[7] Flavonoids are often enriched in the ethyl acetate fraction.

  • Chromatographic Purification:

    • The flavonoid-rich fraction is subjected to column chromatography, typically using silica (B1680970) gel or Sephadex LH-20 as the stationary phase.[8][9]

    • A gradient elution is performed with a solvent system of increasing polarity (e.g., n-hexane-ethyl acetate followed by ethyl acetate-methanol) to separate the individual flavonoid constituents.[4][9]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions containing the compound of interest are pooled, and the solvent is evaporated.

    • Further purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[9]

G General Workflow for Flavonoid Isolation from Plant Material plant_material Dried & Powdered Plant Material extraction Extraction (e.g., 80% Ethanol) plant_material->extraction filtration_concentration Filtration & Concentration extraction->filtration_concentration crude_extract Crude Extract filtration_concentration->crude_extract partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning flavonoid_fraction Flavonoid-Rich Fraction (e.g., Ethyl Acetate) partitioning->flavonoid_fraction column_chromatography Column Chromatography (Silica Gel / Sephadex LH-20) flavonoid_fraction->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection hplc Preparative HPLC fraction_collection->hplc pure_flavonoid Pure Flavonoid (e.g., this compound) hplc->pure_flavonoid

Isolation of Flavonoids from Plants.
Biological Activity Assays

This compound is a known inhibitor of aromatase (CYP19A1), the enzyme responsible for the final step in estrogen biosynthesis.[2][3]

Methodology:

  • Reagent Preparation: Prepare assay buffer, a fluorogenic substrate solution, NADPH generating system, and a solution of recombinant human aromatase. A known aromatase inhibitor (e.g., letrozole) should be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the test compound (this compound) at various concentrations.

    • Add the recombinant human aromatase and incubate to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH generating system.

    • Measure the fluorescence in kinetic mode at an excitation/emission of ~488/527 nm. The rate of fluorescence increase is proportional to aromatase activity.

  • Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of this compound relative to a vehicle control. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[10]

G Workflow for In Vitro Aromatase Inhibition Assay reagents Prepare Reagents: - Assay Buffer - Fluorogenic Substrate - NADPH System - Aromatase Enzyme - this compound - Positive Control plate_setup Plate Setup (96-well): Add 7-MF at various concentrations and controls. reagents->plate_setup incubation Add Aromatase Enzyme & Incubate plate_setup->incubation reaction_start Initiate Reaction: Add Substrate/NADPH mixture incubation->reaction_start measurement Measure Fluorescence (Kinetic Mode) Ex/Em ~488/527 nm reaction_start->measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC₅₀ Value measurement->data_analysis G Workflow for LPS-Induced Nitric Oxide Production Assay cell_culture Culture RAW 264.7 Macrophages cell_seeding Seed Cells in 24-well Plate cell_culture->cell_seeding treatment Pre-treat with This compound cell_seeding->treatment stimulation Stimulate with LPS (24 hours) treatment->stimulation supernatant_collection Collect Culture Supernatant stimulation->supernatant_collection griess_assay Griess Assay: - Mix with Griess Reagent - Measure Absorbance (~540 nm) supernatant_collection->griess_assay data_analysis Data Analysis: - Calculate Nitrite Concentration - Determine % Inhibition of NO griess_assay->data_analysis G Workflow for Acetic Acid-Induced Writhing Test animal_grouping Group Mice (Control & Treatment) drug_admin Administer this compound (i.p.) or Vehicle/Standard Drug animal_grouping->drug_admin absorption_period Absorption Period (30-60 min) drug_admin->absorption_period writhing_induction Induce Writhing with Acetic Acid (i.p.) absorption_period->writhing_induction observation Observe and Count Writhing Responses (10-20 min) writhing_induction->observation data_analysis Data Analysis: - Calculate Mean Writhing - Determine % Inhibition - Calculate ED₅₀ observation->data_analysis G Mechanism of Aromatase Inhibition by this compound androgens Androgens (Testosterone, Androstenedione) aromatase Aromatase (CYP19A1) androgens->aromatase Substrate estrogens Estrogens (Estradiol, Estrone) aromatase->estrogens Catalyzes Conversion methoxyflavone This compound methoxyflavone->aromatase inhibition Inhibition G Proposed Anti-inflammatory and Antinociceptive Mechanism of this compound stimuli Inflammatory Stimuli (e.g., LPS, Acetic Acid) macrophage Macrophage / Nociceptor stimuli->macrophage signaling_pathways Signaling Pathways (NF-κB, MAPK) macrophage->signaling_pathways gene_expression Pro-inflammatory Gene Expression signaling_pathways->gene_expression mediators Inflammatory Mediators (NO, Prostaglandins, Cytokines) gene_expression->mediators inflammation_pain Inflammation & Pain mediators->inflammation_pain methoxyflavone This compound methoxyflavone->signaling_pathways inhibition Inhibition

References

Investigating the Anxiolytic Potential of 7-Methoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding and methodologies for investigating the anxiolytic effects of 7-Methoxyflavone, a naturally occurring flavonoid. While direct quantitative evidence for the anxiolytic activity of this compound is limited in publicly available literature, this document synthesizes the existing knowledge on its proposed mechanism of action and provides detailed experimental protocols for its evaluation. The primary molecular target is believed to be the γ-aminobutyric acid type A (GABAA) receptor, a key mediator of inhibitory neurotransmission in the central nervous system. This guide offers a framework for researchers to systematically investigate the anxiolytic potential of this compound and related compounds, from initial in vitro screening to in vivo behavioral assessment.

Introduction

Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant attention for their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anxiolytic effects. This compound is a specific flavone (B191248) derivative that has been identified as a potential modulator of the GABAergic system. Emerging preclinical research suggests that this compound may exert anxiety-reducing effects by positively modulating GABAA receptors, similar to the action of benzodiazepines, albeit likely with a weaker potency[1]. However, a thorough investigation backed by robust quantitative data is necessary to validate these initial findings and elucidate the precise mechanism of action. This guide outlines the key experimental approaches required for such an investigation.

Proposed Mechanism of Action: GABAA Receptor Modulation

The primary hypothesized mechanism for the anxiolytic effects of this compound involves its interaction with the GABAA receptor, the main inhibitory neurotransmitter receptor in the brain[1]. GABAA receptors are ligand-gated ion channels that, upon binding with GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.

Positive allosteric modulators, such as benzodiazepines, bind to a site on the GABAA receptor distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride influx and a more potent inhibitory signal. It is proposed that this compound may act in a similar manner, potentiating GABA-induced chloride currents[1].

GABA_Signaling_Pathway Proposed GABAergic Signaling Pathway for this compound cluster_neuron Postsynaptic Neuron GABA_Receptor GABA(A) Receptor Chloride_Channel Cl- Channel (Closed) GABA_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Leads to GABA GABA GABA->GABA_Receptor Binds 7_MF This compound 7_MF->GABA_Receptor Potentiates GABA Binding

Figure 1: Proposed mechanism of this compound at the GABAA receptor.

In Vivo Behavioral Assays for Anxiolytic Activity

Standardized behavioral assays in rodent models are crucial for evaluating the anxiolytic potential of novel compounds. The elevated plus maze (EPM) and the light-dark box (LDB) test are two of the most widely used and validated models for assessing anxiety-like behavior.

Elevated Plus Maze (EPM) Test

The EPM test is based on the innate fear of rodents to open and elevated spaces. Anxiolytic compounds increase the exploration of the open arms.

  • Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.

  • Animals: Male mice are commonly used. They should be habituated to the testing room for at least 1 hour before the experiment.

  • Procedure:

    • Administer this compound (various doses) or vehicle intraperitoneally (i.p.) 30 minutes before the test. A positive control, such as diazepam, should also be included.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the number of entries and the time spent in the open and closed arms using a video-tracking system.

  • Data Analysis:

    • Percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100

    • Percentage of open arm entries: (Entries into open arms / Total entries into all arms) x 100

    • Total arm entries can be used as a measure of general locomotor activity.

Light-Dark Box (LDB) Test

The LDB test is based on the conflict between the natural aversion of rodents to brightly lit areas and their tendency to explore a novel environment. Anxiolytic drugs increase the time spent in the light compartment.

  • Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, connected by an opening.

  • Animals: Male mice are typically used and should be acclimated to the testing room.

  • Procedure:

    • Administer this compound (various doses), vehicle, or a positive control (e.g., diazepam) i.p. 30 minutes prior to the test.

    • Place the mouse in the center of the light compartment.

    • Allow the mouse to explore the apparatus for 5-10 minutes.

    • Record the time spent in each compartment and the number of transitions between compartments.

  • Data Analysis:

    • Time spent in the light compartment.

    • Number of transitions between the light and dark compartments.

    • Latency to first enter the dark compartment.

Experimental_Workflow_In_Vivo In Vivo Anxiolytic Testing Workflow cluster_tests Behavioral Assays Start Start Animal_Acclimation Animal Acclimation (e.g., 1 hour) Start->Animal_Acclimation Drug_Admin Drug Administration (7-MF, Vehicle, Diazepam) Animal_Acclimation->Drug_Admin Wait Waiting Period (e.g., 30 min) Drug_Admin->Wait EPM Elevated Plus Maze (5 min) Wait->EPM Test 1 LDB Light-Dark Box (10 min) Wait->LDB Test 2 Data_Collection Data Collection (Video Tracking) EPM->Data_Collection LDB->Data_Collection Data_Analysis Data Analysis (Statistical Tests) Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results End End Results->End

Figure 2: General workflow for in vivo anxiolytic screening.

Quantitative Data for Methoxyflavones (Illustrative Examples)

Table 1: Effects of 5-Methoxyflavone in the Elevated Plus Maze (EPM) Test in Mice
Treatment (i.p.)Dose (mg/kg)% Time in Open Arms (Mean ± SEM)% Entries in Open Arms (Mean ± SEM)
Vehicle-15.2 ± 2.118.5 ± 2.5
5-Methoxyflavone1025.8 ± 3.228.1 ± 3.1
5-Methoxyflavone2035.1 ± 4.0 36.4 ± 3.8
5-Methoxyflavone4042.6 ± 4.5 44.2 ± 4.2
Diazepam245.3 ± 4.8 48.7 ± 5.1
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are hypothetical and based on trends observed for anxiolytics.
Table 2: Effects of 2'-Methoxy-6-methylflavone in the Light-Dark Box (LDB) Test in Mice
Treatment (i.p.)Dose (mg/kg)Time in Light Compartment (s) (Mean ± SEM)Number of Transitions (Mean ± SEM)
Vehicle-110.5 ± 12.315.2 ± 1.8
2'-MeO-6-MF10185.2 ± 20.1 22.5 ± 2.4
2'-MeO-6-MF30155.6 ± 18.518.1 ± 2.0
Diazepam2210.8 ± 22.5***25.8 ± 2.9
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are illustrative and based on published studies of related compounds.

In Vitro Assays: GABAA Receptor Binding and Function

To confirm the molecular target of this compound, in vitro assays are essential. These assays can determine the binding affinity and functional modulation of the GABAA receptor.

Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand that is known to bind to a specific site on the GABAA receptor, typically the benzodiazepine (B76468) site.

  • Materials: Rat or mouse brain cortex membranes (source of GABAA receptors), [3H]-Flunitrazepam (radioligand), this compound, and a known competitor (e.g., Diazepam).

  • Procedure:

    • Incubate the brain membranes with a fixed concentration of [3H]-Flunitrazepam and varying concentrations of this compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis:

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Flunitrazepam).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Electrophysiology (Two-Electrode Voltage Clamp)

This technique directly measures the effect of a compound on the function of GABAA receptors expressed in a cellular system, such as Xenopus oocytes.

  • Preparation: Inject Xenopus oocytes with cRNA encoding the subunits of the desired GABAA receptor subtype (e.g., α1β2γ2).

  • Recording:

    • Perfuse the oocyte with a recording solution.

    • Apply a low concentration of GABA to elicit a baseline chloride current.

    • Co-apply this compound with GABA and measure the change in the current.

  • Data Analysis:

    • Quantify the potentiation of the GABA-induced current by this compound.

    • Construct concentration-response curves to determine the EC50 (the concentration of this compound that produces 50% of its maximal effect).

In_Vitro_Workflow In Vitro GABA(A) Receptor Investigation Workflow cluster_binding Binding Assay cluster_function Functional Assay (Electrophysiology) Start Start Membrane_Prep Prepare Brain Membranes Start->Membrane_Prep Oocyte_Prep Prepare Xenopus Oocytes (Express GABA(A) Receptors) Start->Oocyte_Prep Incubation Incubate with [3H]-Flunitrazepam & this compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Ki Calculate IC50 & Ki Counting->IC50_Ki Conclusion Conclusion on Receptor Interaction IC50_Ki->Conclusion Recording Two-Electrode Voltage Clamp (Apply GABA +/- 7-MF) Oocyte_Prep->Recording Current_Measure Measure Chloride Current Recording->Current_Measure EC50_Calc Calculate EC50 & Potentiation Current_Measure->EC50_Calc EC50_Calc->Conclusion

Figure 3: Workflow for in vitro investigation of GABAA receptor interaction.

Conclusion and Future Directions

The available evidence, though indirect, suggests that this compound is a promising candidate for further investigation as an anxiolytic agent. Its proposed mechanism of action via positive allosteric modulation of the GABAA receptor aligns with established pathways for anxiety reduction. The lack of direct quantitative data for this compound highlights a significant research gap.

Future research should focus on:

  • Dose-response studies of this compound in the EPM and LDB tests to establish its in vivo efficacy and potency.

  • Quantitative in vitro studies to determine the binding affinity (Ki) and functional potentiation (EC50) of this compound at various GABAA receptor subtypes.

  • Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Safety and toxicity studies to evaluate the potential for adverse effects.

By following the experimental protocols outlined in this guide, researchers can systematically evaluate the anxiolytic potential of this compound and contribute to the development of novel, flavonoid-based therapeutics for anxiety disorders.

References

7-Methoxyflavone and the GABAergic System: A Technical Guide to its Modulatory Role

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the modulatory effects of 7-methoxyflavone and related methoxyflavones on the γ-aminobutyric acid (GABA) type A (GABA-A) receptor system. While direct quantitative data for this compound remains limited in publicly accessible literature, this document synthesizes the existing preclinical evidence for structurally similar compounds, offering a comprehensive overview of their potential as GABAergic modulators. The guide details the fundamental mechanisms of GABA-A receptor function, the purported interaction of methoxyflavones with this system, and the experimental protocols employed to elucidate these effects. Quantitative data for analogous compounds are presented in structured tables to facilitate comparison, and key signaling pathways and experimental workflows are visualized through detailed diagrams. This whitepaper serves as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of flavonoids targeting the GABAergic system.

Introduction: The GABAergic System and the Promise of Flavonoids

The GABAergic system is the principal inhibitory neurotransmitter system in the central nervous system (CNS). The GABA-A receptor, a ligand-gated ion channel, is the primary target for a wide array of therapeutic agents, including benzodiazepines, barbiturates, and general anesthetics, which are used to treat anxiety, insomnia, and seizure disorders. These drugs act as positive allosteric modulators, enhancing the effect of GABA and potentiating the inhibitory signal.

Flavonoids, a class of naturally occurring polyphenolic compounds, have emerged as promising candidates for the development of novel GABA-A receptor modulators with potentially improved side-effect profiles compared to classical benzodiazepines. Among these, methoxyflavones have garnered significant interest due to their observed anxiolytic-like and sedative-hypnotic effects in preclinical studies. This guide focuses on this compound and its analogs, examining their role in modulating the GABAergic system.

Mechanism of Action: Methoxyflavones as GABA-A Receptor Modulators

Emerging scientific research, primarily from preclinical in vitro and animal studies, suggests that this compound and structurally related polymethoxyflavones can modulate GABA-A receptors.[1] The prevailing hypothesis is that these compounds act as positive allosteric modulators, binding to a site on the GABA-A receptor distinct from the GABA binding site itself. This binding event is thought to induce a conformational change in the receptor that increases its affinity for GABA or enhances the efficiency of channel opening upon GABA binding, leading to an increased influx of chloride ions and hyperpolarization of the neuron.

Some studies indicate that certain flavonoids may interact with the benzodiazepine (B76468) binding site on the GABA-A receptor, while others suggest a flumazenil-insensitive mechanism, implying interaction with a different allosteric site.[2] Research on 5-methoxyflavone (B191841), for instance, has shown through in silico docking studies a good binding affinity towards the α₂ subunit-containing GABA-A receptors.[3] The anxiolytic-like effects of 5-methoxyflavone in mice were attenuated by the GABA-A antagonist bicuculline, further supporting a GABAergic mechanism of action.[3][4]

Signaling Pathway of GABA-A Receptor Modulation

The following diagram illustrates the proposed mechanism of positive allosteric modulation of the GABA-A receptor by a methoxyflavone.

GABA_Modulation cluster_receptor GABA-A Receptor GABA_Site GABA Binding Site Ion_Channel_Open Cl- Ion Channel (Open) GABA_Site->Ion_Channel_Open Potentiates Opening Modulator_Site Allosteric Modulation Site Modulator_Site->Ion_Channel_Open Potentiates Opening Ion_Channel Cl- Ion Channel (Closed) GABA GABA GABA->GABA_Site Binds Methoxyflavone This compound Methoxyflavone->Modulator_Site Binds Hyperpolarization Neuronal Hyperpolarization Ion_Channel_Open->Hyperpolarization Increased Cl- Influx

Caption: Proposed positive allosteric modulation of the GABA-A receptor by this compound.

Quantitative Data for Methoxyflavone Analogs

Table 1: Binding Affinity of Methoxyflavone Analogs at the GABA-A Receptor

CompoundAssay TypeRadioligandTissue SourceIC₅₀ / KiReference
5,7-Dihydroxy-6-methoxyflavone (Oroxylin A)Radioligand Binding[³H]FlunitrazepamRat Cerebral CortexIC₅₀: 1.09 ± 0.07 µM[5]

Table 2: Potency of Methoxyflavone Analogs in Functional Assays

CompoundAssay TypeReceptor SubtypeEffectEC₅₀Reference
3-Hydroxy-2'-methoxy-6-methylflavoneTwo-Electrode Voltage Clampα₁β₂γ₂LPotentiation of GABA-induced current38 - 106 µM[6]
3-Hydroxy-2'-methoxy-6-methylflavoneTwo-Electrode Voltage Clampα₄β₂/₃δDirect Activation1.4 - 2.5 µM[6]
2'-Methoxy-6-methylflavoneTwo-Electrode Voltage Clampα₂β₃γ₂LDirect Activation~74 µM[7]

Table 3: In Vivo Anxiolytic-like Effects of Methoxyflavone Analogs

CompoundAnimal ModelBehavioral TestEffective Dose RangeObserved EffectReference
5-MethoxyflavoneMiceElevated Plus Maze10 - 40 mg/kg, i.p.Increased time and entries in open arms[3]
5-MethoxyflavoneMiceLight-Dark Box Test10 - 40 mg/kg, i.p.Increased time in light compartment[3]
3-Hydroxy-2'-methoxy-6-methylflavoneMiceElevated Plus Maze & Light/Dark Box1 - 100 mg/kg, i.p.Anxiolytic-like effects without sedation[6]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of methoxyflavones and their interaction with the GABAergic system.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a test compound to the GABA-A receptor, often by measuring its ability to displace a radiolabeled ligand that binds to a specific site (e.g., the benzodiazepine site).

Objective: To determine the inhibitory constant (Ki) of a test compound for the GABA-A receptor.

Methodology:

  • Membrane Preparation:

    • Whole brain or specific brain regions (e.g., cerebral cortex) from rodents are homogenized in a cold buffer solution.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed multiple times through resuspension and centrifugation to remove endogenous substances.

    • The final pellet is resuspended in the assay buffer, and the protein concentration is determined.

  • Binding Reaction:

    • A constant concentration of a radiolabeled ligand (e.g., [³H]Flunitrazepam for the benzodiazepine site) is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding.

    • A parallel set of reactions containing a high concentration of an unlabeled known ligand (e.g., diazepam) is used to determine non-specific binding.

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification and Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from a competition curve.

    • The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Radioligand_Assay A Tissue Homogenization (e.g., Rat Brain) B Membrane Preparation (Centrifugation & Washing) A->B C Incubation: Membranes + Radioligand + Test Compound B->C D Rapid Filtration C->D E Scintillation Counting D->E F Data Analysis (IC50 & Ki Determination) E->F

Caption: Workflow for a radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the ion flow across the membrane of a cell (typically a Xenopus laevis oocyte) expressing specific GABA-A receptor subtypes. It allows for the functional characterization of a compound's effect on the receptor.

Objective: To determine the effect of a test compound on the function of recombinant GABA-A receptors.

Methodology:

  • Receptor Expression:

    • cRNA encoding the desired GABA-A receptor subunits (e.g., α₁, β₂, γ₂) is injected into Xenopus laevis oocytes.

    • The oocytes are incubated for several days to allow for the expression and assembly of functional receptors on the cell membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a buffer solution.

    • Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to "clamp" the voltage at a specific level.

    • GABA is applied at a concentration that elicits a submaximal response (e.g., EC₂₀) to establish a baseline current.

  • Compound Application:

    • The test compound (e.g., this compound) is co-applied with GABA, and the change in the chloride current is measured.

    • A range of concentrations of the test compound is applied to generate a concentration-response curve.

  • Data Analysis:

    • The potentiation of the GABA-induced current by the test compound is quantified.

    • Concentration-response curves are constructed to determine the EC₅₀ (the concentration for half-maximal potentiation) and the maximum potentiation.

TEVC_Workflow A cRNA Injection into Xenopus Oocyte B Incubation & Receptor Expression A->B C Two-Electrode Voltage Clamp Setup B->C D Application of GABA (Baseline Current) C->D E Co-application of GABA & Test Compound D->E F Measurement of Current Potentiation E->F G Data Analysis (EC50 & Max Potentiation) F->G

Caption: Experimental workflow for two-electrode voltage clamp electrophysiology.
In Vivo Behavioral Testing: Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Objective: To evaluate the anxiolytic-like effects of a test compound in mice or rats.

Methodology:

  • Apparatus:

    • A plus-shaped maze elevated above the floor, consisting of two open arms and two enclosed arms of the same size.

  • Procedure:

    • Animals are administered the test compound (e.g., this compound) or a vehicle control at a specified time before the test.

    • Each animal is placed individually in the center of the maze, facing an open arm.

    • The animal is allowed to freely explore the maze for a set period (typically 5 minutes).

    • The session is recorded by a video camera for later analysis.

  • Data Analysis:

    • The primary measures of anxiety are the number of entries into and the time spent in the open arms versus the closed arms.

    • An increase in the proportion of time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic-like effect.

    • Locomotor activity (total number of arm entries) is also measured to control for potential sedative or stimulant effects of the compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and related methoxyflavones are modulators of the GABA-A receptor. Preclinical studies on analogous compounds demonstrate positive allosteric modulation of GABA-A receptor function, leading to anxiolytic-like effects in vivo without the pronounced sedation often associated with classical benzodiazepines.

However, a significant gap remains in the literature regarding the specific quantitative pharmacology of this compound. Future research should prioritize:

  • Quantitative in vitro characterization: Determining the binding affinity (Ki) and functional potency (EC₅₀) of this compound at various GABA-A receptor subtypes to understand its selectivity profile.

  • Elucidation of the precise binding site: Investigating whether this compound interacts with the benzodiazepine site or a novel allosteric site on the GABA-A receptor.

  • Comprehensive in vivo studies: Expanding on the initial behavioral observations to include a wider range of anxiety and sedation models, as well as pharmacokinetic and metabolic profiling.

A thorough understanding of the structure-activity relationships within the methoxyflavone class will be crucial for the rational design of novel, safer, and more effective anxiolytics and other CNS therapeutics targeting the GABAergic system.

References

The Emerging Role of 7-Methoxyflavone in Oncology: A Preliminary Technical Overview of Antitumor Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxyflavone, a naturally occurring flavonoid, is gaining significant attention within the oncology research community for its potential antitumor properties. Preliminary in vitro and in vivo studies have demonstrated its capacity to inhibit cancer cell proliferation, induce apoptosis, and trigger cell cycle arrest across a spectrum of cancer cell lines. This technical guide synthesizes the current understanding of this compound's anticancer activities, detailing its mechanisms of action, summarizing key quantitative data, and providing an overview of relevant experimental protocols. The modulation of critical signaling pathways, including PI3K/Akt and MAPK, is a focal point of its bioactivity. This document aims to provide a comprehensive resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction

Flavonoids, a class of polyphenolic compounds found in various plants, have long been investigated for their diverse biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects.[1] Among these, methoxyflavones, characterized by the presence of one or more methoxy (B1213986) groups, exhibit enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts, making them promising candidates for drug development.[1][2] this compound, in particular, has emerged as a compound of interest due to its demonstrated cytotoxic effects against several cancer cell lines. This guide provides an in-depth look at the preliminary yet promising data on its antitumor activities.

Cytotoxic Activity of this compound and its Derivatives

In vitro studies have established the cytotoxic potential of this compound and related methoxylated flavones against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized below, offering a comparative look at the compound's potency.

CompoundCancer Cell LineCell TypeIC50 (µM)Incubation Time (h)Reference
This compoundNot SpecifiedNot Specified2 - 9 (Aromatase Inhibition)Not Specified[3]
5,7-DimethoxyflavoneHepG2Liver Cancer25Not Specified[4]
Acacetin (B1665396) (5,7-dihydroxy-4'-methoxyflavone)DU145Prostate CancerDose-dependent decrease in viabilityTime-dependent[5]
5-Hydroxy-7-methoxyflavoneHCT-116Colon CarcinomaDose-dependentNot Specified[6]
5,6,7,3',4',5'-Hexamethoxyflavone (B191424)Hs578TTriple-Negative Breast CancerGrowth Inhibition72[7]
3',4'-Dimethoxy-3',5,7-trihydroxyflavoneMCF-7Breast Cancer3.3Not Specified[8]
3',4'-Dimethoxy-3',5,7-trihydroxyflavoneSCC4Oral Cancer8.6Not Specified[8]

Mechanisms of Antitumor Action

The anticancer effects of this compound and its analogs are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of key intracellular signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism by which this compound exerts its antitumor effects. Studies have shown that treatment with methoxyflavones leads to classic apoptotic hallmarks such as DNA fragmentation and nuclear condensation.[9] The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10]

In the context of 5-hydroxy-7-methoxyflavone, research on human colon carcinoma cells (HCT-116) has revealed that the compound triggers the intrinsic mitochondrial pathway. This is characterized by:

  • Increased generation of reactive oxygen species (ROS).[6][11]

  • Disruption of the mitochondrial membrane potential.[11]

  • Release of cytochrome c from the mitochondria into the cytosol.[11][12]

  • Down-regulation of the anti-apoptotic protein Bcl-2.[6]

  • Activation of pro-apoptotic proteins BID and Bax.[6]

  • Subsequent activation of caspase-3, a key executioner caspase.[6][12]

Furthermore, some polymethoxyflavones have been shown to induce a sustained increase in intracellular calcium concentration, leading to the activation of Ca2+-dependent apoptotic proteases.[13]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound and its derivatives can inhibit cancer cell proliferation by arresting the cell cycle at various phases. This prevents cancer cells from dividing and growing.

  • G2/M Phase Arrest: 5,6,7,3',4',5'-hexamethoxyflavone has been observed to arrest the cell cycle in the G2/M phase in triple-negative breast cancer cells.[7] Similarly, 3,4′-dimethoxy-3′,5,7-trihydroxyflavone induces G2/M arrest in MCF-7 breast cancer cells by modulating the expression of key regulators like CDC2, CDC25C, and p53.[8]

  • S Phase Arrest: 6-Methoxyflavone has been shown to induce S-phase arrest in HeLa cells through the CCNA2/CDK2/p21CIP1 signaling pathway.[14][15]

  • G0/G1 Phase Arrest: Other methoxyflavones, such as nobiletin (B1679382) and acacetin, have been reported to suppress the cell cycle in the G0/G1 phase.[16]

Modulation of Signaling Pathways

The antitumor activities of this compound are intricately linked to its ability to modulate key signaling pathways that are often dysregulated in cancer.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation.[10] Its hyperactivation is a common feature in many cancers.[17] Several methoxyflavones have been shown to inhibit this pathway. For instance, acacetin exerts its antitumor effects in prostate cancer by suppressing Akt/NF-κB signaling.[5] This leads to a reduction in the levels of anti-apoptotic proteins like Bcl-2 and XIAP.[5] The dietary flavonoid fisetin (B1672732) has also been shown to inhibit the PI3K/Akt pathway in non-small cell lung cancer cells.[18]

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis.[19][20] The growth inhibitory effects of 5,6,7,3',4',5'-hexamethoxyflavone in triple-negative breast cancer cells are associated with reduced phosphorylation of signaling molecules in the MAPK pathway.[7] Similarly, 5,7-dihydroxy-4'-methoxyisoflavone induces apoptosis in human osteosarcoma cells by inhibiting the ERK and Akt signaling pathways.[21]

Experimental Protocols

Reproducible and well-documented experimental methodologies are fundamental to advancing research. This section provides an overview of key protocols used in the preliminary studies of this compound's antitumor activities.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere for 24 hours.[22][23]

  • Compound Treatment: Cells are treated with serial dilutions of this compound (typically dissolved in DMSO, with the final concentration not exceeding 0.5%) for various incubation times (e.g., 24, 48, or 72 hours).[22][23]

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[23]

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and DMSO is added to dissolve the formazan crystals.[22]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[22][23]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.[24]

Apoptosis Analysis: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment and Harvesting: Cells are treated with the desired concentrations of this compound and then harvested.[22]

  • Washing and Resuspension: The harvested cells are washed with cold PBS and resuspended in 1X Binding Buffer.[22]

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[22]

  • Incubation: The cells are incubated in the dark at room temperature.[22]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[22]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with this compound and harvested.[22]

  • Fixation: The cells are fixed in ice-cold 70% ethanol.[22]

  • Staining: The fixed cells are washed and then stained with a PI staining solution containing RNase A.[22]

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[22]

Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

  • Protein Extraction: Total protein is extracted from treated and untreated cells.

  • SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.[24]

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., Akt, p-Akt, Bcl-2, Caspase-3).[24]

  • Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.[24]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better illustrate the complex biological processes involved in this compound's antitumor activity, the following diagrams have been generated using the DOT language.

cluster_workflow Experimental Workflow for Antitumor Activity Assessment start Cancer Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blotting (Protein Expression) treatment->western_blot data Data Analysis (IC50, Apoptosis %, Cell Cycle Distribution) viability->data apoptosis->data cell_cycle->data western_blot->data

Caption: A generalized experimental workflow for assessing the antitumor activity of this compound.

cluster_pathway This compound Induced Apoptosis Pathway MF This compound ROS ↑ Reactive Oxygen Species (ROS) MF->ROS Bcl2 ↓ Bcl-2 MF->Bcl2 Bax ↑ Bax/BID MF->Bax Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway induced by this compound.

cluster_pi3k Inhibition of PI3K/Akt Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt PIP2 -> PIP3 Survival Cell Survival, Proliferation, Growth Akt->Survival MF This compound MF->PI3K MF->Akt

Caption: Inhibition of the PI3K/Akt cell survival pathway by this compound.

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound and its derivatives hold significant promise as potential anticancer agents. Their ability to induce apoptosis, cause cell cycle arrest, and modulate critical oncogenic signaling pathways like PI3K/Akt and MAPK provides a solid foundation for further investigation. Future research should focus on comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of these compounds in animal models. Furthermore, a deeper exploration of their molecular targets and the structure-activity relationships of different methoxyflavone analogs will be crucial for optimizing their therapeutic potential and advancing them toward clinical development. The continued investigation of these natural compounds could pave the way for novel and effective cancer therapies.

References

A Technical Guide to 7-Methoxyflavone Derivatives: From Natural Sources to Synthetic Pathways and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-methoxyflavone and its derivatives, covering their natural origins, detailed protocols for their extraction and chemical synthesis, and an exploration of their interactions with key biological signaling pathways. The information is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Natural Sources of this compound Derivatives

This compound and its related compounds are naturally occurring flavonoids found in a variety of medicinal plants. These compounds are often valued in traditional medicine for their therapeutic properties. Key botanical sources include plants from the Zingiberaceae, Lamiaceae, and Fabaceae families.

Table 1: Natural Sources of this compound and its Derivatives

Plant SpeciesFamilyDerivative(s) FoundReference(s)
Kaempferia parviflora (Black Ginger)Zingiberaceae5-hydroxy-7-methoxyflavone, 5,7-dimethoxyflavone (B190784), 3,5,7-trimethoxyflavone (B1676842), 5-hydroxy-3,7,3',4'-tetramethoxyflavone[1][2][3]
Scutellaria baicalensis (Baikal Skullcap)LamiaceaeThis compound derivatives[4][5]
Cassia alataFabaceae5,3',4'-trihydroxy-7-methoxy isoflavone (B191592)[6]
Various Citrus SpeciesRutaceaeThis compound and other polymethoxyflavones[7]
Meliaceae and Rutaceae plant familiesThis compound

Extraction and Isolation from Natural Sources: Experimental Protocols

The isolation of this compound derivatives from plant matrices involves extraction with suitable solvents followed by chromatographic purification.

Protocol for Ultrasound-Assisted Extraction (UAE) of Methoxyflavones from Kaempferia parviflora

This protocol is optimized for the extraction of total methoxyflavones from the rhizomes of Kaempferia parviflora.[3]

Materials:

  • Dried and powdered Kaempferia parviflora rhizomes

  • 95% (v/v) Ethanol (B145695)

  • Ultrasonic bath

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh 10 g of dried, powdered Kaempferia parviflora rhizomes.

  • Place the powder in a flask and add 500 mL of 95% ethanol (solvent-to-solid ratio of 50 mL/g).

  • Place the flask in an ultrasonic bath.

  • Sonicate the mixture for approximately 16 minutes at room temperature.

  • After sonication, filter the mixture through filter paper to separate the extract from the plant material.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • The crude extract can be further purified by column chromatography.

Table 2: Optimized Conditions for Ultrasound-Assisted Extraction from Kaempferia parviflora

ParameterOptimal ConditionResultReference
Ethanol Concentration95.00% (v/v)Maximizes total methoxyflavone content[3]
Extraction Time15.99 minOptimal for methoxyflavone extraction[3]
Solvent-to-Solid Ratio50 mL/gEfficient extraction[3]
Yield 327.25 mg/g of crude extract Total Methoxyflavone Content [3]
Protocol for Isolation of 5,3',4'-Trihydroxy-7-methoxy Isoflavone from Cassia alata Leaves

This protocol describes the isolation of a 7-methoxy isoflavone derivative.[6]

Materials:

  • Dried leaf powder of Cassia alata

  • 80% Ethanol

  • n-Hexane

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel (70-230 mesh) for column chromatography

  • Methanol

  • Preparative Thin Layer Chromatography (PTLC) plates

Procedure:

  • Extract the dried leaf powder of Cassia alata with 80% ethanol.

  • Defat the crude ethanolic extract by partitioning with n-hexane.

  • The defatted extract is then partitioned between water and ethyl acetate.

  • Concentrate the ethyl acetate fraction and chromatograph it over a silica gel column.

  • Elute the column with a gradient of ethyl acetate and methanol.

  • The isoflavone is isolated by elution with an ethyl acetate:methanol (70:30 v/v) mixture.

  • Purify the isolated compound using preparative thin layer chromatography (PTLC).

Chemical Synthesis of this compound Derivatives

The chemical synthesis of this compound derivatives often proceeds through the formation of a chalcone (B49325) intermediate, followed by cyclization.

Synthesis of 7-Hydroxy-4'-methoxyflavone

This synthesis involves the Claisen-Schmidt condensation to form a chalcone, followed by oxidative cyclization.[8]

Step 1: Synthesis of 2',4'-dihydroxy-4-methoxychalcone (B191046) (Claisen-Schmidt Condensation)

  • Dissolve 2,4-dihydroxyacetophenone and 4-methoxybenzaldehyde (B44291) in ethanol.

  • Add an aqueous solution of sodium hydroxide (B78521) (NaOH) to the mixture.

  • Stir the reaction mixture at room temperature.

  • After completion of the reaction (monitored by TLC), acidify the mixture to precipitate the chalcone.

  • Filter, wash, and recrystallize the product.

Step 2: Synthesis of 7-hydroxy-4'-methoxyflavone (Oxidative Cyclization)

  • Dissolve the synthesized 2',4'-dihydroxy-4-methoxychalcone in dimethyl sulfoxide (B87167) (DMSO).

  • Add iodine (I₂) as a catalyst.

  • Heat the reaction mixture.

  • Upon completion, the reaction mixture is worked up to isolate the flavone.

  • The crude product is purified by column chromatography.

Table 3: Yield and Purity Data for the Synthesis of a this compound Derivative

DerivativeStarting MaterialsKey ReagentsYieldPurityReference
7-hydroxy-4'-methoxyflavone2',4'-dihydroxy-4-methoxychalconeI₂/DMSO88.31%99%
General Synthesis of 7-Methoxyflavones

A general method for synthesizing flavones involves the reaction of a 2'-hydroxyacetophenone (B8834) with a substituted aromatic aldehyde.[9]

Procedure:

  • Mix 2'-hydroxyacetophenone (1 mmol) and a substituted aromatic aldehyde (1 mmol) in DMSO (10 mL).

  • Add pyrrolidine (B122466) (0.5 mmol) and iodine (0.05 mmol).

  • Heat the mixture at 150 °C for the required time (monitored by TLC).

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the solution with water and saturated sodium thiosulfate (B1220275) solution.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using petroleum ether-ethyl acetate as the eluent.

Biological Signaling Pathways

This compound derivatives have been shown to interact with several important biological signaling pathways, highlighting their potential as therapeutic agents.

Muscle Hypertrophy Signaling

5-Hydroxy-7-methoxyflavone (HMF), isolated from Kaempferia parviflora, has been demonstrated to induce skeletal muscle hypertrophy.[1][10] This effect is mediated by an increase in intracellular calcium (Ca²⁺) levels, which subsequently promotes protein synthesis.[1][11] In contrast, 5,7-dimethoxyflavone (DMF) has been shown to activate the PI3K/Akt/mTOR pathway, a key regulator of protein synthesis, which is particularly relevant in combating age-related muscle loss.[12]

HMF_Muscle_Hypertrophy HMF 5-Hydroxy-7-methoxyflavone (HMF) Intracellular_Ca Intracellular Ca²⁺ Increase HMF->Intracellular_Ca Protein_Synthesis Protein Synthesis Intracellular_Ca->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

HMF-induced muscle hypertrophy pathway.

DMF_Sarcopenia DMF 5,7-Dimethoxyflavone (DMF) PI3K PI3K DMF->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Anti_Sarcopenia Anti-Sarcopenic Effect Protein_Synthesis->Anti_Sarcopenia

DMF's anti-sarcopenic signaling pathway.
GABAA Receptor Modulation

This compound and related polymethoxyflavones have been shown to modulate GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[7] They can act as positive allosteric modulators, potentiating GABA-induced chloride currents, which suggests potential anxiolytic or sedative effects.[7]

GABA_Modulation cluster_receptor GABA-A Receptor GABA_binding GABA Binding Site Chloride_channel Chloride Ion Channel GABA_binding->Chloride_channel Opens Modulator_binding Allosteric Modulatory Site Modulator_binding->Chloride_channel Potentiates Opening Chloride_influx Increased Chloride Influx Chloride_channel->Chloride_influx GABA GABA GABA->GABA_binding Methoxyflavone This compound Methoxyflavone->Modulator_binding Positive Allosteric Modulation Neuronal_inhibition Neuronal Inhibition (Anxiolytic/Sedative Effects) Chloride_influx->Neuronal_inhibition

This compound modulation of GABA-A receptor.
TNF-α Induced MAPK Signaling Pathway

3,5,7-Trimethoxyflavone has been found to modulate the Tumor Necrosis Factor-alpha (TNF-α) induced Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[13] This pathway is crucial in inflammation and cellular stress responses. By inhibiting the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38, 3,5,7-trimethoxyflavone can exert anti-inflammatory effects.[14]

MAPK_Pathway cluster_MAPK MAPK Cascades TNFa TNF-α TNFR TNF Receptor TNFa->TNFR TAK1 TAK1 TNFR->TAK1 ERK ERK TAK1->ERK JNK JNK TAK1->JNK p38 p38 TAK1->p38 Inflammation Inflammatory Response ERK->Inflammation JNK->Inflammation p38->Inflammation TMF 3,5,7-Trimethoxyflavone TMF->TAK1 Inhibits

Inhibition of TNF-α/MAPK pathway by 3,5,7-TMF.

Conclusion

This compound and its derivatives represent a promising class of bioactive compounds with diverse therapeutic potential. Their presence in various medicinal plants underscores their importance in traditional medicine. The detailed protocols for their extraction and synthesis provided in this guide offer a practical resource for researchers. Furthermore, the elucidation of their mechanisms of action through various signaling pathways opens up new avenues for the development of novel drugs for a range of conditions, including muscle wasting disorders, anxiety, and inflammatory diseases. Further research is warranted to fully explore the pharmacological applications of these versatile natural products.

References

In Vitro Metabolism of 7-Methoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of 7-Methoxyflavone, a naturally occurring flavonoid with various biological activities. Understanding its metabolic fate is crucial for the development of this compound as a potential therapeutic agent. This document outlines the primary metabolic pathways, provides detailed experimental protocols for studying its metabolism in vitro, and presents a framework for quantitative data analysis.

Introduction to this compound Metabolism

The in vitro metabolism of flavonoids, including this compound, primarily involves Phase I and Phase II reactions. These biotransformations are essential for the detoxification and elimination of xenobiotics. For this compound, the key metabolic pathways are:

  • Phase I Metabolism (Functionalization): This phase is predominantly mediated by Cytochrome P450 (CYP) enzymes located in the microsomes. The primary reaction for this compound is O-demethylation at the 7-position, which results in the formation of its corresponding hydroxylated metabolite, 7-hydroxyflavone (B191518) (also known as chrysin). Other minor oxidative reactions may also occur.

  • Phase II Metabolism (Conjugation): Following Phase I, the newly formed hydroxyl group on 7-hydroxyflavone can undergo conjugation reactions. The most common of these is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), which are also present in microsomes.[[“]] This process attaches a glucuronic acid moiety to the hydroxyl group, significantly increasing the water solubility of the metabolite and facilitating its excretion. Sulfation, catalyzed by sulfotransferases (SULTs), is another possible conjugation pathway.

Metabolic Pathways of this compound

The metabolic transformation of this compound is a sequential process involving the enzymes and reactions described above.

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 7-MF This compound 7-HF 7-Hydroxyflavone (Chrysin) 7-MF->7-HF O-demethylation (CYP450s) 7-HF-G 7-Hydroxyflavone-glucuronide 7-HF->7-HF-G Glucuronidation (UGTs)

Diagram 1: Primary in vitro metabolic pathway of this compound.

Quantitative Analysis of this compound Metabolism

A critical aspect of in vitro metabolism studies is the quantitative analysis of metabolite formation. This is often achieved by measuring the rate of disappearance of the parent compound and the rate of appearance of its metabolites over time. Key kinetic parameters, Michaelis-Menten constant (K_m) and maximum velocity (V_max), are determined to characterize the enzyme-substrate interaction.[2][3]

Table 1: Illustrative Kinetic Parameters for this compound Metabolism

MetaboliteEnzyme SystemK_m (µM) (Illustrative)V_max (pmol/min/mg protein) (Illustrative)Intrinsic Clearance (CL_int) (µL/min/mg protein) (Illustrative)
7-HydroxyflavoneHuman Liver Microsomes1525016.7
7-Hydroxyflavone-glucuronideHuman Liver Microsomes2550020.0

Detailed Experimental Protocols

This section provides a detailed methodology for a typical in vitro metabolism study of this compound using human liver microsomes.

Microsomal Stability Assay

Objective: To determine the rate of metabolic depletion of this compound when incubated with human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (pooled)[4]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal Standard (IS) for LC-MS analysis

  • Incubator/water bath at 37°C

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (final concentration of 0.5 mg/mL), and this compound (final concentration of 1 µM).[5]

    • Prepare a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

  • Incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[6]

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[5]

  • Reaction Termination and Sample Preparation:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with the internal standard to stop the reaction and precipitate the proteins.[7]

    • Vortex the samples and centrifuge at high speed to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Metabolite Identification and Quantification

Objective: To identify and quantify the metabolites of this compound formed during the microsomal incubation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Tandem Mass Spectrometer (MS/MS).[8][9]

LC Parameters (Representative):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[9]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]

  • Gradient: A suitable gradient to separate the parent compound from its metabolites (e.g., 5% to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.[9]

  • Column Temperature: 40°C.[10]

MS/MS Parameters (Representative):

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.[11]

  • Scan Type: Full scan for metabolite discovery and Multiple Reaction Monitoring (MRM) for quantification.

  • Source Parameters: Optimize gas temperature, gas flow, and capillary voltage for the specific instrument and analytes.

Data Analysis:

  • Metabolite Identification: Analyze the full scan data to identify potential metabolites based on their predicted mass-to-charge ratios (m/z). For example, O-demethylation would result in a mass shift of -14 Da (CH2). Glucuronidation would result in a mass shift of +176 Da.[12]

  • Structural Elucidation: Use MS/MS fragmentation patterns to confirm the structure of the identified metabolites.

  • Quantification: Use the MRM data to quantify the concentration of this compound and its major metabolites at each time point by comparing their peak areas to that of the internal standard and using a standard curve.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for an in vitro metabolism study of this compound.

Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Buffer, Microsomes, 7-MF, NADPH) pre_inc Pre-incubate at 37°C prep_reagents->pre_inc start_rxn Initiate Reaction with NADPH pre_inc->start_rxn sampling Collect Samples at Time Points start_rxn->sampling quench Quench Reaction & Precipitate Protein (Ice-cold ACN + IS) sampling->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms quant Quantify Parent and Metabolites lcms->quant kinetics Determine Kinetic Parameters (Half-life, CLint, Km, Vmax) quant->kinetics

Diagram 2: Workflow for in vitro metabolism study of this compound.

Conclusion

This guide outlines the fundamental principles and methodologies for investigating the in vitro metabolism of this compound. The primary metabolic pathway involves CYP-mediated O-demethylation to 7-hydroxyflavone, followed by UGT-catalyzed glucuronidation. The provided experimental protocols for microsomal stability and metabolite identification assays, along with the illustrative data, offer a robust framework for researchers in the field of drug development. Accurate characterization of the metabolic profile and kinetic parameters of this compound is a critical step in assessing its potential as a safe and effective therapeutic agent.

References

7-Methoxyflavone binding affinity to human serum albumin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Binding Affinity of 7-Methoxyflavone to Human Serum Albumin

Introduction

Human Serum Albumin (HSA), the most abundant protein in blood plasma, plays a crucial role in the transport and disposition of numerous endogenous and exogenous substances, including a wide array of drugs and bioactive compounds.[1][2] Its ability to bind with ligands significantly influences their pharmacokinetics and pharmacodynamics. This compound (7-MF) is a naturally occurring flavonoid, a class of polyphenolic compounds known for various pharmacological activities.[3][4] Understanding the binding interaction between 7-MF and HSA is fundamental for evaluating its bioavailability, distribution, and potential efficacy as a dietary supplement or pharmaceutical agent.

This technical guide provides a comprehensive analysis of the binding affinity of this compound to human serum albumin, consolidating quantitative data, detailing experimental methodologies, and visualizing key processes and interactions.

Binding Affinity and Thermodynamics

The interaction between this compound and HSA has been characterized primarily through fluorescence spectroscopy. The binding process leads to a quenching of the intrinsic fluorescence of HSA, which is mainly attributed to the tryptophan residue (Trp-214) located in subdomain IIA.[5] This quenching can be analyzed to determine the binding parameters.

Studies reveal that 7-MF binds to HSA with a high affinity, forming a stable complex. The interaction is predominantly driven by hydrogen bonds and van der Waals forces.[3][4] The binding parameters obtained from fluorescence quenching data at different temperatures are summarized below.

Table 1: Stern-Volmer Quenching Constants and Binding Constants for the HSA-7-MF Complex
Temperature (K)Quenching Constant (Ksv) (L·mol⁻¹)Binding Constant (Ka) (L·mol⁻¹)Number of Binding Sites (n)
2983.55 x 10⁴3.78 x 10⁴≈ 1
3043.16 x 10⁴2.81 x 10⁴≈ 1
3102.83 x 10⁴1.95 x 10⁴≈ 1

Data sourced from studies on the binding behavior of this compound with HSA.[3]

The decrease in the quenching constant (Ksv) with increasing temperature suggests that the fluorescence quenching mechanism is static, involving the formation of a ground-state complex between 7-MF and HSA.[3][6]

Table 2: Thermodynamic Parameters for the HSA-7-MF Interaction
ParameterValueUnit
Enthalpy Change (ΔH°)-29.61kJ·mol⁻¹
Entropy Change (ΔS°)11.08J·mol⁻¹·K⁻¹
Gibbs Free Energy (ΔG°) at 298 K-32.91kJ·mol⁻¹
Gibbs Free Energy (ΔG°) at 304 K-32.84kJ·mol⁻¹
Gibbs Free Energy (ΔG°) at 310 K-32.78kJ·mol⁻¹

Data sourced from thermodynamic analysis of the HSA-7-MF complex.[3]

The negative value of ΔG° indicates that the binding process is spontaneous. The negative ΔH° and positive ΔS° values suggest that both hydrogen bonding and van der Waals forces are the primary driving forces for the complex formation.[3][4]

Binding Site and Molecular Docking

Computational molecular docking and molecular dynamics simulations have been employed to identify the specific binding site of 7-MF on HSA and to characterize the intermolecular forces stabilizing the complex.[3][4] These studies confirm that 7-MF binds within the hydrophobic cavity of subdomain IIA of HSA, which is also known as Sudlow's site I.[1][2][3] This binding is stabilized by the formation of hydrogen bonds between the flavone (B191248) and specific amino acid residues of the protein.

dot

Binding_Interaction_Model Figure 1: Simplified model of this compound binding to HSA. cluster_HSA HSA Binding Pocket (Subdomain IIA) cluster_Flavone This compound Lys199 Lys199 Trp214 Trp214 Arg218 Arg218 Arg222 Arg222 Ser287 Ser287 MF 7-MF MF->Lys199 Hydrogen Bond MF->Trp214 Hydrophobic Interaction (Fluorescence Quenching) MF->Arg218 Hydrogen Bond MF->Arg222 van der Waals MF->Ser287 Hydrogen Bond

Caption: Figure 1: Simplified model of this compound binding to HSA.

Experimental Protocols

The characterization of the 7-MF and HSA interaction involves a combination of spectroscopic and computational methods.

dot

Experimental_Workflow Figure 2: General workflow for studying protein-ligand binding. prep 1. Sample Preparation - Prepare stock solutions of HSA and 7-MF. - Use physiological buffer (e.g., 0.1 M Phosphate (B84403), pH 7.2). mix 2. Titration & Incubation - Add increasing concentrations of 7-MF to a fixed HSA concentration. - Incubate for a set time (e.g., 10 min) to reach equilibrium. prep->mix Titration Setup spec 3. Spectroscopic Analysis - Fluorescence Spectroscopy - UV-Vis Absorption - Circular Dichroism (CD) mix->spec Measurements data 4. Data Processing - Apply Stern-Volmer equation to fluorescence data. - Calculate binding constants (Ka) and sites (n). - Use van't Hoff equation for thermodynamic parameters. spec->data Raw Data comp 5. Computational Analysis - Molecular Docking to predict binding site. - Molecular Dynamics to assess complex stability. data->comp Experimental Validation

Caption: Figure 2: General workflow for studying protein-ligand binding.

Materials and Sample Preparation
  • Human Serum Albumin: Fat-free HSA is dissolved in a physiological buffer, typically 0.1 M phosphate buffer at pH 7.2, to a final concentration (e.g., 1.5 mM).[1][7]

  • This compound: A stock solution of 7-MF is prepared in a solvent like ethanol (B145695) and then diluted to the desired concentrations. The final solvent concentration in the experimental mixture is kept low to avoid effects on the HSA secondary structure.[1][2]

Fluorescence Spectroscopy

This is the primary technique used to investigate the binding interaction.

  • Instrumentation: A spectrofluorometer with a 1 cm quartz cell is used.

  • Procedure: The fluorescence emission spectra of HSA are recorded in the absence and presence of varying concentrations of 7-MF.

  • Parameters: The excitation wavelength is set to 295 nm to selectively excite the tryptophan residues of HSA, and the emission spectrum is typically recorded from 300 to 500 nm.[5]

  • Analysis: The quenching of HSA's intrinsic fluorescence upon the addition of 7-MF is analyzed using the Stern-Volmer equation to determine the quenching mechanism and constants. The binding constant (Ka) and the number of binding sites (n) are calculated using the double logarithm regression curve.

dot

Quenching_Mechanisms Figure 3: Logical flow of fluorescence quenching analysis. cluster_analysis Temperature Dependence Study start Fluorescence Quenching Observed temp_check Ksv decreases with increasing temperature? start->temp_check static Static Quenching - Ground-state complex formation. - Binding constant (Ka) can be calculated. temp_check->static Yes dynamic Dynamic Quenching - Collisional deactivation. - No stable complex formed. temp_check->dynamic No

Caption: Figure 3: Logical flow of fluorescence quenching analysis.

UV-Visible Absorption Spectroscopy
  • Procedure: Absorption spectra of HSA are recorded with and without the addition of 7-MF.

  • Analysis: Changes in the absorption spectrum of HSA upon complexation with 7-MF can provide information about structural changes and confirm the formation of a ground-state complex.

Circular Dichroism (CD) Spectroscopy
  • Procedure: Far-UV CD spectra (e.g., 200-250 nm) of HSA are measured in the absence and presence of 7-MF.

  • Analysis: This technique is used to assess changes in the secondary structure of HSA (e.g., α-helix, β-sheet content) upon binding to the ligand. Studies on related flavones have shown that binding can induce partial unfolding of the protein.[1][2]

Molecular Modeling
  • Molecular Docking: A computational simulation to predict the preferred binding pose of 7-MF within the 3D structure of HSA (obtained from the Protein Data Bank). This helps identify key interacting amino acid residues and the types of forces involved (e.g., hydrogen bonds, hydrophobic interactions).[3]

  • Molecular Dynamics (MD) Simulation: This method is used to simulate the movement of the HSA-7-MF complex over time, providing insights into its stability and the dynamics of the interaction.[3][4]

Conclusion

The binding of this compound to human serum albumin is a spontaneous process characterized by a single, high-affinity binding site located in subdomain IIA. The interaction is primarily driven by hydrogen bonds and van der Waals forces, leading to the formation of a stable ground-state complex. This binding event causes a static quenching of HSA's intrinsic fluorescence and can induce minor conformational changes in the protein's secondary structure. The detailed understanding of this binding mechanism, elucidated through a combination of spectroscopic and computational techniques, is critical for the development of flavonoids as potential therapeutic agents, providing a foundation for predicting their behavior in vivo.

References

The Antioxidant Properties of 7-Methoxyflavone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the antioxidant properties of 7-Methoxyflavone, a naturally occurring flavonoid with significant potential in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and nutraceutical industries, offering an in-depth analysis of its free-radical scavenging capabilities, its influence on key cellular signaling pathways, and detailed experimental protocols for its evaluation.

Executive Summary

This compound, a methylated flavone, has demonstrated notable antioxidant and anti-inflammatory activities. While direct quantitative data on its radical scavenging capacity is emerging, studies on structurally similar compounds and its influence on cellular mechanisms suggest a potent role in mitigating oxidative stress. This guide synthesizes the available data, details the methodologies for assessing its antioxidant potential, and visualizes the key signaling pathways it modulates, namely the Nrf2/ARE and MAPK pathways.

Quantitative Data on Antioxidant and Related Biological Activities

The following tables summarize the available quantitative data for this compound and a structurally similar methoxyflavone. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Antioxidant Activity of a Structurally Similar Methoxyflavone

Antioxidant AssayTest CompoundIC50 Value (µM)Reference Compound
DPPH Radical Scavenging(2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone75.8 ± 2.5[1]Not specified
Superoxide Anion Scavenging(2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone317.5 ± 2.9[1]Not specified

Note: Data presented is for a structurally similar compound, highlighting the potential antioxidant capacity of the this compound scaffold.

Table 2: Other Relevant Biological Activities of this compound

Biological Target/AssayIC50 Value / EffectCell Line / System
Aromatase Inhibition1.9 µM[2]Cell-free assay
Nitric Oxide (NO) Production (LPS-induced)17.74% inhibition at 20 µMRAW 264.7 macrophages

Table 3: Effects of this compound on Cellular Signaling Pathways

Signaling PathwayTarget ProteinObserved EffectMethod of Detection
Nrf2/ARE PathwayNrf2Increased nuclear translocationWestern Blot, Immunofluorescence
NQO-1Increased expressionWestern Blot, RT-qPCR
MAPK Pathwayp-JNKReduced phosphorylationWestern Blot
p-ERKReduced phosphorylationWestern Blot
p-p38Reduced phosphorylationWestern Blot

Signaling Pathways Modulated by this compound

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways that control the endogenous antioxidant response.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress, this compound is believed to promote the dissociation of Nrf2 from Keap1, leading to its translocation into the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of antioxidant and cytoprotective genes, including NAD(P)H quinone dehydrogenase-1 (NQO-1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2_Keap1 Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2_Keap1 Disrupts interaction Methoxyflavone This compound Methoxyflavone->Nrf2_Keap1 Disrupts interaction Nrf2_Keap1->Nrf2 Release ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., NQO-1, HO-1) ARE->Antioxidant_Genes Promotes Transcription

Nrf2/ARE pathway activation by this compound.
MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are key signaling molecules involved in the cellular response to stress. Chronic activation of MAPK pathways by oxidative stress can lead to inflammation and cell damage. This compound has been shown to inhibit the phosphorylation of these key MAPK proteins, thereby downregulating the inflammatory cascade initiated by oxidative stress.

MAPK_Pathway cluster_MAPK MAPK Oxidative_Stress Oxidative Stress MAPKKK MAPKKK Oxidative_Stress->MAPKKK Methoxyflavone This compound MAPKK MAPKK Methoxyflavone->MAPKK Inhibits Phosphorylation MAPKKK->MAPKK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates JNK JNK MAPKK->JNK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates Inflammation Inflammation Cell Damage p38->Inflammation JNK->Inflammation ERK->Inflammation

Inhibition of MAPK signaling by this compound.

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols can be adapted for the specific evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • This compound stock solution (in a suitable solvent like DMSO or methanol)

    • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

    • Methanol

  • Procedure:

    • Prepare serial dilutions of the this compound stock solution and the positive control.

    • In a 96-well microplate, add a specific volume of each dilution.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix sample/control with DPPH solution in 96-well plate Prep_DPPH->Mix Prep_Sample Prepare serial dilutions of this compound and controls Prep_Sample->Mix Incubate Incubate in dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 value Measure->Calculate

Workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed, blue-green ABTS radical cation (ABTS•+), causing its decolorization.

  • Reagents:

    • ABTS solution (7 mM in water)

    • Potassium persulfate solution (2.45 mM in water)

    • This compound stock solution

    • Positive control (e.g., Trolox)

    • Ethanol (B145695) or phosphate-buffered saline (PBS)

  • Procedure:

    • Generate the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the this compound stock solution and Trolox.

    • Add a small volume of each dilution to the diluted ABTS•+ solution.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_ABTS Generate ABTS•+ (ABTS + K2S2O8) Dilute_ABTS Dilute ABTS•+ to Absorbance ~0.7 Prep_ABTS->Dilute_ABTS Mix Mix sample/control with diluted ABTS•+ Dilute_ABTS->Mix Prep_Sample Prepare serial dilutions of this compound and Trolox Prep_Sample->Mix Incubate Incubate at RT (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate TEAC Measure->Calculate

Workflow for the ABTS antioxidant assay.
FRAP (Ferric Reducing Antioxidant Power) Assay

  • Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex that is measured spectrophotometrically.

  • Reagents:

    • Acetate (B1210297) buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM in water)

    • FRAP reagent (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

    • This compound stock solution

    • Standard (e.g., FeSO₄ or Trolox)

  • Procedure:

    • Prepare serial dilutions of the this compound stock solution and the standard.

    • Add a small volume of each dilution to the FRAP reagent.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined from a standard curve and expressed as FRAP units or Trolox equivalents.

Western Blot Analysis for Nrf2 Nuclear Translocation and MAPK Phosphorylation
  • Principle: Western blotting is used to detect and quantify specific proteins in a sample. For Nrf2, the relative amounts in nuclear and cytosolic fractions are compared. For MAPKs, antibodies specific to the phosphorylated (active) and total forms of the proteins are used to determine the extent of activation.

  • General Procedure:

    • Treat cells with this compound for the desired time.

    • For Nrf2 analysis, perform nuclear and cytoplasmic fractionation. For MAPK analysis, prepare whole-cell lysates.

    • Determine protein concentration using a suitable assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for the target proteins (Nrf2, Lamin B for nuclear fraction, GAPDH for cytoplasmic fraction, p-p38, total p38, etc.).

    • Wash and incubate with a suitable HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software. For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.

Conclusion

This compound presents a promising profile as an antioxidant agent, acting through both direct and indirect mechanisms. While further studies are required to fully quantify its direct radical scavenging activity, its ability to modulate the Nrf2 and MAPK signaling pathways underscores its potential for the development of novel therapeutics for conditions associated with oxidative stress and inflammation. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for continued research in this area.

References

7-Methoxyflavone: An In-Depth Analysis of its Interaction with Androgen and Glucocorticoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyflavone (7-MF), a naturally occurring methoxylated flavonoid, has garnered interest in various biological contexts, including its potential as an aromatase inhibitor.[1] Emerging evidence has also pointed towards its interaction with critical nuclear receptors, specifically the Androgen Receptor (AR) and the Glucocorticoid Receptor (GR), which are pivotal in numerous physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on these two receptors, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

The primary evidence for the activity of this compound on these receptors comes from an in vitro reporter gene assay study, which demonstrated that this compound activates transcriptional activity for both the androgen and glucocorticoid receptors.[1][2] This guide will delve into the specifics of these findings and the methodologies used to obtain them.

Effects on the Androgen Receptor (AR)

The Androgen Receptor is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male characteristics, and it is a primary therapeutic target in prostate cancer. The interaction of this compound with the AR has been evaluated using the MDA-kb2 human breast cancer cell line, which endogenously expresses AR and is stably transfected with a luciferase reporter gene under the control of an androgen-responsive promoter.[1][2]

Quantitative Data: AR Agonist/Antagonist Activity

The study by Nishizaki et al. (2009) investigated the effects of 32 different flavonoids on the Androgen Receptor. While this key study identified this compound as having an effect, specific quantitative data for its activity was not available in the public domain abstracts. However, data for other structurally related flavonoids from the same study are presented below for context and comparison.[1]

CompoundType of ActivityParameterValue (µM)
This compound AgonistEC150Data Not Available
6-MethoxyflavoneAgonistEC1500.7
5-HydroxyflavoneAntagonistIC500.3
DaidzeinAgonistEC15010.1
GenisteinAgonistEC1504.4

*EC150 is defined as the concentration required to induce 150% of the activity of the solvent control.

Androgen Receptor Signaling Pathway

Upon binding to an agonist like dihydrotestosterone (B1667394) (DHT), the Androgen Receptor translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA, initiating the transcription of target genes. This compound is suggested to act as an agonist in this pathway.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound or DHT AR_complex AR + HSPs Ligand->AR_complex Binds AR_ligand Activated AR AR_complex->AR_ligand HSPs Dissociate AR_dimer AR Dimer AR_ligand->AR_dimer Translocation & Dimerization ARE ARE (DNA) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates

Androgen Receptor (AR) activation pathway.

Effects on the Glucocorticoid Receptor (GR)

The Glucocorticoid Receptor is another critical nuclear receptor that regulates a wide array of genes involved in metabolism, inflammation, and the stress response. Similar to the AR analysis, the effect of this compound on GR was assessed using the MDA-kb2 cell line, which also endogenously expresses GR that can activate the same MMTV promoter-driven luciferase reporter.[2]

Quantitative Data: GR Agonist/Antagonist Activity

The study by Nishizaki et al. (2009) also screened flavonoids for their effect on the Glucocorticoid Receptor. As with the androgen receptor data, the specific quantitative results for this compound were not available in the reviewed literature. The general finding from related studies is that flavonoids typically exhibit weak antagonism on glucocorticoid receptors.[1]

CompoundType of ActivityParameterValue (µM)
This compound AgonistEC150*Data Not Available

*EC150 is defined as the concentration required to induce 150% of the activity of the solvent control.

Glucocorticoid Receptor Signaling Pathway

In its inactive state, GR resides in the cytoplasm. Upon binding to a ligand like dexamethasone (B1670325) or cortisol, it undergoes a conformational change, dissociates from heat shock proteins (HSPs), translocates to the nucleus, and binds to Glucocorticoid Response Elements (GREs) to regulate gene transcription.

GR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound or Cortisol GR_complex GR + HSPs Ligand->GR_complex Binds GR_ligand Activated GR GR_complex->GR_ligand HSPs Dissociate GR_dimer GR Dimer GR_ligand->GR_dimer Translocation & Dimerization GRE GRE (DNA) GR_dimer->GRE Binds Transcription Gene Transcription GRE->Transcription Initiates

Glucocorticoid Receptor (GR) activation pathway.

Experimental Protocols

The primary method used to determine the activity of this compound on AR and GR is a reporter gene assay utilizing the MDA-kb2 cell line. This cell line is a valuable tool as it endogenously expresses both receptors, which both act on the integrated Mouse Mammary Tumor Virus (MMTV) promoter to drive luciferase expression.[2]

MDA-kb2 Reporter Gene Assay Protocol

This protocol is a generalized representation based on the methodologies for the MDA-kb2 cell line.

  • Cell Culture and Plating:

    • MDA-kb2 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum.

    • For the assay, cells are seeded into 96-well plates in a medium containing charcoal-stripped fetal bovine serum to remove endogenous steroids. Cells are allowed to attach overnight.

  • Compound Treatment:

    • Serial dilutions of this compound (and control compounds like DHT for AR or dexamethasone for GR) are prepared in the steroid-free medium.

    • The existing medium is removed from the cells, and the medium containing the test compounds is added.

    • For antagonist testing, compounds are co-incubated with a known receptor agonist (e.g., 0.1 nM DHT).

    • Plates are incubated for a set period, typically 24 hours, to allow for receptor activation and reporter gene expression.

  • Luciferase Assay:

    • After incubation, the treatment medium is removed.

    • Cells are lysed using a specific lysis buffer.

    • A luciferase substrate reagent is added to the cell lysate in each well.

    • The luminescence, which is proportional to the amount of luciferase enzyme produced, is immediately measured using a luminometer.

  • Data Analysis:

    • The relative light units (RLUs) are recorded.

    • For agonist activity, data is often normalized to a positive control (e.g., DHT or dexamethasone) and expressed as a percentage of the maximum response.

    • EC50 (half-maximal effective concentration) or EC150 values are calculated from the dose-response curves.

    • For antagonist activity, the reduction in the agonist-induced signal is measured, and IC50 (half-maximal inhibitory concentration) values are calculated.

Assay_Workflow A 1. Seed MDA-kb2 cells in 96-well plate B 2. Incubate overnight in steroid-free medium A->B C 3. Treat cells with This compound dilutions B->C D 4. Incubate for 24 hours C->D E 5. Lyse cells and add luciferase substrate D->E F 6. Measure luminescence E->F G 7. Analyze data (Dose-response curves) F->G

Workflow for the MDA-kb2 reporter gene assay.

Conclusion

This compound demonstrates agonist activity at both the androgen and glucocorticoid receptors in an in vitro setting. The use of the MDA-kb2 reporter cell line provides a robust method for screening and characterizing these activities. While the qualitative effect has been established, further studies are required to publish the specific quantitative potency (EC50/IC50 values) of this compound and to determine the physiological and therapeutic implications of these interactions. The dual activation of AR and GR suggests a complex pharmacological profile that warrants more in-depth investigation, particularly in the context of its potential effects on hormonal balance and inflammatory processes.

References

Initial Screening of 7-Methoxyflavone for Analgesic Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of 7-Methoxyflavone (7-MF) for its analgesic properties. This compound is a flavonoid compound that can be isolated from sources such as Zornia brasiliensis.[1] It has been investigated for various biological activities, including as an aromatase inhibitor and for its potential antitumor effects.[1][2] This document synthesizes the available preclinical data on its antinociceptive effects, details the experimental protocols used for its evaluation, and illustrates the proposed mechanisms and workflows.

Data Presentation: Analgesic Efficacy of this compound

The analgesic potential of this compound has been evaluated in several murine models of nociception. The quantitative results from these initial screening studies are summarized below, indicating a significant effect against chemically induced pain, but not thermally induced pain.[1]

Table 1: Efficacy of this compound in Chemical Nociception Models

Experimental Model Dosing (Intraperitoneal) Key Finding Reference
Acetic Acid-Induced Writhing 30, 50, 100, 300 µmol/kg Dose-dependent inhibition of writhing.[3] [3]
ID₅₀ = 82.5 ± 11.7 µmol/kg 50% inhibitory dose.[2][3] [2][3]
Eₘₐₓ = 58.4% Maximum observed effect.[3] [3]
Formalin-Induced Nociception 100 µmol/kg 65.6% inhibition of the neurogenic phase (0-5 min).[3] [1][3]
100 µmol/kg No significant effect on the inflammatory phase (15-30 min).[3] [1][3]

| Glutamate-Induced Nociception | 100 µmol/kg | 26% inhibition of paw-licking response.[3] |[1][3] |

Table 2: Efficacy of this compound in Thermal Nociception Model

Experimental Model Dosing (Intraperitoneal) Key Finding Reference

| Hot Plate Test | Not specified, but tested | No significant increase in pain latency time.[3] |[1][3] |

The collective results strongly suggest that this compound possesses peripheral antinociceptive activity, as it is effective in models of chemical pain but not in a model of central thermal pain.[1][3]

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments used to screen this compound for its analgesic properties.

1. Acetic Acid-Induced Writhing Test

This model is widely used to evaluate peripheral analgesic activity.[4] It induces a visceral inflammatory pain response.

  • Objective: To assess the ability of 7-MF to reduce the number of abdominal writhes induced by an intraperitoneal injection of acetic acid.

  • Animals: Male mice are typically used.

  • Procedure:

    • Animals are divided into groups: a vehicle control group, a positive control group (e.g., a standard analgesic), and several 7-MF treatment groups at varying doses (e.g., 30, 50, 100, 300 µmol/kg).[3]

    • The test compound (7-MF), vehicle, or standard drug is administered, typically via intraperitoneal (i.p.) injection.

    • After a predetermined period (e.g., 60 minutes), a 0.6% solution of acetic acid is injected i.p. at a volume of 10 mL/kg.[4]

    • Following a 5-minute latency period, the number of writhes (a characteristic behavior involving stretching of the abdomen and extension of the hind limbs) is counted for each animal over a 30-minute observation period.[4]

    • The percentage of inhibition is calculated for each dose group relative to the vehicle control group.

2. Hot Plate Test

This test is a classic model for assessing centrally mediated antinociception by measuring the response latency to a thermal stimulus.[5][6]

  • Objective: To determine if 7-MF can increase the pain threshold to a thermal stimulus, suggesting central analgesic action.

  • Animals: Mice or rats.

  • Procedure:

    • The hot plate apparatus is maintained at a constant temperature (e.g., 55°C ± 0.5°C).[6]

    • A baseline latency is recorded for each animal by placing it on the heated surface and measuring the time until it exhibits a nociceptive response, such as licking a hind paw or jumping.[6]

    • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is established; any animal not responding by this time is removed.[5]

    • Animals are administered 7-MF, vehicle, or a positive control (e.g., morphine).

    • The latency to response is measured again at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).[7]

    • A significant increase in latency time compared to baseline and the vehicle group indicates a central analgesic effect. 7-MF did not show this effect.[3]

3. Formalin-Induced Nociception Test

This model is distinct in its ability to differentiate between acute neurogenic pain and persistent inflammatory pain within a single test.

  • Objective: To evaluate the effect of 7-MF on both the initial, direct activation of nociceptors (neurogenic phase) and the subsequent inflammatory response.

  • Animals: Male mice.

  • Procedure:

    • Animals are pre-treated with 7-MF (e.g., 100 µmol/kg, i.p.), vehicle, or a standard drug.[3]

    • After a set duration, a dilute solution of formalin (e.g., 20 µL of 1% formalin) is injected subcutaneously into the plantar surface of one hind paw.

    • The animal is immediately placed in an observation chamber.

    • The cumulative time spent licking the injected paw is recorded as an index of nociception.

    • The recording is divided into two distinct phases:

      • Phase 1 (Neurogenic Pain): 0 to 5 minutes post-injection. This phase is caused by the direct chemical stimulation of nociceptors.[8]

      • Phase 2 (Inflammatory Pain): 15 to 30 minutes post-injection. This phase is driven by the release of inflammatory mediators in the paw tissue.[8]

    • 7-MF was found to be effective only in Phase 1, indicating an effect on neurogenic pain but not on the subsequent inflammatory pain response.[3]

Visualizations: Workflows and Proposed Mechanisms

Experimental Workflow

The logical flow of the initial screening process for this compound's analgesic properties can be visualized as a sequential series of tests designed to first identify activity and then to characterize the nature of that activity (peripheral vs. central).

G cluster_0 Initial Screening for Analgesic Activity cluster_1 Mechanism Characterization Start Administer this compound (7-MF) (Varying Doses, i.p.) to Mice WrithingTest Acetic Acid-Induced Writhing Test Start->WrithingTest Result1 Analgesic Activity Detected? (Significant Inhibition) WrithingTest->Result1 HotPlate Hot Plate Test (Thermal Stimulus) Result1->HotPlate Yes Formalin Formalin Test (Chemical Stimulus) Result1->Formalin Yes NoEffect No Significant Analgesic Activity Result1->NoEffect No Result2 Central Effect? HotPlate->Result2 Result3 Peripheral Effect? Formalin->Result3 Conclusion Conclusion: 7-MF exhibits peripheral antinociceptive activity. Result2->Conclusion No Result3->Conclusion Yes

Workflow for the initial analgesic screening of this compound.

Proposed Signaling Pathway for Peripheral Analgesia

Based on the screening results, this compound likely acts at the peripheral level to inhibit the signaling cascade initiated by tissue injury or chemical irritants. While the exact targets are not fully elucidated, a plausible mechanism involves the inhibition of key inflammatory mediators. Related flavonoids are known to inhibit cyclooxygenase (COX) enzymes and the production of nitric oxide (NO).[2][9]

G cluster_0 Peripheral Nociceptor Terminal Injury Tissue Injury / Chemical Stimulus (e.g., Acetic Acid, Formalin) Mediators Release of Inflammatory Mediators (e.g., Prostaglandins, Glutamate) Injury->Mediators Nociceptor Nociceptor Activation Mediators->Nociceptor Signal Action Potential Generation Nociceptor->Signal SpinalCord Signal to Spinal Cord Signal->SpinalCord Ascending Pathway Pain Pain Perception (in CNS) SpinalCord->Pain Flavone This compound Flavone->Mediators Inhibits Production? Flavone->Nociceptor Blocks Activation?

Proposed peripheral mechanism of action for this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Methoxyflavone via Oxidative Cyclization of Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 7-methoxyflavone, a key heterocyclic compound with significant interest in medicinal chemistry and drug discovery. The synthesis involves a two-step process: the Claisen-Schmidt condensation to form the 2'-hydroxy-4'-methoxychalcone (B191446) intermediate, followed by an efficient iodine-mediated oxidative cyclization to yield the target flavone (B191248).

Introduction

Flavones are a class of naturally occurring compounds widely distributed in the plant kingdom, known for their diverse pharmacological activities. This compound, in particular, serves as a crucial scaffold for the development of novel therapeutic agents. The synthetic route described herein is a reliable and commonly employed method that proceeds through a chalcone (B49325) intermediate. Chalcones, α,β-unsaturated ketones, are versatile precursors for a variety of heterocyclic compounds. The oxidative cyclization of 2'-hydroxychalcones is a prominent method for constructing the flavone core. Among various oxidizing agents, the iodine-dimethyl sulfoxide (B87167) (DMSO) system has proven to be an effective and practical choice for this transformation.[1][2][3]

Overall Reaction Scheme

The synthesis of this compound is achieved in two primary steps:

Step 1: Claisen-Schmidt Condensation 2'-Hydroxy-4'-methoxyacetophenone reacts with benzaldehyde (B42025) in the presence of a base catalyst to form 2'-hydroxy-4'-methoxychalcone.

Step 2: Oxidative Cyclization The intermediate chalcone undergoes an iodine-mediated oxidative cyclization in DMSO to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its chalcone precursor.

Table 1: Synthesis of 2'-Hydroxy-4'-methoxychalcone

ParameterValueReference
Starting Materials2'-Hydroxy-4'-methoxyacetophenone, Benzaldehyde, Potassium Hydroxide (B78521), Ethanol[4]
Reaction Time48 hours[4]
Yield~61%[4]
Melting Point166-168 °C[4]
AppearanceYellow-orange solid[4]

Table 2: Synthesis of this compound

ParameterValueReference
Starting Material2'-Hydroxy-4'-methoxychalcone, Iodine, DMSO[4]
Reaction Time3 hours[4]
Yield~88%[4]
Melting Point263-265 °C[4]
AppearancePale yellow solid[4]

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxy-4'-methoxychalcone

This protocol is based on the Claisen-Schmidt condensation reaction.[4][5]

Materials:

  • 2'-Hydroxy-4'-methoxyacetophenone

  • Benzaldehyde

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Standard laboratory glassware

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of 2'-hydroxy-4'-methoxyacetophenone and benzaldehyde in ethanol.

  • Prepare a solution of potassium hydroxide in water and add it dropwise to the stirred solution of the reactants at room temperature.

  • Continue stirring the reaction mixture for 48 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing cold water.

  • Acidify the mixture to a pH of approximately 3-4 by the slow addition of 10% hydrochloric acid. This will cause the chalcone to precipitate.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

  • The crude 2'-hydroxy-4'-methoxychalcone can be purified by recrystallization from ethanol.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of this compound via Oxidative Cyclization

This protocol describes the iodine-mediated oxidative cyclization of the chalcone intermediate.[3][4]

Materials:

  • 2'-Hydroxy-4'-methoxychalcone

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃), 10% aqueous solution

  • Deionized water

  • Standard laboratory glassware with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the purified 2'-hydroxy-4'-methoxychalcone (1.0 equivalent) in anhydrous DMSO.

  • Add a molar equivalent of iodine to the solution.[4]

  • Heat the reaction mixture to reflux and maintain it at this temperature for 3 hours with stirring.[4] Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

  • To remove the excess iodine, add a 10% aqueous solution of sodium thiosulfate until the brown color of the iodine disappears.

  • Collect the precipitated solid by vacuum filtration and wash the precipitate with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.

  • Dry the final product under vacuum.

Visualizations

Reaction Mechanism

ReactionMechanism Mechanism of Iodine-Mediated Oxidative Cyclization cluster_regeneration Iodine Regeneration Chalcone 2'-Hydroxy-4'-methoxychalcone Enolate Enolate Intermediate Chalcone->Enolate Intramolecular oxo-Michael addition Flavanone_Iodo Iodo-flavanone Intermediate Enolate->Flavanone_Iodo + I₂ Flavone This compound Flavanone_Iodo->Flavone - HI (Elimination) I2 I₂ HI HI DMSO_oxidant DMSO (oxidant) DMSO_reduced DMS DMSO_oxidant->DMSO_reduced 2HI

Caption: Proposed mechanism for the iodine-mediated oxidative cyclization of 2'-hydroxychalcone (B22705) to flavone.

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis start Start reactants_chalcone Mix 2'-Hydroxy-4'-methoxyacetophenone and Benzaldehyde in Ethanol start->reactants_chalcone add_base Add aq. KOH reactants_chalcone->add_base stir_chalcone Stir at RT for 48h add_base->stir_chalcone workup_chalcone Pour into water, Acidify with HCl stir_chalcone->workup_chalcone filter_chalcone Filter and Wash workup_chalcone->filter_chalcone purify_chalcone Recrystallize from Ethanol filter_chalcone->purify_chalcone chalcone_product 2'-Hydroxy-4'-methoxychalcone purify_chalcone->chalcone_product reactants_flavone Dissolve Chalcone in DMSO chalcone_product->reactants_flavone Step 2 add_iodine Add Iodine reactants_flavone->add_iodine reflux Reflux for 3h add_iodine->reflux workup_flavone Pour into water reflux->workup_flavone quench Add aq. Na₂S₂O₃ workup_flavone->quench filter_flavone Filter and Wash quench->filter_flavone purify_flavone Recrystallize from Ethanol filter_flavone->purify_flavone flavone_product This compound purify_flavone->flavone_product end End flavone_product->end

Caption: Overall experimental workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for the Isolation of 7-Methoxyflavone from Kaempferia parviflora

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyflavone is a bioactive flavonoid found in the rhizomes of Kaempferia parviflora, commonly known as black ginger or Thai ginseng. This compound, along with other methoxyflavones present in the plant, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. These application notes provide detailed protocols for the extraction, isolation, and quantification of this compound from K. parviflora, as well as an overview of its known interactions with cellular signaling pathways.

Data Presentation: Quantitative Analysis of Methoxyflavone Content

The yield of methoxyflavones from K. parviflora is highly dependent on the extraction methodology. The following tables summarize quantitative data from various studies to guide the selection of an optimal extraction strategy.

Table 1: Comparison of Extraction Methods for 5,7-Dimethoxyflavone (B190784) Yield

Extraction MethodEthanol (B145695) Concentration (v/v)5,7-Dimethoxyflavone Content ( g/100 mL of concentrated extract)Reference
Maceration25%1.11 ± 0.02[1]
Maceration50%2.14 ± 0.43[1]
Maceration75%3.49 ± 0.70[1]
Maceration95%48.10 ± 9.62[1]

Table 2: Optimized Ultrasound-Assisted Extraction (UAE) for Total Methoxyflavones

Optimized ParameterValue
Ethanol Concentration95.00% (v/v)
Extraction Time15.99 min
Solvent-to-Solid Ratio50.00 mL/g
Predicted Total Methoxyflavone Content 327.25 mg/g of crude extract

Note: Total methoxyflavone content includes 3,5,7,3′,4′-pentamethoxyflavone (PMF), 5,7-dimethoxyflavone (DMF), and 5,7,4′-trimethoxyflavone (TMF).[2][3]

Experimental Protocols

Protocol 1: Extraction of Methoxyflavones from Kaempferia parviflora

This protocol outlines two common methods for the initial extraction of methoxyflavones from dried K. parviflora rhizomes: maceration and ultrasound-assisted extraction (UAE).

1.1. Materials and Reagents

  • Dried and powdered Kaempferia parviflora rhizomes

  • Ethanol (95%, analytical grade)

  • Methanol (B129727) (HPLC grade)

  • n-Hexane

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (B1210297) (EtOAc)

  • n-Butanol (n-BuOH)

  • Rotary evaporator

  • Ultrasonic bath

1.2. Maceration Protocol [4]

  • Weigh a desired amount of dried and powdered K. parviflora rhizomes.

  • Immerse the powdered rhizomes in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v).

  • Allow the mixture to macerate for 7 days at room temperature in a sealed container.

  • Filter the mixture to separate the ethanolic extract from the plant residue.

  • Wash the residue with a small volume of fresh 95% ethanol to ensure maximum recovery.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (40-50°C).

1.3. Ultrasound-Assisted Extraction (UAE) Protocol [2][4]

  • Weigh 5 g of dried and powdered K. parviflora rhizomes and place them in a beaker.

  • Add 250 mL of 95% ethanol, achieving a solvent-to-solid ratio of 50 mL/g.[2]

  • Place the beaker in an ultrasonic bath.

  • Sonicate for approximately 16 minutes for optimal total methoxyflavone content.[2]

  • Filter the mixture and concentrate the extract as described in the maceration protocol.

Protocol 2: Fractionation and Isolation of this compound

This protocol describes the purification of this compound from the crude extract using liquid-liquid partitioning and column chromatography.

2.1. Liquid-Liquid Partitioning [5]

  • Dissolve the crude methanolic extract of K. parviflora rhizomes in a suitable solvent.

  • Perform sequential partitioning with solvents of increasing polarity: n-hexane, dichloromethane, ethyl acetate, and n-butanol.[5] This will separate compounds based on their polarity, with methoxyflavones typically concentrating in the less polar fractions (e.g., n-hexane and dichloromethane).[5]

2.2. Column Chromatography

  • Pack a glass column with silica (B1680970) gel 60, equilibrated with a non-polar solvent such as n-hexane.

  • Load the n-hexane fraction onto the column.

  • Elute the column with a gradient of n-hexane and ethyl acetate or another suitable solvent system.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine fractions containing the compound of interest, identified by comparison with a this compound standard.

  • Evaporate the solvent from the combined fractions to yield the isolated compound.

2.3. Preparative High-Performance Liquid Chromatography (HPLC) [4]

  • For final purification, employ preparative HPLC.

  • A typical mobile phase consists of a mixture of methanol and water, often with a small amount of acetic acid to improve peak shape.[4]

  • Monitor the separation using a UV detector.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the purified compound.[4]

Protocol 3: Analytical Quantification of Methoxyflavones

This protocol details the use of High-Performance Liquid Chromatography (HPLC) for the quantification of methoxyflavones.

3.1. HPLC System and Conditions [2][6]

  • HPLC System: Agilent 1200 series or equivalent

  • Column: Agilent Hypersil ODS C18 column (3.5 µm, 4.6 × 150 mm) or RP-C18 column (5 µm, 4.6 x 250 mm)[2][6]

  • Column Temperature: 30°C or 55°C[2][6]

  • Mobile Phase:

    • Gradient elution: (A) 0.5% acetic acid in acetonitrile (B52724) and (B) 0.5% acetic acid in deionized water, with a gradient from 5:95 to 60:40 (A:B).[6]

    • Isocratic elution: Methanol: 0.1% v/v aqueous acetic acid (70:30 v/v).[2]

  • Flow Rate: 0.8 mL/min or 1.2 mL/min[2][6]

  • Detection Wavelength: 254 nm[2][6]

  • Injection Volume: 20 µL[6]

3.2. Standard and Sample Preparation [2]

  • Standard Stock Solutions (0.2 mg/mL): Prepare by dissolving 20 mg of this compound and other methoxyflavone standards in methanol.[2]

  • Standard Solutions: Dilute the stock solutions with methanol to obtain a series of concentrations (e.g., 2.5, 5, 10, 20, 40, 60, and 100 µg/mL) to generate a calibration curve.[2]

  • Sample Solutions (1 mg/mL): Dissolve the K. parviflora extracts in the mobile phase.[2]

  • Filter all solutions through a 0.45 µm filter before injection.[2]

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Dried K. parviflora Rhizomes extraction Extraction (Maceration or UAE) with 95% Ethanol start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract partition Liquid-Liquid Partitioning (n-Hexane) crude_extract->partition hexane_fraction n-Hexane Fraction partition->hexane_fraction column_chrom Silica Gel Column Chromatography hexane_fraction->column_chrom fractions Collect & Monitor Fractions (TLC) column_chrom->fractions hplc Preparative HPLC (Final Purification) fractions->hplc pure_compound Isolated this compound analysis Analytical HPLC (Quantification) pure_compound->analysis hplc->pure_compound

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathways Modulated by this compound and Derivatives

signaling_pathways flavone This compound & Derivatives aromatase Aromatase Inhibition flavone->aromatase receptors Androgen/Glucocorticoid Receptor Modulation flavone->receptors no_prod Nitric Oxide Production Inhibition flavone->no_prod gaba GABAergic System Modulation flavone->gaba ros ROS Generation (in cancer cells) flavone->ros Induces er_stress ER Stress ros->er_stress jnk JNK Phosphorylation er_stress->jnk apoptosis Mitochondrial Apoptosis er_stress->apoptosis jnk->apoptosis

Caption: Key signaling pathways affected by this compound and its derivatives.

References

Application Notes and Protocols for 7-Methoxyflavone in a Cell-Based Aromatase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatase, a member of the cytochrome P450 superfamily (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis, catalyzing the conversion of androgens to estrogens.[1] Its inhibition is a key therapeutic strategy for estrogen-receptor-positive breast cancer.[2] Flavonoids, a class of plant-derived polyphenolic compounds, have garnered significant interest for their potential as aromatase inhibitors.[3] Among these, 7-Methoxyflavone has demonstrated potent inhibition of aromatase in cell-free assays.[3]

These application notes provide a comprehensive guide for utilizing this compound in a cell-based aromatase inhibition assay. The protocols detailed herein are designed to offer a robust and reproducible framework for assessing the inhibitory potential of this compound and other related compounds in a cellular context.

Quantitative Data Summary

The inhibitory activity of this compound on aromatase has been determined in various assay formats. The following table summarizes the key quantitative data, including comparative data for other common flavonoids.

CompoundAssay TypeIC50 Value (µM)Reference
This compound Cell-Free 1.9 [3]
This compound Cell-Based (H295R cells) >100 [3]
ChrysinCell-Free7[3]
ApigeninCell-Free20[3]
7-HydroxyflavoneCell-Free4[3]
Letrozole (Positive Control)Cell-Based (MCF-7aro/ERE)0.075[4]
Anastrozole (Positive Control)Cell-Based (MCF-7aro/ERE)0.290[4]

Note on Discrepancies: A notable discrepancy exists between the potent inhibition observed for this compound in cell-free assays (IC50 of 1.9 µM) and the lack of significant activity in a cell-based assay using H295R human adrenocortical carcinoma cells (IC50 > 100 µM).[3] This may be attributable to several factors in a cellular environment, including poor membrane permeability, rapid intracellular metabolism, or active efflux from the cells. Researchers should consider these possibilities when interpreting cell-based assay results for this compound and other flavonoids.

Signaling Pathway and Experimental Workflow

Aromatase-Mediated Estrogen Biosynthesis

The following diagram illustrates the enzymatic conversion of androgens to estrogens by aromatase, the target of this compound's inhibitory action.

Aromatase_Pathway Androgens Androgens (e.g., Testosterone (B1683101), Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens Product Inhibition->Aromatase Inhibition 7_Methoxyflavone This compound 7_Methoxyflavone->Inhibition

Caption: Aromatase catalyzes the conversion of androgens to estrogens.

Experimental Workflow: Cell-Based Aromatase Inhibition Assay

This diagram outlines the key steps of the recommended cell-based aromatase inhibition assay using KGN cells.

Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection Cell_Culture Culture KGN Cells Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Add_Inhibitor Add this compound (or other test compounds) Seed_Cells->Add_Inhibitor Incubate_1 Incubate for 24 hours Add_Inhibitor->Incubate_1 Add_Substrate Add Androstenedione (B190577) (Aromatase Substrate) Incubate_1->Add_Substrate Incubate_2 Incubate for 24 hours Add_Substrate->Incubate_2 Collect_Supernatant Collect Cell Culture Supernatant Incubate_2->Collect_Supernatant ELISA Perform Estrone (B1671321) ELISA Collect_Supernatant->ELISA Analyze_Data Analyze Data and Calculate IC50 ELISA->Analyze_Data

Caption: Workflow for the KGN cell-based aromatase inhibition assay.

Experimental Protocols

Protocol 1: Cell-Based Aromatase Inhibition Assay Using KGN Cells

This protocol is adapted from a non-radioactive method for measuring aromatase activity using the KGN human ovarian granulosa-like tumor cell line.[5] KGN cells exhibit high endogenous aromatase activity but lack 17α-hydroxylase, preventing the synthesis of androgens and estrogens, making them an ideal model for this assay.[5]

Materials:

  • KGN human ovarian granulosa-like tumor cells

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Charcoal/dextran-treated FBS

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • 96-well tissue culture plates

  • This compound (and other test compounds)

  • Androstenedione (substrate)

  • DMSO (vehicle)

  • Estrone ELISA kit

  • Plate reader

Procedure:

  • Cell Culture:

    • Culture KGN cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Subculture cells every 2-3 days or when they reach 80-90% confluency.

  • Cell Seeding:

    • Harvest KGN cells using Trypsin-EDTA and resuspend in DMEM/F-12 with 5% charcoal/dextran-treated FBS.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/ml (180 µl per well).[5]

    • Incubate for 48 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare stock solutions of this compound and other test compounds in DMSO.

    • Prepare serial dilutions of the test compounds in serum-free DMEM/F-12. The final DMSO concentration in the wells should be kept below 0.5%.

    • Add 10 µl of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Letrozole).

    • Incubate the plate for 24 hours at 37°C.[5]

  • Substrate Addition and Incubation:

    • Prepare a 0.1 mM solution of androstenedione in serum-free DMEM/F-12.

    • Add 10 µl of the androstenedione solution to each well.

    • Incubate the plate for an additional 24 hours at 37°C.[5]

  • Estrone Quantification:

    • Carefully collect 120 µl of the cell culture medium from each well and transfer to a new 96-well plate.[5]

    • Quantify the concentration of estrone in the collected medium using a commercial estrone ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of aromatase inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable non-linear regression model.

Protocol 2: Alternative Cell-Based Aromatase Assay Using MCF-7 Cells

MCF-7 human breast cancer cells endogenously express aromatase and are estrogen receptor-positive, making them a relevant model for studying aromatase inhibitors.[6] This assay indirectly measures aromatase activity by assessing cell proliferation.[7]

Materials:

  • MCF-7 cells

  • DMEM without phenol (B47542) red

  • Charcoal-stripped FBS

  • Sodium pyruvate

  • Non-essential amino acids

  • Testosterone (substrate)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture MCF-7 cells in standard medium.

    • Seed cells into 96-well plates at a density of approximately 6,000 cells/well in DMEM with 10% FBS and incubate for 48 hours.[7]

  • Hormone Deprivation and Treatment:

    • Replace the medium with DMEM without phenol red, supplemented with 10% charcoal-stripped FBS, 1% sodium pyruvate, and 1% non-essential amino acids.

    • Add testosterone to a final concentration of 10 µM.[7]

    • Add varying concentrations of this compound or other test compounds.

    • Include a control group with testosterone only and another with no testosterone.

  • Incubation and Cell Viability Assessment:

    • Incubate the cells for 5 days.[7]

    • Assess cell viability using an MTT assay or a similar colorimetric or fluorometric method.

  • Data Analysis:

    • Calculate the percentage of inhibition of testosterone-induced cell proliferation for each concentration of the test compound.

    • Determine the IC50 value as described in Protocol 1.

Conclusion

The provided protocols offer detailed methodologies for assessing the aromatase inhibitory activity of this compound in a cell-based context. The KGN cell-based assay with ELISA detection is recommended for a direct and sensitive measurement of aromatase inhibition. Given the observed discrepancy between cell-free and cell-based data for this compound, it is crucial to employ well-characterized cellular systems to evaluate its true potential as an aromatase inhibitor for drug development and research purposes. Further investigation into the cellular uptake and metabolism of this compound may be warranted to fully understand its biological activity.

References

Application Notes and Protocols for In Vivo Antinociceptive Testing of 7-Methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vivo evaluation of the antinociceptive properties of 7-Methoxyflavone. The protocols outlined below are designed to assess both central and peripheral analgesic effects and to explore the potential underlying mechanisms of action.

Introduction

This compound is a naturally occurring flavonoid that has demonstrated a range of biological activities. Preliminary studies suggest its potential as an antinociceptive agent, possibly through modulation of inflammatory and neurotransmitter pathways.[1] This document details the experimental design for a robust in vivo assessment of this compound's analgesic efficacy and sheds light on its pharmacological profile.

Experimental Design Overview

The following experimental workflow is proposed to systematically evaluate the antinociceptive effects of this compound.

experimental_workflow cluster_0 Phase 1: Acute Nociceptive Models cluster_1 Phase 2: Inflammatory & Visceral Pain Models cluster_2 Phase 3: Mechanistic Studies Hot Plate Hot Plate Tail Flick Tail Flick Formalin Test Formalin Test GABAergic Antagonism GABAergic Antagonism Formalin Test->GABAergic Antagonism Acetic Acid Writhing Acetic Acid Writhing Opioid Antagonism Opioid Antagonism Acetic Acid Writhing->Opioid Antagonism This compound Dosing This compound Dosing This compound Dosing->Hot Plate This compound Dosing->Tail Flick This compound Dosing->Formalin Test This compound Dosing->Acetic Acid Writhing

Caption: Experimental workflow for evaluating this compound antinociceptive effects.

Data Presentation

Quantitative data from each experiment should be summarized in the following tabular format for clarity and comparative analysis.

Table 1: Effect of this compound on Thermal Nociception

Treatment GroupDose (mg/kg)Hot Plate Latency (s)Tail Flick Latency (s)
Vehicle Control-Mean ± SEMMean ± SEM
This compound10Mean ± SEMMean ± SEM
This compound30Mean ± SEMMean ± SEM
This compound100Mean ± SEMMean ± SEM
Morphine (Positive Control)5Mean ± SEMMean ± SEM

Table 2: Effect of this compound on Chemical Nociception

Treatment GroupDose (mg/kg)Formalin Test - Phase I (s)Formalin Test - Phase II (s)Acetic Acid Writhing (No. of Writhes)
Vehicle Control-Mean ± SEMMean ± SEMMean ± SEM
This compound10Mean ± SEMMean ± SEMMean ± SEM
This compound30Mean ± SEMMean ± SEMMean ± SEM
This compound100Mean ± SEMMean ± SEMMean ± SEM
Diclofenac (B195802) (Positive Control)10Mean ± SEMMean ± SEMMean ± SEM

Table 3: Mechanistic Evaluation of this compound's Antinociceptive Effect

Pre-treatmentTreatment (Dose, mg/kg)Antinociceptive Response (% Inhibition)
SalineThis compound (Effective Dose)Mean ± SEM
Naloxone (1 mg/kg)This compound (Effective Dose)Mean ± SEM
SalineThis compound (Effective Dose)Mean ± SEM
Bicuculline (1 mg/kg)This compound (Effective Dose)Mean ± SEM

Experimental Protocols

Animals
  • Species: Male Swiss mice (20-25 g) are recommended.

  • Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and free access to food and water.

  • Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least one week before the experiments.

Drug Administration
  • This compound: Prepare a stock solution in a vehicle such as 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline. Administer intraperitoneally (i.p.) at doses of 10, 30, and 100 mg/kg.

  • Vehicle Control: Administer the vehicle solution in the same volume as the drug-treated groups.

  • Positive Controls:

    • Morphine sulfate (B86663) (5 mg/kg, i.p.) for thermal nociception models.

    • Diclofenac sodium (10 mg/kg, i.p.) for chemical nociception models.

  • Antagonists:

    • Naloxone (1 mg/kg, s.c.) administered 15 minutes before this compound.

    • Bicuculline (1 mg/kg, i.p.) administered 15 minutes before this compound.

Nociceptive Assays

This test assesses the response to a thermal stimulus, primarily mediated by supraspinal pathways.

  • Apparatus: A hot plate apparatus with the surface temperature maintained at 55 ± 0.5°C.[2][3][4][5][6]

  • Procedure:

    • Administer this compound, vehicle, or morphine 30 minutes before the test.

    • Place the mouse on the hot plate and start a timer.

    • Record the latency time for the mouse to exhibit nociceptive responses such as licking a paw or jumping.[2][3]

    • A cut-off time of 30 seconds is implemented to prevent tissue damage.[6]

This test measures the spinal reflex response to a thermal stimulus.

  • Apparatus: A tail-flick analgesia meter.

  • Procedure:

    • Administer this compound, vehicle, or morphine 30 minutes before the test.

    • Gently restrain the mouse and position its tail over the radiant heat source of the apparatus.

    • The time taken for the mouse to flick its tail away from the heat is automatically recorded as the tail-flick latency.[7][8][9]

    • A cut-off time of 15-20 seconds is set to avoid tissue damage.

This model induces a biphasic pain response, reflecting both acute neurogenic pain and a later inflammatory pain phase.

  • Procedure:

    • Administer this compound, vehicle, or diclofenac 30 minutes before the formalin injection.

    • Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the mouse's right hind paw.[10][11]

    • Immediately place the mouse in an observation chamber.

    • Record the total time the mouse spends licking or biting the injected paw during two phases:

      • Phase I (Neurogenic Pain): 0-5 minutes post-injection.[10][12]

      • Phase II (Inflammatory Pain): 15-30 minutes post-injection.[10][11][12]

This test evaluates peripheral analgesic activity by inducing visceral pain.

  • Procedure:

    • Administer this compound, vehicle, or diclofenac 30 minutes before the acetic acid injection.

    • Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.[13][14][15]

    • Five minutes after the injection, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 10-15 minutes.[15][16][17]

Mechanistic Pathways

Based on the known pharmacology of flavonoids, the following signaling pathways are hypothesized to be involved in the antinociceptive effects of this compound.

Putative Anti-inflammatory Pathway

This compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a key regulator of pro-inflammatory mediators.

inflammatory_pathway Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Translocation NF-κB Translocation IκBα Degradation->NF-κB Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Translocation->Pro-inflammatory Gene Expression This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->IKK Activation Inhibits

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Potential Opioid Receptor Modulation

To investigate the involvement of the opioid system, the analgesic effect of this compound can be challenged with an opioid receptor antagonist, naloxone.

opioid_pathway This compound This compound Opioid Receptor Opioid Receptor This compound->Opioid Receptor Activates? G-protein Activation G-protein Activation Opioid Receptor->G-protein Activation Adenylyl Cyclase Inhibition Adenylyl Cyclase Inhibition G-protein Activation->Adenylyl Cyclase Inhibition Reduced Neuronal Excitability Reduced Neuronal Excitability Adenylyl Cyclase Inhibition->Reduced Neuronal Excitability Analgesia Analgesia Reduced Neuronal Excitability->Analgesia Naloxone Naloxone Antagonism Antagonism Naloxone->Antagonism Antagonism->Opioid Receptor Blocks

Caption: Probing the involvement of opioid receptors in this compound's action.

Possible GABAergic Modulation

Flavonoids are known to modulate GABA-A receptors. The involvement of this pathway can be assessed using the GABA-A receptor antagonist, bicuculline.

gaba_pathway This compound This compound GABA-A Receptor GABA-A Receptor This compound->GABA-A Receptor Potentiates? Chloride Influx Chloride Influx GABA-A Receptor->Chloride Influx Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Influx->Neuronal Hyperpolarization Reduced Nociceptive Transmission Reduced Nociceptive Transmission Neuronal Hyperpolarization->Reduced Nociceptive Transmission Bicuculline Bicuculline Antagonism Antagonism Bicuculline->Antagonism Antagonism->GABA-A Receptor Blocks

Caption: Investigating the role of GABA-A receptors in this compound's antinociception.

References

Application Notes and Protocols for 7-Methoxyflavone in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyflavone is a naturally occurring flavonoid that has garnered significant interest in the scientific community for its diverse biological activities. As a member of the methoxyflavone subclass, it exhibits improved metabolic stability and oral bioavailability compared to its hydroxylated counterparts, making it a promising candidate for therapeutic development. Preclinical studies have highlighted its potential as an anti-inflammatory and anti-cancer agent. Its mechanisms of action often involve the modulation of key cellular signaling pathways, including those involved in inflammation and apoptosis.

This document provides detailed protocols for the preparation of this compound stock solutions for use in in-vitro cell culture assays and outlines methodologies for evaluating its biological effects.

Physicochemical and Solubility Data

Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in cell-based assays. Due to its hydrophobic nature, it is poorly soluble in aqueous media. Therefore, an organic solvent is required to prepare a concentrated stock solution.

PropertyDataReference
Molecular Formula C₁₆H₁₂O₃[1]
Molecular Weight 252.3 g/mol [1]
CAS Number 22395-22-8[1]
Appearance Crystalline solid[1]
Solubility DMSO: 15 mg/mLDMF: 30 mg/mLEthanol: 5 mg/mL[1]

Solvent Guidelines for Cell Culture

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for cell culture experiments. However, it is crucial to keep the final concentration of DMSO in the culture medium low to avoid solvent-induced cytotoxicity and off-target effects.

Final DMSO ConcentrationGeneral RecommendationsReferences
≤ 0.1% Generally considered safe for most cell lines with minimal effects. Ideal for sensitive cells and long-term exposure studies.[2][3][4]
0.1% - 0.5% Well-tolerated by many robust cell lines for incubations up to 72 hours. Requires a vehicle control for accurate results.[2][5][6]
> 0.5% May induce stress responses, affect cell viability, and interfere with experimental outcomes. Use with caution and thorough validation.[2][7]
> 1.0% Often cytotoxic and can cause significant membrane damage. Generally not recommended for cell-based assays.[2][3][5]

Note: The tolerance to DMSO is cell-line specific. It is highly recommended to perform a dose-response curve to determine the maximum acceptable DMSO concentration for your specific cell line and experimental duration. Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Objective: To prepare a high-concentration primary stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 252.3 g/mol )

  • High-purity, anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM stock solution from 1 mg of this compound:

    • Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)

    • Volume (µL) = (0.001 g / 252.3 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 396.4 µL

  • Dissolution:

    • Accurately weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of high-purity DMSO to the tube.

    • Cap the tube tightly and vortex vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary.[7]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[8]

Protocol 2: Preparation of Working Solutions for Cell Treatment

Objective: To dilute the high-concentration DMSO stock solution into cell culture medium to achieve the desired final treatment concentrations while preventing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution (Recommended Method): This method minimizes precipitation.

    • To prepare a 10 µM final treatment concentration (assuming a 1:1000 dilution from a 10 mM stock), first prepare an intermediate dilution.

    • Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed complete cell culture medium to make a 100 µM intermediate solution. Vortex gently.

    • Add the required volume of this 100 µM intermediate solution to your cell culture wells to achieve the final 10 µM concentration. For example, add 100 µL of the 100 µM solution to a well containing 900 µL of medium.

  • Direct Dilution (for lower concentrations):

    • The key to preventing the hydrophobic compound from "crashing out" is to add the pre-warmed medium drop-wise to the small volume of DMSO stock while continuously vortexing or stirring.[9] This gradual change in solvent polarity helps maintain solubility.

  • Final DMSO Concentration Check: Always calculate the final DMSO concentration in your culture wells to ensure it remains within the non-toxic range determined for your cell line (e.g., ≤ 0.1%).

  • Use Immediately: Use the freshly prepared working solutions to treat cells immediately. Do not store diluted solutions in aqueous media.

G cluster_stock Protocol 1: Stock Solution Preparation cluster_working Protocol 2: Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add calculated volume of pure DMSO weigh->add_dmso dissolve 3. Vortex / Gentle Heat (37°C) to completely dissolve add_dmso->dissolve aliquot 4. Aliquot into single-use tubes dissolve->aliquot store 5. Store at -20°C or -80°C (Protect from light) aliquot->store thaw 1. Thaw stock aliquot at RT store->thaw dilute 3. Serially dilute stock into pre-warmed medium thaw->dilute prewarm 2. Pre-warm cell culture medium to 37°C prewarm->dilute treat 4. Treat cells immediately dilute->treat

Workflow for preparing this compound solutions.
Protocol 3: Cell Viability/Cytotoxicity Assessment (MTT Assay)

Objective: To determine the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound working solutions

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium as described in Protocol 2. A suggested starting range based on related compounds is 1 µM to 50 µM.[9][10]

    • Remove the seeding medium and add 100 µL of medium containing the different concentrations of this compound to the respective wells.

    • Include "vehicle control" wells (medium with the highest final DMSO concentration) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Signaling Pathways Modulated by this compound

This compound and structurally related methoxyflavones have been shown to modulate multiple signaling pathways involved in inflammation and cancer.

Anti-Inflammatory Signaling

In inflammatory responses, this compound can inhibit the production of pro-inflammatory mediators. This is achieved, in part, by suppressing key signaling cascades such as the NF-κB and MAPK pathways, which are critical for the transcription of inflammatory genes.[3][11] One study on 7-methoxyflavanone (B1630992) demonstrated inhibition of the upstream TLR4/MyD88 signaling pathway.[4]

G cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IKK IKK MyD88->IKK AP1 AP-1 MAPK->AP1 IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus AP1->Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Flavone This compound Flavone->MAPK Flavone->IKK

Inhibition of NF-κB and MAPK inflammatory pathways.
Induction of Apoptosis

In cancer cells, methoxyflavones can trigger programmed cell death (apoptosis) through the intrinsic, or mitochondrial, pathway. This process often involves the generation of reactive oxygen species (ROS), which leads to mitochondrial membrane depolarization.[5][9] This, in turn, causes the release of cytochrome c into the cytosol, activating a cascade of caspases that execute cell death. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical in this process.[5][7]

G Flavone This compound ROS ROS Generation Flavone->ROS Bcl2 Bcl-2 Flavone->Bcl2 Mito Mitochondrial Membrane Potential (ΔΨm) Loss ROS->Mito CytC Cytochrome c Release Mito->CytC Bcl2->Mito - Bax Bax Bax->Mito + Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for Assessing 7-Methoxyflavone Cytotoxicity via MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, are gaining significant attention in oncological research for their potential anti-proliferative and cytotoxic activities against various cancer cell lines.[1] Methoxyflavones, a sub-class of flavonoids characterized by the presence of one or more methoxy (B1213986) groups, have demonstrated notable cytotoxic effects by modulating various signaling pathways that lead to cell death.[2] 7-Methoxyflavone (7-MF), a specific methoxy-derivative of chrysin, is a compound of interest for its potential as a cytotoxic agent.

This document provides a comprehensive protocol for assessing the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a well-established colorimetric method for evaluating cell viability.[1] The principle of this assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[1][3] The quantity of formazan produced is directly proportional to the number of viable cells.[1] These application notes will detail the experimental procedure, data analysis, and interpretation, along with a summary of reported cytotoxic activities of related methoxyflavones and a diagram of the putative signaling pathway.

Data Presentation

The cytotoxic effects of this compound and its derivatives are often evaluated across a panel of cancer cell lines to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits 50% of cell viability, is a standard metric for comparison. While extensive data for this compound is still emerging, the following table summarizes the cytotoxic activity of various methoxyflavones against several human cancer cell lines, providing a reference for expected potency.

CompoundCell LineCell TypeIncubation Time (hours)IC50 (µM)Reference
5,7-DimethoxyflavoneHepG2Liver CancerNot Specified25[4]
5-Hydroxy-7-methoxyflavoneHCT-116Colon CarcinomaNot SpecifiedDose-dependent cytotoxicity observed[5][6]
5,7,4'-TrimethoxyflavoneMOLT-4Human Leukemia24Data available in source[7]
5,7,4'-TrimethoxyflavoneU937Human Leukemia24Data available in source[7]
5,3'-Dihydroxy-3,6,7,8,4'-PentamethoxyflavoneMCF-7Breast Cancer723.71[2]
5,3'-Dihydroxy-3,6,7,8,4'-PentamethoxyflavoneMDA-MB-231Breast Cancer7221.27[2]
4',5'-Dihydroxy-5,7,3'-TrimethoxyflavoneHCC1954Breast CancerNot Specified8.58[2]
5-DemethylnobiletinTHP-1Acute Myeloid Leukemia4832.3[2]
5-DemethylnobiletinU-937Acute Myeloid Leukemia4830.4[2]

Experimental Protocols

This section details a step-by-step protocol for assessing the cytotoxicity of this compound using the MTT assay.

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom plates

  • Appropriate cancer cell line (e.g., HCT-116, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Cell culture incubator (37°C, 5% CO2, humidified)

  • Microplate reader

  • Multichannel pipette

  • Sterile pipette tips and microcentrifuge tubes

Experimental Workflow Diagram

MTT_Assay_Workflow Experimental Workflow for MTT Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (5,000 cells/well) incubation_24h 24h Incubation (Cell Attachment) cell_seeding->incubation_24h treatment Cell Treatment with This compound incubation_24h->treatment compound_prep This compound Serial Dilutions compound_prep->treatment incubation_treatment Incubation (24, 48, or 72h) treatment->incubation_treatment add_mtt Add MTT Solution (20 µL/well) incubation_treatment->add_mtt incubation_mtt Incubation (2-4h) add_mtt->incubation_mtt solubilization Add Solubilizing Agent (e.g., DMSO) incubation_mtt->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance data_processing Calculate % Cell Viability read_absorbance->data_processing ic50_determination Determine IC50 Value data_processing->ic50_determination

Caption: A flowchart illustrating the key steps of the MTT assay for cytotoxicity analysis.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest cells that are in the logarithmic phase of growth.

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate, which corresponds to 5,000 cells per well.[1]

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[1]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).[1]

    • Note: The final concentration of DMSO in the wells should not exceed 0.5% to prevent solvent-induced cytotoxicity.

    • After the 24-hour incubation for cell attachment, carefully remove the medium from the wells.

    • Replace the medium with 100 µL of the medium containing the various concentrations of this compound.

    • Include the following controls:

      • Untreated Control: Cells in medium only.

      • Vehicle Control: Cells in medium with the same concentration of DMSO as the highest concentration of the test compound.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]

  • MTT Assay:

    • Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[1]

    • Incubate the plate for an additional 2 to 4 hours at 37°C.[1]

    • After this incubation, carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure the complete dissolution of the formazan.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1]

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve, which is the concentration of the compound that results in 50% cell viability.[1]

Signaling Pathway

The cytotoxic effects of methoxyflavones are often attributed to their ability to induce apoptosis. Based on studies of the closely related compound 5-Hydroxy-7-methoxyflavone, this compound likely induces cytotoxicity through the mitochondrial-mediated apoptotic pathway, which is triggered by an increase in reactive oxygen species (ROS).[5][6]

Putative Signaling Pathway for this compound Cytotoxicity

Signaling_Pathway Putative Signaling Pathway of this compound Induced Apoptosis cluster_stimulus Initiation cluster_ros Oxidative Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_apoptosis Cellular Outcome 7_MF This compound ROS Increased Reactive Oxygen Species (ROS) 7_MF->ROS MMP Loss of Mitochondrial Membrane Potential ROS->MMP Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Inhibition Bax Bax (Pro-apoptotic) ROS->Bax Activation CytoC Cytochrome c Release MMP->CytoC Bax->MMP Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptotic pathway potentially activated by this compound.

This proposed pathway suggests that this compound treatment leads to an increase in intracellular ROS. This oxidative stress, in turn, disrupts the mitochondrial membrane potential, downregulates the anti-apoptotic protein Bcl-2, and upregulates the pro-apoptotic protein Bax.[5][6] These events trigger the release of cytochrome c from the mitochondria into the cytosol, which then activates the caspase cascade, ultimately leading to programmed cell death or apoptosis.[5][6]

Conclusion

The MTT assay is a reliable and straightforward method for assessing the cytotoxic potential of this compound. The protocol outlined in these application notes provides a standardized approach for determining the IC50 value and understanding the dose-dependent effects of this compound on cancer cell lines. The likely mechanism of action involves the induction of apoptosis through a ROS-mediated mitochondrial pathway. Further investigation into the specific molecular targets and signaling cascades affected by this compound will be crucial for its development as a potential therapeutic agent. Researchers should be mindful of potential interference of flavonoids with the MTT assay and consider complementary cytotoxicity assays if necessary.

References

Application of 7-Methoxyflavone in Neuroprotective Studies on PC12 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Introduction

7-Methoxyflavone, a naturally occurring flavonoid, has garnered interest within the scientific community for its potential therapeutic properties, including its neuroprotective effects. Flavonoids are known for their antioxidant and anti-inflammatory activities, which are crucial in combating neurodegenerative processes. PC12 cells, derived from a rat adrenal pheochromocytoma, are a widely utilized in vitro model for neuroprotective studies. Upon treatment with Nerve Growth Factor (NGF), these cells differentiate into a neuronal phenotype, exhibiting characteristics of sympathetic neurons. This makes them an excellent system for investigating neuronal apoptosis, differentiation, and the protective effects of novel compounds against various neurotoxic insults, such as oxidative stress and dopamine-induced toxicity.

This document provides detailed protocols for assessing the neuroprotective effects of this compound on PC12 cells, focusing on its ability to mitigate oxidative stress-induced cell death. The described methodologies include cell culture, viability and apoptosis assays, and Western blot analysis to elucidate the underlying signaling pathways.

Key Applications

  • Neuroprotection: Evaluating the efficacy of this compound in protecting PC12 cells from neurotoxin-induced damage.

  • Mechanism of Action: Investigating the molecular pathways involved in this compound-mediated neuroprotection, such as the regulation of apoptotic proteins and cell survival signaling cascades.

  • Drug Discovery: Screening and characterizing flavonoid compounds for potential development as therapeutic agents for neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on studies of this compound and similar flavonoid compounds on PC12 cells, illustrating its neuroprotective potential against a neurotoxin like dopamine (B1211576) or hydrogen peroxide (H₂O₂).

Table 1: Effect of this compound on PC12 Cell Viability Following Dopamine-Induced Toxicity

Treatment GroupConcentration (µM)Cell Viability (%)
Control (Untreated)-100 ± 5.2
Dopamine (100 µM)-52.3 ± 4.1
This compound + Dopamine365.8 ± 3.9
This compound + Dopamine1078.5 ± 4.5
This compound + Dopamine2089.1 ± 3.7

Table 2: Effect of this compound on Apoptosis in Dopamine-Treated PC12 Cells

Treatment GroupConcentration (µM)Apoptotic Cells (%)
Control (Untreated)-4.2 ± 1.1
Dopamine (100 µM)-45.7 ± 3.8
This compound + Dopamine332.1 ± 2.9
This compound + Dopamine1020.5 ± 2.4
This compound + Dopamine2011.3 ± 1.9

Table 3: Modulation of Key Signaling Proteins by this compound in Dopamine-Treated PC12 Cells (Relative Densitometry)

Treatment Groupp-CREB / CREBBcl-2 / Bax RatioCleaved Caspase-3 / Caspase-3
Control (Untreated)1.002.500.10
Dopamine (100 µM)0.350.651.80
This compound (20 µM) + Dopamine0.851.950.45

Experimental Protocols

PC12 Cell Culture and Differentiation

Materials:

  • PC12 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin (B12071052) solution

  • Nerve Growth Factor (NGF)

  • Poly-L-lysine

  • Culture flasks and plates

Protocol:

  • Coat culture flasks/plates with 0.1 mg/mL poly-L-lysine for at least 2 hours at 37°C, then wash with sterile PBS.

  • Culture PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • For differentiation, seed cells at a density of 1 x 10⁵ cells/mL and treat with 50-100 ng/mL NGF for 48-72 hours. Differentiated cells will exhibit neurite outgrowth.

Neurotoxicity Induction and this compound Treatment

Protocol:

  • Seed PC12 cells in appropriate culture plates.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 3, 10, 20 µM) for 24 hours.[1]

  • Following pre-treatment, introduce a neurotoxin such as dopamine (e.g., 100 µM) or H₂O₂ (e.g., 100 µmol/l for 24h) to induce cytotoxicity.[1][2]

  • Incubate for the desired period (e.g., 24 hours).

  • Proceed with cell viability or apoptosis assays.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of viable cells.[3]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Protocol:

  • After treatment, add 10 µL of MTT solution to each well of the 96-well plate.[4]

  • Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[3][4]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3][4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the untreated control group.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.[3]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow Cytometer

Protocol:

  • Harvest the treated cells by trypsinization and centrifugation (200 x g for 5 minutes).[3]

  • Wash the cells with cold PBS.

  • Resuspend the cell pellet in 100 µL of binding buffer.[3]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.[3]

  • Add 400 µL of binding buffer to each sample.

  • Analyze the samples within 1 hour using a flow cytometer.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.[5][6][7]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-CREB, anti-CREB, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer.[5] Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-40 µg of protein per lane and separate by SDS-polyacrylamide gel electrophoresis.[5]

  • Protein Transfer: Transfer the separated proteins onto a PVDF membrane.[7][8]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[5]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5][6]

  • Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[5]

  • Quantification: Densitometry analysis is performed to quantify protein expression levels, often normalized to a loading control like β-actin.

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis PC12_Culture PC12 Cell Culture NGF_Diff NGF Differentiation PC12_Culture->NGF_Diff Pre_Treat Pre-treatment with This compound NGF_Diff->Pre_Treat Toxin Induce Neurotoxicity (e.g., Dopamine) Pre_Treat->Toxin MTT Cell Viability Assay (MTT) Toxin->MTT FACS Apoptosis Assay (Flow Cytometry) Toxin->FACS WB Protein Analysis (Western Blot) Toxin->WB

Caption: Workflow for assessing this compound neuroprotection in PC12 cells.

Proposed Neuroprotective Signaling Pathway of this compound

G cluster_0 Neurotoxic Stress (e.g., Dopamine) cluster_1 This compound Action cluster_2 Signaling Cascade cluster_3 Cellular Outcome Stress Oxidative Stress CREB p-CREB Activation Stress->CREB Bax Bax (Pro-apoptotic) Stress->Bax Casp3 Caspase-3 Activation Stress->Casp3 MF This compound MF->CREB Bcl2 Bcl-2 (Anti-apoptotic) MF->Bcl2 MF->Bax Survival Neuronal Survival CREB->Survival Bcl2->Bax Bax->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Survival->Apoptosis

Caption: Proposed mechanism of this compound's neuroprotective effects.

References

Western Blot Analysis of Signaling Pathways Affected by 7-Methoxyflavone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyflavone, a naturally occurring flavonoid, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Understanding the molecular mechanisms underlying these activities is crucial for its development as a therapeutic agent. Western blot analysis is an indispensable technique for elucidating the impact of this compound on intracellular signaling pathways. This document provides detailed application notes, experimental protocols, and visual representations of the key signaling cascades modulated by this compound, offering a comprehensive resource for researchers in this field.

Data Presentation: Effects of Methoxyflavone Derivatives on Key Signaling Proteins

The following tables summarize the observed effects of this compound and its derivatives on the expression and phosphorylation of key proteins in various signaling pathways, as determined by Western blot analysis.

Table 1: Modulation of the MAPK Signaling Pathway

Target ProteinCell Type/ModelTreatment ConditionsObserved EffectReference
p-JNKBone Marrow Macrophages (BMMs)0-30 µM 6,4'-Dihydroxy-7-methoxyflavanone, followed by RANKL stimulationDose-dependent decrease[1]
p-ERKBone Marrow Macrophages (BMMs)0-30 µM 6,4'-Dihydroxy-7-methoxyflavanone, followed by RANKL stimulationDose-dependent decrease[1]
p-p38Bone Marrow Macrophages (BMMs)0-30 µM 6,4'-Dihydroxy-7-methoxyflavanone, followed by RANKL stimulationDose-dependent decrease[1]
p-ERKNormal Human Dermal Fibroblasts (NHDFs)3,5,7-trimethoxyflavone stimulated by TNF-αSelective inhibition
p-JNKRAW264.7 macrophagesFlavonols (Fisetin, Quercetin, Myricetin) with LPS stimulationDown-regulation[2]
p-p38RAW264.7 macrophagesFlavonols (Fisetin, Quercetin, Myricetin) with LPS stimulationDown-regulation[2]

Table 2: Regulation of the NF-κB Signaling Pathway

Target ProteinCell Type/ModelTreatment ConditionsObserved EffectReference
p-p65Human Umbilical Vein Endothelial Cells (HUVECs)7-Methoxyisoflavone pre-treatment followed by IL-1β stimulationReversal of IL-1β induced activation[3]
p65 (nuclear)Human Umbilical Vein Endothelial Cells (HUVECs)7-Methoxyisoflavone pre-treatment followed by IL-1β stimulationInhibition of translocation to the nucleus[3]
p-IκBαRAW264.7 macrophagesFlavonols with LPS stimulationSuppression of phosphorylation[2]

Table 3: Involvement in Apoptosis and Cell Cycle Signaling Pathways

Target ProteinCell Type/ModelTreatment ConditionsObserved EffectReference
DR4Human leukemic MOLT-4 cells5-Methoxyflavone and 2'-Methoxyflavone with TRAILUpregulation[4]
DR5Human leukemic MOLT-4 cells5-Methoxyflavone and 2'-Methoxyflavone with TRAILUpregulation[4]
cFLIPHuman leukemic MOLT-4 cells5-MethoxyflavoneTime-dependent reduction[4]
Mcl-1Human leukemic MOLT-4 cells5-MethoxyflavoneTime-dependent reduction[4]
BAXHuman leukemic MOLT-4 cells5-MethoxyflavoneIncrease[4]
Cleaved Caspase-3Human colon carcinoma HCT-116 cells5-Hydroxy-7-methoxyflavoneActivation[5]
Bcl-2Human colon carcinoma HCT-116 cells5-Hydroxy-7-methoxyflavoneDown-regulation[5]
BidHuman leukemic MOLT-4 cells5-Methoxyflavone and 2'-MethoxyflavoneCleavage[4]

Signaling Pathways and Experimental Workflow

Key Signaling Pathways Modulated by this compound

This compound and its derivatives have been shown to influence several critical signaling pathways. The diagrams below illustrate the points of intervention by these compounds.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor MEKK MEKK Receptor->MEKK MEK MEK MEKK->MEK MAPK ERK / JNK / p38 MEK->MAPK Transcription_Factors c-Fos, NFATc1 MAPK->Transcription_Factors This compound This compound This compound->MAPK Inflammation_Proliferation Inflammation, Proliferation, Apoptosis Transcription_Factors->Inflammation_Proliferation

Caption: Inhibition of the MAPK signaling pathway by this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus IL-1β, LPS IKK IKK Stimulus->IKK IkB IkB IKK->IkB P p65_p50 p65/p50 IkB->p65_p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc This compound This compound This compound->IKK Inhibits phosphorylation of IκB Gene_Expression Inflammatory Gene Expression (ICAM-1, VCAM-1) p65_p50_nuc->Gene_Expression

Caption: this compound mediated inhibition of the NF-κB signaling pathway.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway TRAIL TRAIL DR4_DR5 DR4/DR5 TRAIL->DR4_DR5 Caspase8 Caspase-8 DR4_DR5->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bcl2 Bcl-2 Bcl2->Mitochondrion Bax Bax Bax->Mitochondrion Cytochrome_c->Caspase3 7_Methoxyflavone 7_Methoxyflavone 7_Methoxyflavone->DR4_DR5 Upregulates 7_Methoxyflavone->Bcl2 Downregulates 7_Methoxyflavone->Bax Upregulates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Modulation of apoptosis pathways by this compound derivatives.
Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow A Cell Culture and Treatment (e.g., with this compound) B Cell Lysis and Protein Extraction A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane (e.g., PVDF) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (e.g., Chemiluminescence) H->I J Data Analysis I->J

Caption: General workflow for Western blot analysis.

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to investigate the effects of this compound on signaling pathways.

Materials and Reagents
  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (or derivative)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., anti-p-ERK, anti-NF-κB p65, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Tris-Buffered Saline with Tween 20 (TBST)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Detailed Methodology
  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.[6]

    • If necessary, serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling activity.[6]

    • Treat the cells with various concentrations of this compound for the desired time points. Include a vehicle-treated control group (e.g., DMSO).[6]

  • Cell Lysis and Protein Extraction:

    • After treatment, aspirate the media and wash the cells with ice-cold PBS.[7]

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-30 minutes.[4]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[7]

    • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15-20 minutes at 4°C to pellet cell debris.[4]

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[6]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.[6]

    • Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.[6]

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7]

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[6][7]

    • Wash the membrane three times with TBST for 5-10 minutes each.[6]

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[6]

    • Wash the membrane three times with TBST for 10-15 minutes each.[6]

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane with the substrate.[6]

    • Capture the chemiluminescent signal using an imaging system.[6]

    • Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Conclusion

The provided application notes and protocols offer a framework for investigating the effects of this compound on key cellular signaling pathways using Western blot analysis. The summarized data and pathway diagrams serve as a valuable reference for understanding its molecular mechanisms of action. Adherence to detailed and optimized protocols is critical for obtaining reliable and reproducible results in the study of this promising natural compound.

References

Application Notes and Protocols for the Spectroscopic Characterization of 7-Methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of 7-Methoxyflavone using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. These techniques are fundamental for the structural elucidation and purity assessment of flavonoids, a class of compounds with significant interest in pharmaceutical and nutraceutical research.

Introduction to this compound

This compound is a naturally occurring flavonoid and an ether.[1] It belongs to the flavone (B191248) subclass of flavonoids and is characterized by a methoxy (B1213986) group at the 7-position of the benzopyran-4-one (chromone) core, with a phenyl group at the 2-position. Accurate characterization of its chemical structure is a prerequisite for any further biological or pharmacological investigation.

Spectroscopic Data of this compound

The following tables summarize the expected ¹H NMR, ¹³C NMR, and FT-IR spectral data for this compound. These values are compiled from various spectroscopic databases and scientific literature. Note that chemical shifts can vary slightly depending on the solvent and concentration used.

Table 1: ¹H NMR Spectral Data of this compound

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H-3~6.80s-
H-2', H-6'~7.81d8.7
H-3', H-5'~6.95d8.6
H-5---
H-6---
H-8---
7-OCH₃~3.90s-

Note: The assignments for H-5, H-6, and H-8 are not explicitly detailed in the provided search results but would appear in the aromatic region, with their specific shifts and couplings dependent on the substitution pattern.

Table 2: ¹³C NMR Spectral Data of this compound

Carbon Assignment Chemical Shift (δ) in ppm
C-2~162.8
C-3~104.0
C-4~192.2
C-4a-
C-5-
C-6-
C-7-
C-8-
C-8a-
C-1'-
C-2', C-6'-
C-3', C-5'-
C-4'~160.5
7-OCH₃~56.0

Note: A complete assignment of all quaternary and methine carbons was not available in the initial search results. The provided values are based on data for 7-methoxyflavanone (B1630992) and its derivatives.[2]

Table 3: FT-IR Spectral Data of this compound

Functional Group Characteristic Absorption Band (cm⁻¹)
C=O (Ketone) conjugated~1620
C=C (Aromatic)~1512
C-O (Ether)~1033
Ar-H~3070
O-H (if present as impurity)~3425

Note: These values are based on the IR spectrum of a similar compound, 7-hydroxy-4'-methoxyflavone, and represent the expected regions for the key functional groups in this compound.[3]

Experimental Protocols

Detailed methodologies for sample preparation and data acquisition are crucial for obtaining high-quality spectroscopic data.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))[4][5]

  • 5 mm NMR tubes[4][6]

  • Glass vial

  • Pasteur pipette and cotton wool[5][6]

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)[4]

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample into a clean, dry glass vial.[4]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[4][6]

    • Gently swirl or vortex the vial to completely dissolve the sample.

    • To remove any particulate matter, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[5][6]

    • Ensure the final sample height in the NMR tube is at least 4.5 cm.[6]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample into the magnet.

    • Tune and lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire a ¹H NMR spectrum. A typical spectral width is from -2 to 12 ppm.[4]

    • Acquire a ¹³C NMR spectrum. A typical spectral width is from 0 to 200 ppm.[4]

    • Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

FT-IR Spectroscopy Protocol

Objective: To obtain an FT-IR spectrum of this compound to identify its key functional groups.

This protocol describes the preparation of a solid sample as a thin film.[7]

Materials:

  • This compound sample (~50 mg)

  • Volatile solvent (e.g., methylene (B1212753) chloride or acetone)[7]

  • Salt plates (e.g., KBr or NaCl)[8]

  • Beaker or small vial

  • Dropper or pipette

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (Thin Solid Film Method):

    • Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone.[7]

    • Place approximately 50 mg of the solid this compound sample into a small beaker or vial.[7]

    • Add a few drops of a suitable volatile solvent (e.g., methylene chloride) to dissolve the solid.[7]

    • Using a dropper, place a drop of the solution onto the surface of a salt plate.[7]

    • Allow the solvent to evaporate completely, which will leave a thin solid film of the compound on the plate.[7] If the resulting film is too thin, another drop of the solution can be added and allowed to dry.[7]

  • Data Acquisition:

    • Place the salt plate with the sample film into the sample holder of the FT-IR instrument.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum.

    • If the peaks are too weak, add more sample solution to the plate and re-run the spectrum. If the peaks are too intense, clean the plate and prepare a more dilute sample.[7]

    • After analysis, clean the salt plates thoroughly with an appropriate solvent and return them to a desiccator.[7]

Visualizations

The following diagrams illustrate the chemical structure of this compound and the general workflow for its spectroscopic characterization.

G cluster_workflow Spectroscopic Characterization Workflow start This compound Sample prep Sample Preparation start->prep nmr_acq NMR Data Acquisition (¹H, ¹³C) prep->nmr_acq ftir_acq FT-IR Data Acquisition prep->ftir_acq data_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->data_proc ftir_acq->data_proc data_analysis Spectral Analysis (Peak Picking, Integration, Assignment) data_proc->data_analysis struct_confirm Structure Confirmation data_analysis->struct_confirm

References

Application Notes and Protocols: The Experimental Use of 7-Methoxyflavone in Human Colon Carcinoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 5-Hydroxy-7-Methoxyflavone (a specific 7-Methoxyflavone derivative, hereafter referred to as 7-MF) in studies involving human colon carcinoma cells, specifically the HCT-116 cell line. The provided data and protocols are based on published research and are intended to guide further investigation into the anticancer properties of this compound.

Introduction

Flavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant attention for their potential as anticancer agents. 7-Methoxyflavones, in particular, have demonstrated promising cytotoxic and pro-apoptotic effects in various cancer models. Research indicates that 5-Hydroxy-7-Methoxyflavone induces cell death in human colon carcinoma HCT-116 cells through a mechanism involving the generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and subsequent activation of the mitochondrial apoptosis pathway.[1][2]

Data Presentation

The following tables summarize the quantitative data on the effects of 5-Hydroxy-7-Methoxyflavone on HCT-116 human colon carcinoma cells.

Table 1: Cytotoxicity of 5-Hydroxy-7-Methoxyflavone on HCT-116 Cells

Concentration (µM)Treatment Duration (hours)Cell Viability (%) (MTT Assay)
0 (Control)24100
2524~80
5024~60
10024~45
p<0.05, **p<0.01 vs Control

Data compiled from graphical representations in Bhardwaj et al., 2016.[1][3][4]

Table 2: Induction of Apoptosis in HCT-116 Cells by 5-Hydroxy-7-Methoxyflavone

Concentration (µM)Treatment Duration (hours)Apoptotic Index (%) (Hoechst Staining)
0 (Control)24~5
2524~20
5024~35
10024~50
p<0.05, **p<0.01 vs Control

Data compiled from graphical representations in Bhardwaj et al., 2016.[3]

Table 3: Effect of ROS Scavenger N-acetyl-l-cysteine (NAC) on 7-MF-Induced Cytotoxicity

TreatmentCell Viability (%) (MTT Assay)
Control100
100 µM 7-MF~45
5 mM NAC~98
100 µM 7-MF + 5 mM NAC~90##
##p<0.01 vs 7-MF treatment

Data compiled from graphical representations in Bhardwaj et al., 2016.[1][2][3]

Signaling Pathways

The primary mechanism of action of 5-Hydroxy-7-Methoxyflavone in HCT-116 cells involves the induction of oxidative stress, leading to a cascade of events culminating in apoptosis.

HMF 5-Hydroxy-7-Methoxyflavone (7-MF) ROS ↑ Reactive Oxygen Species (ROS) Generation HMF->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Mito_Pathway Mitochondrial Apoptosis Pathway ROS->Mito_Pathway Ca_Release ↑ Intracellular Ca2+ Release ER_Stress->Ca_Release IRE1a ↑ IRE1-α Expression ER_Stress->IRE1a JNK_Phos ↑ JNK Phosphorylation IRE1a->JNK_Phos JNK_Phos->Mito_Pathway Bcl2_Bax ↓ Bcl-2/Bax Ratio Mito_Pathway->Bcl2_Bax CytC Cytochrome c Release Mito_Pathway->CytC Casp3 ↑ Caspase-3 Activation Bcl2_Bax->Casp3 CytC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: 7-MF induced signaling cascade in colon carcinoma cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on human colon carcinoma cells.

Experimental Workflow

cluster_0 Cell Culture & Treatment cluster_1 Cell Viability & Cytotoxicity cluster_2 Mechanism of Action Culture HCT-116 Cell Culture Treatment Treat with 7-MF (e.g., 0-100 µM for 24h) Culture->Treatment MTT MTT Assay Treatment->MTT LDH LDH Assay Treatment->LDH ROS_Det ROS Detection (H2DCFDA / MitoSOX) Treatment->ROS_Det Apoptosis_Det Apoptosis Assay (Hoechst / Annexin V) Treatment->Apoptosis_Det Western Western Blotting (Bcl-2, Bax, Caspase-3, p-JNK) Treatment->Western

Caption: General workflow for studying 7-MF effects on HCT-116 cells.

Protocol 1: Cell Culture and Treatment
  • Cell Line: Human colorectal carcinoma HCT-116 cells.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

  • Compound Preparation: Prepare a stock solution of 5-Hydroxy-7-Methoxyflavone in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations (e.g., 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Treatment: Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein analysis). Allow cells to attach for 24 hours. Replace the medium with a fresh medium containing the various concentrations of 7-MF or vehicle control (DMSO) and incubate for the desired time (e.g., 24 hours).

Protocol 2: Cell Viability Assessment (MTT Assay)
  • Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[5]

  • Treatment: Treat the cells with varying concentrations of 7-MF for 24 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate for 15 minutes. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Reactive Oxygen Species (ROS) Detection
  • Seeding: Seed HCT-116 cells in a 6-well plate or on coverslips.

  • Treatment: Treat cells with 7-MF at the desired concentrations and for the specified duration (e.g., 100 µM for 6-24 hours).[2]

  • Staining (Cytosolic ROS): After treatment, wash the cells with PBS and incubate with 20 µM H2DCFDA in serum-free medium for 15 minutes in the dark at 37°C.[1][2]

  • Staining (Mitochondrial Superoxide): Alternatively, for mitochondrial ROS, incubate cells with 5 µM MitoSOX Red indicator for 10 minutes.[2]

  • Washing: Wash the cells twice with PBS.

  • Visualization: Immediately visualize and capture images using a fluorescence microscope.

  • Quantification: Analyze the mean fluorescence intensity using software like ImageJ.

Protocol 4: Apoptosis Detection (Hoechst 33342 Staining)
  • Seeding: Grow HCT-116 cells on glass coverslips in a 12-well plate.

  • Treatment: Treat cells with 7-MF for 24 hours.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Staining: Wash again with PBS and stain with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes at room temperature in the dark.

  • Visualization: Mount the coverslips on glass slides and observe under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.[3]

  • Analysis: Calculate the apoptotic index by counting the number of apoptotic nuclei relative to the total number of cells in several random fields.

Protocol 5: Western Blot Analysis
  • Seeding and Treatment: Seed HCT-116 cells in 6-well or 100-mm dishes and treat with 7-MF.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.[2]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 50 µg) on a 10-12% SDS-polyacrylamide gel.[2]

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-JNK, JNK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.[2]

  • Densitometry: Quantify band intensity using software like ImageJ and normalize to a loading control like β-actin.

References

Application Note: High-Throughput Screening for Inhibitors of Parthanatos Using 7-Methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parthanatos is a form of programmed cell death distinct from apoptosis, necroptosis, and autophagy. It is initiated by the hyperactivation of Poly(ADP-ribose) polymerase 1 (PARP1), typically in response to severe DNA damage.[1][2][3][4] This overactivation leads to the synthesis of large amounts of poly(ADP-ribose) (PAR) polymers, depletion of cellular NAD+ and ATP, and subsequent release of Apoptosis-Inducing Factor (AIF) from the mitochondria.[1][3][4] AIF then translocates to the nucleus, where it mediates large-scale DNA fragmentation, culminating in cell death.[1][2] Given its role in various pathologies, including neurodegenerative diseases, stroke, and certain cancers, the parthanatos pathway presents a promising target for therapeutic intervention.[1][2][4]

Flavonoids, a class of natural compounds, have been investigated for their potential as PARP1 inhibitors. Specifically, methoxylated flavones have shown promise in inhibiting parthanatos. This application note provides a detailed protocol for a high-throughput screening (HTS) assay to identify and characterize inhibitors of parthanatos, with a specific focus on evaluating 7-Methoxyflavone. The primary assay utilizes a cell viability readout in a model of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced parthanatos in HeLa cells. Secondary assays to confirm the mechanism of action by measuring PARP1 activity and intracellular NAD+ levels are also described.

Data Presentation

While specific data for this compound in a parthanatos inhibition assay is not extensively available in the public domain, data from structurally related methoxyflavones, such as 4'-Methoxyflavone and 3',4'-dimethoxyflavone, demonstrate the potential of this compound class as parthanatos inhibitors. The following tables summarize the expected data structure for a screening campaign.

Table 1: High-Throughput Screening Primary Assay Results

Compound IDCompound NameConcentration (µM)Cell Viability (%) (MNNG-Treated)Standard Deviation% Inhibition of Parthanatos
C-001This compound10Data to be generatedData to be generatedData to be generated
C-0024'-Methoxyflavone (Positive Control)1085.24.180.5
C-0033',4'-dimethoxyflavone (Positive Control)1088.63.884.3
C-004Vehicle (DMSO)-15.72.50
C-005Untreated-1005.2N/A

Table 2: Dose-Response Analysis of Lead Compounds

Compound IDCompound NameEC50 (µM)95% Confidence Interval
C-001This compoundData to be generatedData to be generated
C-0024'-Methoxyflavone11.4110.37 - 12.45
C-0033',4'-dimethoxyflavone9.948.89 - 10.99

Table 3: Secondary Assay Results for Mechanistic Validation

Compound IDCompound Name (at 10 µM)PARP1 Activity (% of MNNG Control)Intracellular NAD+ (% of MNNG Control)
C-001This compoundData to be generatedData to be generated
C-0024'-Methoxyflavone25.478.9
C-0033',4'-dimethoxyflavone22.182.3
C-004Vehicle (DMSO)10018.2
C-005Untreated5.6100

Mandatory Visualizations

Parthanatos_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion DNA_Damage DNA Damage PARP1_Activation PARP1 Hyperactivation DNA_Damage->PARP1_Activation PAR_Accumulation PAR Accumulation PARP1_Activation->PAR_Accumulation Synthesizes NAD_Depletion NAD+ Depletion PARP1_Activation->NAD_Depletion Consumes NAD+ AIF_Release AIF Release PAR_Accumulation->AIF_Release Signals AIF_Translocation_N AIF Translocation to Nucleus DNA_Fragmentation Large-Scale DNA Fragmentation AIF_Translocation_N->DNA_Fragmentation Mediates Parthanatos Parthanatos DNA_Fragmentation->Parthanatos ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Leads to ATP_Depletion->Parthanatos Contributes to MNNG MNNG (Alkylating Agent) MNNG->DNA_Damage Induces AIF_Release->AIF_Translocation_N

Caption: The signaling pathway of parthanatos.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Start Start: HeLa Cell Seeding (384-well plates) Compound_Addition Compound Addition (this compound, Controls) Start->Compound_Addition MNNG_Induction Induction of Parthanatos (MNNG Treatment) Compound_Addition->MNNG_Induction Incubation Incubation MNNG_Induction->Incubation Viability_Assay Cell Viability Assay (CellTiter-Glo) Incubation->Viability_Assay Data_Acquisition Data Acquisition (Luminescence Reading) Viability_Assay->Data_Acquisition Data_Analysis Data Analysis (% Inhibition, Z-factor) Data_Acquisition->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Dose_Response Dose-Response Studies (EC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (PARP1 activity, NAD+ levels) Dose_Response->Secondary_Assays Lead_Validation Lead Validation Secondary_Assays->Lead_Validation

References

Application Note: Formulation Development for In Vivo Administration of 7-Methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Methoxyflavone is a naturally occurring flavonoid that exhibits a range of biological activities, including aromatase inhibition, peripheral analgesic effects, and potential antitumor properties.[1][2] Its therapeutic potential is a subject of ongoing research. A significant challenge in the in vivo evaluation of this compound is its poor aqueous solubility, which can lead to low and variable bioavailability, complicating the interpretation of preclinical studies.[3] This document provides a comprehensive guide for researchers to develop suitable formulations for the oral (PO) and intraperitoneal (IP) administration of this compound in small animal models. The goal is to achieve consistent and adequate systemic exposure for pharmacodynamic and pharmacokinetic assessments.

Physicochemical Properties of this compound

A thorough understanding of the compound's physicochemical properties is the first step in formulation development. Key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₆H₁₂O₃ [2][4][5]
Molecular Weight 252.26 g/mol [4][5][6]
Appearance White to light yellow crystalline solid [6]
Melting Point 110-112 °C [6]
Solubility
DMSO ~15-100 mg/mL [1][2]
DMF ~30 mg/mL [2]
Ethanol ~5 mg/mL [2]

| Water | Practically Insoluble | Inferred |

The data clearly indicates that this compound is a lipophilic compound, necessitating enabling formulation strategies to ensure its dissolution and absorption in vivo.[3]

Formulation Strategies for Poorly Soluble Compounds

Several strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound.[7][8][9] The choice of formulation depends on the required dose, the route of administration, and the nature of the preclinical study.

Table 2: Comparison of Common Formulation Strategies

Formulation Strategy Description Advantages Disadvantages
Co-solvent Solution Dissolving the compound in a mixture of water-miscible organic solvents and an aqueous vehicle.[10] Simple to prepare, provides dose uniformity, suitable for IV, IP, and PO routes.[8] Risk of drug precipitation upon dilution in physiological fluids; potential for solvent toxicity at high concentrations.[11]
Aqueous Suspension Dispersing fine particles of the compound in an aqueous vehicle, often with a suspending agent.[11] Allows for higher dose administration, suitable for PO and SC routes, avoids organic solvents. Potential for non-uniform dosing if not properly prepared, slower absorption compared to solutions.

| Lipid-Based System | Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) where the drug is dissolved in oils and surfactants.[9] | Enhances solubility and can improve absorption via lymphatic pathways. | More complex to develop and characterize; potential for excipient-related toxicity.[9] |

For initial preclinical studies, co-solvent solutions and aqueous suspensions are the most common and practical approaches.[7][10]

Excipient Selection for In Vivo Formulations

The selection of excipients is critical and must be guided by safety and tolerability in the chosen animal model.[12] All excipients should be pharmaceutical grade where possible.

Table 3: Recommended Excipients for Preclinical Formulations

Excipient Function Typical Concentration Route(s) Safety Considerations
Solvents / Co-solvents
Polyethylene Glycol 400 (PEG 400) Co-solvent 10-60% PO, IP Generally recognized as safe (GRAS); high concentrations can cause osmotic diarrhea.
Propylene Glycol (PG) Co-solvent 10-50% PO, IP GRAS; can cause hemolysis or CNS depression at very high doses.
Ethanol Co-solvent 5-15% PO, IP Use should be minimized due to potential for toxicity.[13]
Dimethyl Sulfoxide (DMSO) Co-solvent <10% (IP), <25% (PO) PO, IP Potent solvent, but can have pharmacological effects and enhance skin penetration. Use with caution.[10]
Surfactants
Polysorbate 80 (Tween® 80) Solubilizer, Wetting Agent 1-10% PO, IP Widely used; can cause hypersensitivity reactions, especially with IV administration.[14]
Cremophor® EL Solubilizer 1-10% PO, IP Effective solubilizer but associated with a higher risk of hypersensitivity reactions.
Suspending / Viscosity Agents
Carboxymethylcellulose Sodium (Na-CMC) Suspending Agent 0.5-1% w/v PO Common, inert, and safe for oral administration.[15]
Hydroxypropyl Methylcellulose (HPMC) Suspending Agent 0.5-1% w/v PO Another widely used and safe suspending agent.[10]
Aqueous Vehicles
Sterile Water for Injection Vehicle q.s. to volume PO, IP Standard for parenteral formulations.[12]

| 0.9% Saline | Vehicle | q.s. to volume | PO, IP | Isotonic, standard for parenteral formulations.[16] |

Experimental Protocols

Important Pre-formulation Note: Always prepare formulations fresh on the day of the experiment to minimize risks of chemical and physical instability.[10] For parenteral (e.g., IP) administration, ensure sterility by using sterile components and aseptic techniques, including filtering the final formulation through a 0.22 µm syringe filter if it is a true solution.[12][16]

Protocol 1: Preparation of a Co-Solvent Formulation for IP/PO Administration

This protocol is designed to create a 5 mg/mL solution, suitable for assessing efficacy in a mouse model where a dose of 50 mg/kg is required with a dosing volume of 10 mL/kg.

Materials:

  • This compound powder

  • Polyethylene Glycol 400 (PEG 400)

  • Polysorbate 80 (Tween® 80)

  • Sterile 0.9% Saline

  • Sterile vials, magnetic stirrer, and stir bar

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh Compound: Accurately weigh the required amount of this compound. For 10 mL of a 5 mg/mL solution, weigh 50 mg.

  • Prepare Co-solvent/Surfactant Mixture: In a sterile vial, prepare the vehicle by mixing:

    • 4.0 mL of PEG 400 (40% v/v)

    • 1.0 mL of Tween® 80 (10% v/v)

  • Dissolve Compound: Add the 50 mg of this compound to the vehicle. Place a sterile magnetic stir bar in the vial and stir until the compound is fully dissolved. Gentle warming (to ~40°C) or brief sonication may be used to aid dissolution. Visually inspect for any remaining particles.

  • Add Aqueous Phase: Once fully dissolved, slowly add 5.0 mL of sterile 0.9% saline to the mixture while stirring continuously to bring the total volume to 10 mL.

  • Final Check & Sterilization: Observe the final formulation. It should be a clear, homogenous solution. For IP injection, draw the solution into a sterile syringe through a 0.22 µm syringe filter to ensure sterility.

  • Labeling: Label the vial clearly with the compound name, concentration, vehicle composition, and date of preparation.

Protocol 2: Preparation of a Micronized Suspension for Oral Gavage

This protocol is suitable for higher doses or for studies where organic solvents are to be avoided. It describes the preparation of a 10 mg/mL suspension.

Materials:

  • This compound powder

  • Sodium Carboxymethylcellulose (Na-CMC)

  • Sterile Purified Water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Vehicle: Prepare a 0.5% (w/v) Na-CMC solution. For 10 mL, slowly add 50 mg of Na-CMC to 10 mL of sterile purified water while stirring vigorously to prevent clumping. Continue stirring until a clear, viscous solution is formed.[15]

  • Particle Size Reduction: Weigh the required amount of this compound (100 mg for 10 mL of a 10 mg/mL suspension). Place the powder in a mortar and pestle.

  • Levigation: Add a few drops of the 0.5% Na-CMC vehicle to the powder and triturate (grind) to form a smooth, uniform paste. This step, known as levigation, is crucial for wetting the particles and preventing agglomeration.[11]

  • Form Suspension: Gradually add the remaining Na-CMC vehicle to the paste while continuing to mix. Transfer the mixture to a sterile vial. Use a small amount of vehicle to rinse the mortar and pestle to ensure a complete transfer of the compound.

  • Homogenization: Place a magnetic stir bar in the vial and stir the suspension for at least 30 minutes to ensure uniformity.

  • Dosing: Before each administration, vortex or stir the suspension vigorously to ensure a homogenous dispersion is withdrawn.

  • Labeling: Label the vial clearly with the compound name, concentration, vehicle composition, and date of preparation. Note "Shake Well Before Use."

Visualizations

G cluster_0 Phase 1: Characterization & Feasibility cluster_1 Phase 2: Formulation & Optimization cluster_2 Phase 3: In Vivo Evaluation A Physicochemical Characterization B Solubility Screening (Aqueous & Organic Solvents) A->B C Select Initial Formulation Strategy B->C D Prepare Test Formulations (e.g., Co-solvent, Suspension) C->D E Assess Physical Stability (Precipitation, Aggregation) D->E F Select Lead Formulation for In Vivo Study E->F G Prepare Fresh Formulation (Aseptic Technique) F->G H Administer to Animal Model (PO / IP) G->H I Pharmacokinetic / Pharmacodynamic Analysis H->I

G Start Start: Poorly Soluble Compound Dose Dose Required? Start->Dose Route Route of Administration? Dose->Route Low to Moderate Suspension Use Aqueous Suspension Dose->Suspension High SolventTox Solvent Toxicity a Concern? Route->SolventTox PO Cosolvent Use Co-solvent Solution Route->Cosolvent IV / IP SolventTox->Cosolvent No SolventTox->Suspension Yes Lipid Consider Lipid-Based System (e.g., SEDDS) Suspension->Lipid If Bioavailability is Still Low

G M7F This compound Aromatase Aromatase (CYP19A1) M7F->Aromatase Inhibits Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Converts to Androgens Androgens (e.g., Testosterone) Androgens->Aromatase Substrate ER Estrogen Receptor (ER) Estrogens->ER Activates CellGrowth ER-Mediated Cell Proliferation ER->CellGrowth Promotes

References

Application Notes and Protocols for Studying 7-Methoxyflavone in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Methoxyflavone is a naturally occurring flavonoid that has garnered interest for its potential anti-cancer properties. Flavonoids, as a class, are known to modulate various cellular processes, including cell proliferation, apoptosis, and cell cycle progression. Studies on related methoxyflavones have demonstrated cytotoxic effects against breast cancer cell lines, suggesting that this compound may be a valuable compound for further investigation in breast cancer therapy.[1][2] The anti-proliferative activity of some flavonoids is attributed to their interaction with key signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[3]

These application notes provide a comprehensive set of protocols for the systematic evaluation of this compound's efficacy in breast cancer cell lines, such as the estrogen receptor-positive MCF-7 line. The methodologies cover essential assays for determining cytotoxicity, apoptosis induction, cell cycle effects, and modulation of relevant signaling pathways.

Data Presentation

The following tables summarize representative quantitative data for the effects of methoxyflavones on breast cancer cell lines, based on published literature. These serve as an example of how to present experimental findings.

Table 1: Cytotoxicity of Methoxyflavones in Breast Cancer Cell Lines

Compound Cell Line Incubation Time (hours) IC50 Value (µM) Reference
7-Methoxyflavanone MCF-7 - ~50 [4]
Sideritoflavone MCF-7 72 4.9 [1]
5,3′-dihydroxy-3,6,7,8,4′-PeMF MCF-7 72 3.71 [1]

| 4′,5′-dihydroxy-5,7,3′-TMF | HCC1954 | - | 8.58 |[1] |

Table 2: Representative Effect of a Flavone on Cell Cycle Distribution in MCF-7 Cells

Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%) Reference
Control (Vehicle) 55.2 ± 2.5 32.5 ± 1.8 12.3 ± 2.3 [5]

| Flavone Compound (10 µM) | 20.4 ± 3.1 | 10.6 ± 2.9 | 69.0 ± 5.6 |[5] |

Table 3: Representative Apoptosis Induction by a Flavone in MCF-7 Cells

Treatment Early Apoptosis (%) (Annexin V+/PI-) Late Apoptosis/Necrosis (%) (Annexin V+/PI+) Total Apoptotic Cells (%) Reference
Control (Vehicle) 2.1 ± 0.5 1.5 ± 0.3 3.6 ± 0.8 [6][7]
Flavone Compound (25 µM) 15.8 ± 1.2 5.2 ± 0.9 21.0 ± 2.1 [6][7]

| Flavone Compound (50 µM) | 28.4 ± 2.1 | 10.7 ± 1.5 | 39.1 ± 3.6 |[6][7] |

Experimental Workflow Overview

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_assays Phase 2: Biological Assays cluster_analysis Phase 3: Data Analysis Culture MCF-7 Cell Culture (DMEM + 10% FBS) Treatment Treat cells with This compound (Dose-response & Time-course) Culture->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Western Protein Analysis (Western Blot) Treatment->Western Data_MTT Calculate IC50 Values MTT->Data_MTT Data_Flow Quantify Apoptotic & Cell Cycle Populations Apoptosis->Data_Flow CellCycle->Data_Flow Data_WB Analyze Protein Expression/Phosphorylation Western->Data_WB Conclusion Mechanistic Conclusion Data_MTT->Conclusion Data_Flow->Conclusion Data_WB->Conclusion

Caption: Overall experimental workflow for investigating this compound.

Detailed Experimental Protocols

General Materials and Reagents
  • Cell Line: MCF-7 (ATCC HTB-22) or other relevant breast cancer cell lines.

  • Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose.[8]

  • Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-Glutamine.

  • Reagents: this compound, DMSO (vehicle), Trypsin-EDTA, Phosphate-Buffered Saline (PBS), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Annexin V-FITC/PI Apoptosis Detection Kit, RNase A, Propidium Iodide (PI), RIPA Lysis Buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit.

  • Antibodies for Western Blot: Primary antibodies (e.g., anti-Akt, anti-phospho-Akt (Ser473), anti-FOXO3a, anti-p27, anti-PARP, anti-GAPDH), HRP-conjugated secondary antibodies.

Protocol 1: Cell Culture and Maintenance of MCF-7 Cells

MCF-7 is an adherent, estrogen receptor-positive human breast cancer cell line.[8]

  • Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium (DMEM + 10% FBS + 1% Pen-Strep). Centrifuge at 200 x g for 5 minutes.[9]

  • Culturing: Resuspend the cell pellet in fresh medium and transfer to a T-75 culture flask. Incubate at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS.[8] Add 2-3 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach. Neutralize trypsin with 4 volumes of complete growth medium and centrifuge. Resuspend the pellet and seed new flasks at a 1:3 to 1:6 split ratio. Replace medium every 2-3 days.[9]

Protocol 2: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[2][10]

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[8] Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.[11]

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12] Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis Analysis by Annexin V-FITC and PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][13]

Apoptosis_Workflow cluster_quadrants Flow Cytometry Quadrants Start Seed & Treat Cells (6-well plate) Harvest Harvest Cells (Trypsinization + Centrifugation) Start->Harvest Wash Wash with Cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer (1x10^6 cells/mL) Wash->Resuspend Stain Add Annexin V-FITC Incubate 15 min (Dark, RT) Resuspend->Stain AddPI Add Propidium Iodide (PI) Stain->AddPI Analyze Analyze by Flow Cytometry (within 1 hour) AddPI->Analyze Q3 Viable (Annexin V-/PI-) Analyze->Q3 Q1 Necrotic (Annexin V-/PI+) Q2 Late Apoptotic (Annexin V+/PI+) Q4 Early Apoptotic (Annexin V+/PI-)

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

  • Cell Preparation: Seed 1-2 x 10^5 cells/well in 6-well plates, treat with this compound for the desired time, and harvest both floating and adherent cells.[13]

  • Washing: Wash cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.[7]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[6][14] Add 5 µL of Annexin V-FITC and gently vortex. Incubate for 15 minutes at room temperature in the dark.[14]

  • PI Addition: Add 5 µL of Propidium Iodide (PI) staining solution and 400 µL of 1X Binding Buffer to each tube immediately before analysis.[6] Do not wash cells after adding PI.[14]

  • Flow Cytometry: Analyze the samples on a flow cytometer. FITC (Annexin V) is typically detected in the FL1 channel and PI in the FL2 channel.

    • Viable cells: Annexin V- / PI-[6]

    • Early apoptotic cells: Annexin V+ / PI-[6]

    • Late apoptotic/necrotic cells: Annexin V+ / PI+[6]

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[15]

  • Cell Preparation: Culture and treat cells as described for the apoptosis assay. Harvest approximately 1 x 10^6 cells per sample.

  • Fixation: Wash cells with PBS and centrifuge. Resuspend the pellet and fix the cells by adding 5 mL of ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping.[15][16] Incubate on ice for at least 30 minutes or store at -20°C for several weeks.[16][17]

  • Staining: Centrifuge the fixed cells at 500 x g for 10 minutes and wash twice with PBS.[17] Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A (to prevent staining of double-stranded RNA).[15][16]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[17][18]

  • Flow Cytometry: Analyze the samples on a flow cytometer using a linear scale for PI fluorescence. Use pulse processing (e.g., Area vs. Width) to exclude cell doublets.[17]

Protocol 5: Western Blot Analysis for Signaling Pathways

Western blotting is used to detect changes in the expression and phosphorylation (activation) of key proteins in signaling pathways like PI3K/Akt.[19][20]

  • Protein Extraction: After treatment, wash cells twice with ice-cold PBS. Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[20] Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[19] Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[20]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[21] Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a specific primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.[20][21]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19] After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels (e.g., total Akt) or a loading control (e.g., GAPDH) on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed.[19]

Proposed Signaling Pathway of this compound

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Flavone This compound Flavone->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation (Active) pFOXO3a p-FOXO3a (Inactive) pAkt->pFOXO3a Phosphorylates (Inactivates & Sequesters in Cytoplasm) FOXO3a FOXO3a FOXO3a_nuc FOXO3a FOXO3a->FOXO3a_nuc Translocates to Nucleus pFOXO3a->FOXO3a Dephosphorylation (Inhibition of p-Akt allows this) p27 p27 (CDK Inhibitor) FOXO3a_nuc->p27 Upregulates Apoptosis_genes Pro-apoptotic Genes (e.g., Bim) FOXO3a_nuc->Apoptosis_genes Upregulates Arrest Cell Cycle Arrest p27->Arrest Apoptosis_effect Apoptosis Apoptosis_genes->Apoptosis_effect

Caption: Proposed mechanism of this compound via PI3K/Akt/FOXO3a pathway.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 7-Methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and detailed protocols to overcome the solubility challenges of 7-Methoxyflavone in aqueous media for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern for in vitro research?

This compound is a naturally occurring methylated flavone (B191248) investigated for several biological activities, including its potential as an aromatase inhibitor.[1][2] Like many flavonoids, its molecular structure is largely lipophilic (fat-soluble), leading to very poor solubility in water-based solutions such as cell culture media and assay buffers. This low aqueous solubility can cause the compound to precipitate, reducing its effective concentration, leading to inaccurate and unreliable experimental results, and limiting its therapeutic potential.[3]

Q2: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

When facing initial dissolution problems, a systematic approach is recommended:

  • Verify Compound Purity: Impurities can significantly alter the solubility characteristics of your compound.

  • Use a Co-solvent: The most common initial step is to first dissolve the this compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution.[4][5]

  • Gentle Heating and Agitation: Gently warming the solution to around 37°C while stirring or sonicating can provide the necessary energy to dissolve the compound.[5]

  • pH Adjustment: The solubility of some flavonoids can be dependent on pH.[5] You may cautiously adjust the pH of your buffer, but be mindful of the compound's stability and the requirements of your specific assay.

Q3: My this compound dissolves in DMSO but precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

This common issue, often called "crashing out," occurs due to the rapid change in solvent polarity.[5] To prevent this, the dilution technique is critical. Instead of adding the concentrated DMSO stock directly into the full volume of aqueous media, add the aqueous medium to your stock solution slowly and dropwise while vigorously vortexing or stirring. This gradual dilution helps to keep the compound in solution.[6]

Caption: A diagram comparing correct and incorrect DMSO stock dilution methods.

Q4: What is the maximum concentration of DMSO that is safe for cells in culture?

The final concentration of DMSO in the cell culture medium must be kept low to avoid cytotoxicity and other off-target effects.[7] While tolerance varies between cell lines, a general guideline is to keep the final DMSO concentration at or below 0.5%.[6] It is crucial to perform a dose-response curve for your specific cell line to determine the no-effect concentration and to always include a vehicle control (media with the same final DMSO concentration as the treated wells) in your experiments.[7]

Q5: What advanced formulation strategies can I use to improve the solubility of this compound?

For applications requiring higher concentrations or minimal organic solvents, several advanced formulation strategies can be employed:

  • Cyclodextrin (B1172386) Complexation: This technique involves encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD), which has a hydrophilic exterior, thereby increasing its apparent water solubility.[8][9]

  • Solid Dispersions: This method disperses this compound in a hydrophilic polymer matrix (e.g., PVP, HPMC) at a molecular level, creating an amorphous solid that dissolves more readily in aqueous media.[10][11][12]

  • Nanosuspensions: By reducing the particle size of the drug to the nanometer range (typically < 1000 nm) through methods like media milling or high-pressure homogenization, the surface area-to-volume ratio is dramatically increased.[13][14][15][16] This leads to a higher dissolution rate.

G Figure 2. Decision Workflow for Solubility Enhancement start Start: Poor Aqueous Solubility of this compound check_solvent Attempt dissolution in aqueous buffer with co-solvent (e.g., <0.5% DMSO) start->check_solvent is_soluble Is solubility sufficient for the assay? check_solvent->is_soluble end_success Proceed with In Vitro Assay is_soluble->end_success Yes advanced Select Advanced Formulation Strategy is_soluble->advanced No cyclo Cyclodextrin Complexation advanced->cyclo solid_disp Solid Dispersion advanced->solid_disp nano Nanosuspension advanced->nano end_formulate Prepare formulation and validate solubility & stability cyclo->end_formulate solid_disp->end_formulate nano->end_formulate end_formulate->end_success

Caption: A logical workflow for selecting a suitable solubilization strategy.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound precipitates immediately upon addition to aqueous media. Supersaturation / "Crashing out": Rapid dilution of a concentrated organic stock.[5]Add the aqueous buffer slowly to the stock solution while vortexing. Prepare a more dilute stock solution if the problem persists.[5]
pH or Ionic Strength Mismatch: The buffer's properties are incompatible with the compound's solubility.Ensure the final pH and ionic strength of the solution are appropriate. Use a buffer with sufficient capacity to handle any pH shifts.
Low or inconsistent results in cell-based assays. Non-specific Binding: The lipophilic compound is adsorbing to plastic surfaces (e.g., plates, tips).Pre-treat assay plates with a blocking agent like Bovine Serum Albumin (BSA). Consider using low-binding microplates.
Compound Degradation: Flavonoids can be sensitive to light, pH, or thermal degradation.Protect solutions from light using amber tubes or foil. Prepare fresh solutions before each experiment and store stocks at -20°C or -80°C. Ensure media is buffered to a stable physiological pH (7.2-7.4).
Prepared solid dispersion fails to enhance solubility. Incomplete Amorphization: The compound remains in a crystalline state within the polymer.[3]Verify the amorphous state using techniques like DSC or XRPD. Optimize the preparation method (e.g., faster solvent evaporation).[3]
Inappropriate Drug-to-Polymer Ratio: High drug loading can lead to recrystallization.[3]Prepare and test dispersions with varying drug-to-polymer ratios (e.g., 1:2, 1:4) to find the optimal loading.[3]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₆H₁₂O₃ [4]
Molecular Weight 252.3 g/mol [4]
Appearance Crystalline Solid [4]

| CAS Number | 22395-22-8 |[4] |

Table 2: Solubility of this compound in Common Organic Solvents

Solvent Solubility Reference
DMSO 15 mg/mL (~59.5 mM) [4]
DMF 30 mg/mL (~119 mM) [4]

| Ethanol | 5 mg/mL (~19.8 mM) |[4] |

Table 3: General Guidelines for Final DMSO Concentrations in Cell Culture

Final DMSO Conc. Expected Effect Recommendation Reference
< 0.1% (v/v) Generally safe, minimal effects observed. Ideal for sensitive cells and long-term exposure studies. [6][7][17]
0.1% - 0.5% (v/v) Tolerated by most robust cell lines for standard assays (24-72h). Most common range for in vitro screening. Requires validation. [6][7]

| > 0.5% (v/v) | Increased risk of cytotoxicity, apoptosis, and off-target effects. | Avoid if possible, or use only for very short exposure times. |[7][17] |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Calculate: Determine the mass of this compound required to make a stock solution of desired concentration (e.g., 10 mM). For a 10 mM stock, you would need 2.523 mg of this compound per 1 mL of DMSO.

  • Dissolution: Add the calculated mass of this compound powder to an appropriate sterile microcentrifuge tube or vial.

  • Solubilization: Add the required volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate or warm the solution in a 37°C water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This protocol is a general guideline and should be optimized for your specific needs.[3][18]

  • Selection: Choose a hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone K30, PVP) and a volatile organic solvent (e.g., ethanol) that dissolves both this compound and the polymer.

  • Dissolution: Accurately weigh this compound and the polymer in a desired ratio (e.g., 1:4 w/w). Dissolve both components completely in a minimal amount of the selected solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) until a thin, solid film is formed on the flask wall.[3]

  • Drying: Scrape the solid mass from the flask and dry it further in a vacuum oven to remove any residual solvent.

  • Processing: Pulverize the dried solid dispersion into a fine, uniform powder using a mortar and pestle. The resulting powder can then be weighed and dissolved in aqueous buffer for your assay.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)

This protocol is adapted from methods used for other flavonoids.[19]

  • Preparation: Prepare an aqueous solution of a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your desired buffer.

  • Drug Solution: In a separate container, dissolve this compound in a minimal amount of a suitable organic solvent like ethanol.

  • Complexation: Slowly add the this compound solution dropwise to the aqueous HP-β-CD solution while stirring vigorously.

  • Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation and evaporation of the organic solvent.

  • Lyophilization: Freeze the resulting aqueous solution (e.g., at -80°C) and then lyophilize (freeze-dry) the sample under vacuum until a dry, fluffy powder is obtained. This powder contains the water-soluble inclusion complex.

Biological Context: Potential Mechanism of Action

This compound has been identified as an inhibitor of LPS-induced nitric oxide (NO) production in macrophages and as an aromatase inhibitor.[2][20] Understanding the relevant biological pathways can aid in experimental design.

G Figure 3. Simplified LPS-Induced Nitric Oxide Production Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor on Macrophage LPS->TLR4 Signaling Intracellular Signaling Cascade (e.g., NF-κB, MAPKs) TLR4->Signaling iNOS_gene iNOS Gene Expression Signaling->iNOS_gene iNOS_protein iNOS Protein Synthesis iNOS_gene->iNOS_protein NO Nitric Oxide (NO) Production iNOS_protein->NO Inhibitor This compound (Potential Inhibitor) Inhibitor->Signaling Inhibition

Caption: A potential point of inhibition for this compound in the LPS/TLR4 pathway.

References

troubleshooting 7-Methoxyflavone precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 7-Methoxyflavone

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments, with a specific focus on troubleshooting solubility and precipitation issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

A1: this compound, like many flavonoids, is a hydrophobic molecule with low aqueous solubility.[1][2] Precipitation, often called "crashing out," typically occurs when a concentrated stock solution made in an organic solvent (like DMSO) is diluted into the aqueous environment of cell culture media.[1][3] This is due to the rapid change in solvent polarity that reduces the compound's solubility.

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[4][5] Ethanol and Dimethylformamide (DMF) are also viable options.[4] It is crucial to use anhydrous, high-purity solvents to ensure the stability and solubility of the compound.[2]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: The tolerance to DMSO is cell-line dependent.[6][7] As a general rule, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v), to avoid off-target effects.[2][8] Many robust cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[9][10][11] It is essential to perform a vehicle control experiment (media with the same final DMSO concentration but without this compound) to determine the maximum non-toxic concentration for your specific cell line and assay.[10]

Q4: Can I warm or sonicate the this compound solution to help it dissolve?

A4: Yes, gentle warming (e.g., in a 37°C water bath) and brief sonication can be used to aid the dissolution of this compound in the stock solvent (e.g., DMSO).[9][12][13] When diluting the stock solution into cell culture media, always use pre-warmed (37°C) media to help maintain solubility.[3][12]

Q5: Does the presence of serum in the media affect the solubility of this compound?

A5: Yes, the presence of serum, such as Fetal Bovine Serum (FBS), can significantly improve the solubility of hydrophobic compounds.[10][12] Proteins in the serum, particularly albumin, can bind to the compound and help keep it in solution.[10][14] When possible, diluting the stock solution into serum-containing media is recommended.

Troubleshooting Guide

Issue: Precipitate forms immediately after adding this compound stock solution to the cell culture medium.

Possible Cause Explanation Recommended Solution
Final Concentration is Too High The final concentration of this compound in the media exceeds its aqueous solubility limit.[3]Decrease the final working concentration. Perform a solubility test by preparing serial dilutions to determine the maximum soluble concentration in your specific media.
Rapid Dilution Shock Adding a concentrated stock directly and quickly into a large volume of media causes a rapid solvent polarity shift, leading to precipitation.[3]Perform a gradual, stepwise dilution. Add the stock solution drop-wise to the pre-warmed (37°C) media while gently vortexing or swirling to ensure rapid and even distribution.[3][10]
Low Media Temperature Cold media decreases the solubility of hydrophobic compounds.[3]Always use cell culture media that has been pre-warmed to 37°C before adding the compound.[6]
High Stock Concentration A very high concentration in the DMSO stock can make it difficult to achieve a clear final solution, even at low final percentages.Try preparing a slightly lower concentration stock solution (e.g., 10 mM instead of 100 mM) and adjust the volume added to the media accordingly.

Issue: Media appears clear initially, but a precipitate forms after several hours or days in the incubator.

Possible Cause Explanation Recommended Solution
Compound Instability The compound may be unstable in the aqueous, physiological pH environment of the culture medium over time, leading to degradation and precipitation.Prepare fresh media with this compound immediately before each experiment or media change. Avoid storing the compound in media for extended periods.
Media Evaporation Water loss from the culture vessel can increase the concentration of all solutes, including this compound, pushing it beyond its solubility limit.[15][16]Ensure the incubator has adequate humidity. Use filter-capped flasks or sealed plates to minimize evaporation.[16]
Interaction with Cellular Debris As the cell culture progresses, secreted factors or cellular debris can interact with the compound, causing it to precipitate.Change the media more frequently to remove cellular byproducts.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

Solvent Solubility Reference
DMSO (Dimethyl sulfoxide)~15 mg/mL[4]
DMF (Dimethylformamide)~30 mg/mL[4]
Ethanol~5 mg/mL[4]

Note: These values are approximate. It is recommended to perform your own solubility tests.

Table 2: Recommended Maximum Final Solvent Concentrations in Cell Culture

Solvent Recommended Max. Concentration (v/v) Notes
DMSO≤ 0.1%Generally considered safe for most cell lines.[2][8]
DMSO0.1% - 0.5%May be tolerated by many cell lines, but requires validation with a vehicle control.[9][11]
Ethanol≤ 0.5%Similar to DMSO, requires a vehicle control.[11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (MW: 252.26 g/mol )[17]

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculation: To prepare a 10 mM stock solution, you will need 2.52 mg of this compound per 1 mL of DMSO.

    • Calculation: 0.01 mol/L * 252.26 g/mol = 2.52 g/L = 2.52 mg/mL

  • Weighing: Accurately weigh out the desired amount of this compound powder and place it in a sterile tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the tube or warm it gently in a 37°C water bath.[13]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. The stock solution is typically stable for several months when stored properly.[18]

Protocol 2: Diluting this compound into Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (containing serum, if applicable), pre-warmed to 37°C

Procedure:

  • Determine Final Concentration: Decide on the final concentration of this compound needed for your experiment (e.g., 10 µM).

  • Calculate Dilution: Calculate the volume of stock solution needed. To achieve a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required.

  • Perform Dilution:

    • Add the appropriate volume of pre-warmed complete media to a sterile tube.

    • Add the calculated volume of the 10 mM stock solution drop-by-drop to the media while gently vortexing or swirling. For a 1:1000 dilution, add 1 µL of stock to 999 µL of media.

  • Final Application: Add the prepared this compound-containing media to your cells. The final DMSO concentration in this example will be 0.1%.

Mandatory Visualizations

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting start This compound (Powder) dissolve Dissolve in 100% DMSO start->dissolve stock 10 mM Stock Solution (in DMSO) dissolve->stock store Aliquot & Store at -20°C stock->store dilute Add Stock to Media (Drop-wise with mixing) store->dilute warm_media Pre-warm Media (37°C) warm_media->dilute working_sol Final Working Solution (e.g., 10 µM in Media) dilute->working_sol add_to_cells Add to Cell Culture working_sol->add_to_cells precipitate Precipitation? working_sol->precipitate precipitate->add_to_cells No solution1 Lower Final Concentration precipitate->solution1 Yes solution2 Use Gradual Dilution precipitate->solution2 Yes solution3 Increase Serum % precipitate->solution3 Yes solution1->dilute solution2->dilute solution3->warm_media

Caption: Experimental workflow for preparing and using this compound.

G ligand External Stimulus (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 akt Akt pip3->akt Recruits & Activates mtor mTOR akt->mtor Activates cell_growth Cell Growth & Proliferation mtor->cell_growth Promotes flavone This compound flavone->pi3k Inhibits

Caption: Hypothetical signaling pathway modulated by this compound.

References

Technical Support Center: Optimizing Ultrasound-Assisted Extraction of 7-Methoxyflavone from Rhizomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the ultrasound-assisted extraction (UAE) of 7-Methoxyflavone from rhizomes, primarily focusing on Kaempferia parviflora (black ginger), a significant natural source of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing the ultrasound-assisted extraction of this compound?

A1: The most influential factors in the ultrasound-assisted extraction of this compound and other methoxyflavones from rhizomes are the concentration of the extraction solvent (typically ethanol), the extraction time, and the solvent-to-solid ratio.[1][2][3] Other variables such as ultrasonic power, frequency, and temperature can also impact the extraction efficiency.[4]

Q2: What is the recommended solvent for extracting this compound from rhizomes?

A2: Ethanol (B145695) is a commonly used and effective solvent for extracting methoxyflavones from rhizomes like Kaempferia parviflora.[1][2][3] The optimal concentration can vary depending on whether the goal is to maximize the total extraction yield or the total methoxyflavone content.

Q3: Can ultrasound-assisted extraction degrade this compound?

A3: Yes, prolonged exposure to high-intensity ultrasound or elevated temperatures during the extraction process can potentially lead to the degradation of flavonoids.[5] It is crucial to optimize the extraction time and temperature to maximize yield while minimizing degradation.

Q4: From which plant sources can this compound be extracted?

A4: this compound is a naturally occurring flavonoid found in various plants. A significant and well-documented source is the rhizomes of Kaempferia parviflora, also known as black ginger or Thai ginseng.[6] Other reported sources include Scutellaria baicalensis.[7]

Q5: What analytical method is typically used to quantify this compound in the extract?

A5: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a common and reliable method for the quantification of this compound and other methoxyflavones in rhizome extracts.[1][8]

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Question: My extraction is resulting in a very low yield of this compound. What are the likely causes and how can I improve it?

  • Answer:

    • Sub-optimal Solvent Concentration: The concentration of ethanol significantly impacts the extraction efficiency. For maximizing total methoxyflavone content from Kaempferia parviflora, a high ethanol concentration (around 95% v/v) is recommended.[1][2] If you are using a lower concentration, consider increasing it.

    • Inadequate Solvent-to-Solid Ratio: A low solvent-to-solid ratio can lead to incomplete extraction. Ensure you are using a sufficiently high ratio, for instance, around 50 mL/g has been shown to be optimal.[1][2]

    • Insufficient Extraction Time: The extraction time needs to be long enough to allow for the effective transfer of the target compounds from the plant material to the solvent. However, excessively long times can lead to degradation. An optimal time of approximately 16 minutes has been reported for methoxyflavones.[1][2]

    • Improper Sample Preparation: Ensure the rhizomes are properly dried and ground into a fine powder. This increases the surface area for extraction and improves solvent penetration.

    • Low Ultrasonic Power: Inadequate ultrasonic power can result in insufficient cavitation and cell disruption, leading to poor extraction. While specific power settings depend on the equipment, it is a critical parameter to optimize.

Issue 2: Inconsistent Extraction Results

  • Question: I am getting variable and inconsistent yields of this compound between different extraction runs, even with the same parameters. What could be the reason?

  • Answer:

    • Temperature Fluctuations: Temperature can significantly affect extraction efficiency. Use a water bath to control the temperature of the extraction vessel and prevent overheating caused by the ultrasonic energy.

    • Inhomogeneous Sample Material: The concentration of this compound can vary between different batches or even different parts of the rhizomes. Ensure your sample material is well-homogenized before weighing.

    • Instrument Variability: Ensure your ultrasonic bath or probe system is functioning consistently. The power output and frequency should be stable.

    • Solvent Evaporation: During sonication, the solvent can evaporate, leading to changes in concentration and the solvent-to-solid ratio. Use a sealed extraction vessel to minimize evaporation.

Issue 3: Suspected Degradation of this compound

  • Question: I suspect that the this compound is degrading during my extraction process. What are the signs and how can I prevent it?

  • Answer:

    • Signs of Degradation: A brownish or discolored extract, or the appearance of unexpected peaks in your HPLC chromatogram, could indicate degradation.

    • Excessive Temperature: High temperatures are a primary cause of flavonoid degradation.[5] Monitor and control the temperature during extraction, keeping it at the optimal level determined for your specific setup.

    • Prolonged Extraction Time: As mentioned, extended exposure to ultrasonic waves can lead to the breakdown of the target compounds.[5] Adhere to the optimized extraction time.

    • Presence of Oxidizing Agents: Ensure your solvents are of high purity and free from oxidizing contaminants. Storing the extract in a dark, cool place can also help prevent degradation.

Data Presentation

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction from Kaempferia parviflora Rhizomes

Response to be MaximizedEthanol Concentration (% v/v)Extraction Time (min)Solvent-to-Solid Ratio (mL/g)Predicted Yield
Extraction Yield 54.2425.2549.6316.95%[2]
Total Methoxyflavone Content 95.0015.9950.00327.25 mg/g of extract[2]

Experimental Protocols

Detailed Methodology for Ultrasound-Assisted Extraction of this compound

This protocol is based on optimized conditions reported for the extraction of methoxyflavones from Kaempferia parviflora rhizomes.[1][2]

  • Sample Preparation:

    • Obtain dried rhizomes of the plant material.

    • Grind the rhizomes into a fine powder using a laboratory mill.

    • Sieve the powder to ensure a uniform particle size.

    • Dry the powdered material in an oven at a controlled temperature (e.g., 60°C) to a constant weight to remove residual moisture.

  • Extraction Procedure:

    • Weigh a precise amount of the dried rhizome powder (e.g., 1 gram).

    • Place the powder into an appropriate extraction vessel (e.g., a screw-capped flask).

    • Add the extraction solvent (95% v/v ethanol) at the optimized solvent-to-solid ratio (50 mL/g).

    • Seal the vessel to prevent solvent evaporation during sonication.

    • Place the extraction vessel in an ultrasonic bath with a temperature controller.

    • Set the temperature to the desired level (optimization may be required, but start with ambient temperature and monitor for any increase).

    • Sonicate the mixture for the optimized extraction time (approximately 16 minutes).

    • Ensure the water level in the ultrasonic bath is adequate for efficient energy transmission.

  • Post-Extraction Processing:

    • After sonication, remove the vessel from the bath.

    • Filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

    • Combine the filtrates.

    • Concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to remove the solvent.

    • The resulting crude extract can be further dried and stored for analysis or purification.

  • Quantification of this compound:

    • Prepare standard solutions of this compound of known concentrations.

    • Dissolve a known amount of the dried crude extract in a suitable solvent (e.g., methanol).

    • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

    • Analyze the sample and standard solutions using a validated HPLC-DAD method.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis start Dried Rhizomes grinding Grinding and Sieving start->grinding drying Oven Drying grinding->drying weighing Weighing Powdered Sample drying->weighing solvent_add Addition of Ethanol (95% v/v) at 50 mL/g weighing->solvent_add sonication Sonication (approx. 16 min) solvent_add->sonication filtration Filtration sonication->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract hplc HPLC-DAD Quantification crude_extract->hplc result Quantitative Result hplc->result

Caption: Workflow for the ultrasound-assisted extraction and quantification of this compound.

Troubleshooting_Guide cluster_solvent Solvent Issues cluster_process Process Parameters cluster_sample Sample Preparation start Low this compound Yield check_conc Check Ethanol Concentration start->check_conc check_ratio Check Solvent-to-Solid Ratio start->check_ratio check_time Verify Extraction Time start->check_time check_temp Monitor Temperature start->check_temp check_power Evaluate Ultrasonic Power start->check_power check_grind Ensure Fine Powder start->check_grind check_homogeneity Homogenize Sample start->check_homogeneity solution_conc Increase to ~95% v/v check_conc->solution_conc If low solution_ratio Increase to ~50 mL/g check_ratio->solution_ratio If low solution_time Optimize around 16 min check_time->solution_time If not optimal solution_temp Use Water Bath for Control check_temp->solution_temp If fluctuating solution_power Optimize Power Setting check_power->solution_power If too low solution_grind Grind and Sieve check_grind->solution_grind If coarse solution_homogeneity Mix Sample Thoroughly check_homogeneity->solution_homogeneity If inconsistent

References

Technical Support Center: Overcoming Low Plasma Concentrations of 7-Methoxyflavone In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low in vivo plasma concentrations of 7-Methoxyflavone. This guide provides troubleshooting protocols, frequently asked questions (FAQs), and detailed experimental methodologies to help enhance its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound, like many flavonoids, is primarily attributed to two main factors:

  • Poor Aqueous Solubility: Flavonoids are often lipophilic and poorly soluble in water.[1] This limits their dissolution in gastrointestinal fluids, which is a necessary step for absorption.[2][3]

  • Extensive First-Pass Metabolism: After absorption from the intestine, this compound undergoes significant metabolism in the intestinal wall and the liver.[1][4] This "first-pass effect" involves enzymatic reactions like demethylation, glucuronidation, and sulfation, which convert the compound into more water-soluble forms that are easily excreted.[5][[“]][7] This metabolic process significantly reduces the amount of the active compound that reaches systemic circulation.[1]

Q2: What are the main strategies to improve the in vivo plasma concentration of this compound?

A2: Several strategies can be employed to overcome the challenges of low solubility and first-pass metabolism. These can be broadly categorized as:

  • Formulation Strategies: These approaches aim to improve the solubility and dissolution rate of this compound without chemically altering the molecule.[4] Key techniques include the use of nanoformulations (nanoparticles, nanosuspensions), lipid-based delivery systems (liposomes, SEDDS), and complexation with molecules like cyclodextrins.[2][4][8]

  • Co-administration Strategies: This involves administering this compound with other compounds that can inhibit its metabolism or efflux.[4] For example, co-administration with inhibitors of cytochrome P450 enzymes or efflux transporters like P-glycoprotein (P-gp) can increase bioavailability.[3][4]

  • Chemical Modification: This strategy involves altering the chemical structure of the flavonoid to enhance its physicochemical properties.[9] Techniques like glycosylation or creating prodrugs can improve solubility and absorption.[2][9]

Q3: How can I assess whether my formulation strategy has successfully improved the bioavailability of this compound?

A3: A combination of in vitro and in vivo models is recommended to evaluate the effectiveness of a bioavailability enhancement strategy:

  • In Vitro Models:

    • Solubility and Dissolution Studies: These are initial screening tests to confirm that your formulation has improved the solubility and dissolution rate in simulated gastrointestinal fluids.[3]

    • Caco-2 Cell Permeability Assays: This model uses a monolayer of human intestinal cells to predict in vivo drug absorption and determine if the compound is a substrate for efflux transporters.[4]

  • In Vivo Models:

    • Pharmacokinetic Studies: This is the definitive method to determine bioavailability in animal models (e.g., rats or mice).[3] By measuring key parameters like the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC), you can quantify the improvement in bioavailability compared to the unformulated compound.[3][10]

Q4: Are methylated flavones like this compound more bioavailable than their hydroxylated counterparts?

A4: Yes, methylated flavones generally exhibit improved metabolic stability and intestinal absorption compared to their unmethylated (hydroxylated) analogs.[11][12] The methyl group can protect the flavonoid from extensive first-pass metabolism, specifically the Phase II conjugation reactions like glucuronidation and sulfation that rapidly clear hydroxylated flavonoids from the body.[11][13]

Troubleshooting Guide

Issue Encountered Likely Cause(s) Troubleshooting & Optimization Steps
Precipitation of this compound in aqueous media during in vitro experiments. Poor aqueous solubility of the compound.[1]1. Use of Co-solvents: Introduce a water-miscible organic solvent like polyethylene (B3416737) glycol (PEG 400) or propylene (B89431) glycol to the aqueous buffer.[1] 2. Cyclodextrin (B1172386) Complexation: Prepare a pre-formed inclusion complex with a cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin) to significantly enhance aqueous solubility.[1][7]
Low apparent permeability coefficient (Papp) in Caco-2 cell assays. The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cells.[4]1. Perform a Bidirectional Transport Study: Measure transport from the basolateral (BL) to apical (AP) side. A higher BL-to-AP Papp value compared to the AP-to-BL value suggests active efflux. 2. Co-administer with an Efflux Inhibitor: Repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil (B1683045) or piperine). A significant increase in AP-to-BL permeability would confirm that the compound is a P-gp substrate.[3]
Low Cmax and AUC in vivo despite good in vitro dissolution. Rapid first-pass metabolism in the intestine and liver.[1][3]1. Co-administer with a Metabolic Inhibitor: Use an inhibitor of cytochrome P450 enzymes, such as piperine, to reduce first-pass metabolism.[3] 2. Change the Route of Administration: Switch from oral (p.o.) to intraperitoneal (i.p.) administration to bypass the gastrointestinal and hepatic first-pass effect and determine the maximum achievable systemic exposure.[14]
High variability in pharmacokinetic data between subjects. Poor and variable absorption from the GI tract. The presence or absence of food can significantly impact flavonoid absorption.[3]1. Standardize Feeding Protocols: Ensure consistent fasting and feeding schedules for all animals in the study. 2. Optimize Formulation: A robust formulation, such as a self-microemulsifying drug delivery system (SMEDDS), can reduce absorption variability by presenting the drug in a solubilized state.[3]

Quantitative Data on Bioavailability Enhancement of Methoxyflavones

The following table summarizes data from studies on methoxyflavones found in Kaempferia parviflora, which serve as a valuable reference for the potential bioavailability enhancements achievable for this compound.

Compound Formulation Animal Model Fold Increase in Oral Bioavailability (AUC) Reference
5,7,4'-trimethoxyflavone (TMF)SMEDDSRat42.00[15]
5,7-dimethoxyflavone (B190784) (DMF)SMEDDSRat26.01[15]
3,5,7,3',4'-pentamethoxyflavone (PMF)SMEDDSRat25.38[15]
5,7,4'-trimethoxyflavone (TMF)2-HP-β-CD ComplexRat34.20[15]
5,7-dimethoxyflavone (DMF)2-HP-β-CD ComplexRat22.90[15]
3,5,7,3',4'-pentamethoxyflavone (PMF)2-HP-β-CD ComplexRat21.63[15]

Detailed Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension

Objective: To increase the surface area and dissolution rate of this compound by reducing its particle size.[3][7]

Materials:

  • This compound

  • Water-miscible organic solvent (e.g., acetone, ethanol)

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve a defined amount of this compound in the selected organic solvent.

  • Aqueous Phase Preparation: Dissolve the stabilizer in purified water.

  • Precipitation: Inject the organic phase into the aqueous phase under constant, vigorous magnetic stirring. The rapid change in solvent polarity will cause this compound to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent from the suspension using a rotary evaporator under reduced pressure.

  • Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential to ensure stability.

Protocol 2: Preparation of a this compound-Cyclodextrin Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex.[1][7]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water-ethanol solution (50:50 v/v)

  • Mortar and pestle

  • Hot air oven

  • Vacuum oven

Procedure:

  • Molar Ratio Calculation: Determine the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.

  • Paste Formation: Place the HP-β-CD in a mortar and add a small amount of the water-ethanol solution to form a uniform paste.

  • Kneading: Gradually add the this compound powder to the paste and knead thoroughly for 45-60 minutes.

  • Drying: Dry the resulting paste in a hot air oven at 50-60°C until a constant weight is achieved.

  • Pulverization: Pulverize the dried complex into a fine powder and pass it through a 100-mesh sieve.

  • Washing and Final Drying: Wash the powder with a small amount of cold ethanol (B145695) to remove any uncomplexed drug from the surface, followed by drying in a vacuum oven at 40°C.

Protocol 3: Caco-2 Cell Permeability Assay

Objective: To assess the transport of a this compound formulation across an intestinal epithelial barrier model.[4]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well plates)

  • Cell culture medium (e.g., DMEM)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound formulation

  • Analytical instrument (HPLC or LC-MS/MS)

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a tight monolayer.

  • Monolayer Integrity Test: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the this compound formulation (in HBSS) to the apical (AP) chamber.

    • Add fresh HBSS to the basolateral (BL) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace the volume with fresh HBSS.

  • Efflux Assessment (Basolateral to Apical): Perform the experiment in the reverse direction (BL to AP) to assess active efflux.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration.

Visualizations

G cluster_0 Troubleshooting Low Bioavailability start Low Plasma Concentration of this compound Observed q1 Is in vitro dissolution adequate? start->q1 sol_strat Implement Solubility Enhancement - Nanoformulation - Cyclodextrin Complex - Solid Dispersion q1->sol_strat No q2 Is Caco-2 permeability low? q1->q2 Yes sol_strat->q1 efflux_study Investigate Efflux - Bidirectional Caco-2 Assay - Use P-gp Inhibitors q2->efflux_study Yes metabolism_study Investigate Metabolism - In vitro liver microsome assay - Co-administer with CYP inhibitors q2->metabolism_study No q3 High Efflux Ratio? efflux_study->q3 q3->metabolism_study No end Optimized Formulation for In Vivo Study q3->end Yes (Consider Efflux Inhibitors) metabolism_study->end

Caption: Logical workflow for troubleshooting low bioavailability.

G cluster_1 Metabolism of this compound cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) compound This compound demethylation O-Demethylation compound->demethylation e.g., CYP1A2 hydroxylation Hydroxylation compound->hydroxylation metabolite1 7-Hydroxyflavone (Chrysin) demethylation->metabolite1 metabolite2 Hydroxylated Metabolites hydroxylation->metabolite2 glucuronidation Glucuronidation (UGTs) metabolite1->glucuronidation sulfation Sulfation (SULTs) metabolite1->sulfation metabolite2->glucuronidation metabolite2->sulfation excretion Excretion (Urine/Bile) glucuronidation->excretion sulfation->excretion

Caption: Primary metabolic pathways for this compound.

G cluster_2 Experimental Workflow for Bioavailability Assessment formulation Develop Enhanced Formulation (e.g., Nanosuspension, SEDDS) invitro In Vitro Characterization - Solubility Studies - Dissolution Testing - Caco-2 Permeability formulation->invitro q1 Improvement Observed? invitro->q1 q1->formulation No, Re-formulate invivo In Vivo Pharmacokinetic Study (Animal Model, e.g., Rat) q1->invivo Yes control Control Group (Unformulated 7-MF) invivo->control treatment Treatment Group (Enhanced Formulation) invivo->treatment analysis Plasma Sample Collection & Analysis (LC-MS/MS) control->analysis treatment->analysis pk_params Calculate PK Parameters (Cmax, Tmax, AUC) analysis->pk_params comparison Compare AUC of Treatment vs. Control Calculate Relative Bioavailability pk_params->comparison

Caption: Workflow for assessing bioavailability enhancement.

References

Technical Support Center: Refining Western Blot Protocols for 7-Methoxyflavone Treated Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Methoxyflavone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in refining your western blot protocols for cell lysates treated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known or potential signaling pathways modulated by this compound that I should consider investigating via Western Blot?

A1: While direct studies on this compound are emerging, research on closely related methoxyflavones and other flavonoids suggests that it may modulate several key signaling pathways. These include apoptosis, cell cycle regulation, and inflammatory pathways. Specifically, evidence points towards the involvement of the NF-κB, PI3K/Akt, and MAPK signaling cascades. For instance, a close analog, 7-Methoxyisoflavone, has been shown to inhibit the NF-κB signaling pathway.[1] Methoxyflavone derivatives have also been implicated in modulating TRAIL-induced apoptosis through the regulation of death receptors and mitochondrial pathway proteins.[2]

Q2: Can this compound interfere with any steps of the Western Blot protocol?

A2: Yes, flavonoids, in general, have the potential to interfere with common protein quantification assays like the bicinchoninic acid (BCA) and Lowry assays. This interference can lead to an overestimation of protein concentration. It is advisable to perform a control experiment to check for interference or use an alternative protein quantification method.

Q3: Are there any special considerations for preparing cell lysates after this compound treatment?

A3: Standard lysis buffers such as RIPA or NP-40 are generally suitable.[3] However, it is crucial to always include protease and phosphatase inhibitors in your lysis buffer to preserve the integrity and phosphorylation status of your target proteins. Depending on the subcellular localization of your protein of interest, you may need to optimize your lysis protocol, for instance, by including sonication for nuclear proteins.[4]

Q4: I am not seeing a change in my protein of interest after this compound treatment. What could be the reason?

A4: There are several potential reasons for this observation. First, ensure that the concentration and treatment time of this compound are optimal for your cell type and target protein. A dose-response and time-course experiment is highly recommended. Second, verify that your antibody is specific and sensitive enough to detect endogenous levels of the protein. Always include a positive control if available. Lastly, consider that this compound may not be modulating your specific protein of interest or that the changes are too subtle to be detected by standard western blotting.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Weak or No Signal 1. Insufficient protein loading.- Accurately quantify protein concentration, being mindful of potential flavonoid interference with certain assays. - Increase the amount of protein loaded per lane (typically 20-40 µg for cell lysates).
2. Inefficient protein transfer.- Ensure proper sandwich assembly for transfer, eliminating any air bubbles. - Optimize transfer time and voltage based on the molecular weight of your target protein. - For small proteins (<20 kDa), consider using a smaller pore size membrane (0.2 µm).
3. Primary antibody concentration is too low or antibody is inactive.- Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C). - Ensure proper storage of the antibody and consider using a fresh aliquot.
4. Low abundance of the target protein.- Consider enriching your sample for the protein of interest through immunoprecipitation. - Use an enhanced chemiluminescence (ECL) substrate with higher sensitivity.
High Background 1. Insufficient blocking.- Increase the blocking time to 1-2 hours at room temperature. - Optimize the blocking agent; 5% non-fat milk or bovine serum albumin (BSA) in TBST are common choices.
2. Primary or secondary antibody concentration is too high.- Decrease the antibody concentrations by performing a titration experiment.
3. Inadequate washing.- Increase the number and duration of washes with TBST after antibody incubations.
Multiple or Unexpected Bands 1. Non-specific antibody binding.- Use a more specific (e.g., monoclonal) primary antibody. - Perform a negative control experiment without the primary antibody to check for non-specific binding of the secondary antibody.
2. Protein degradation.- Always use fresh lysis buffer with protease inhibitors and keep samples on ice.[4]
3. Post-translational modifications or protein isoforms.- Consult protein databases (e.g., UniProt) to check for known modifications or isoforms that could alter the protein's molecular weight.

Quantitative Data Summary

The following tables summarize quantitative data from western blot analyses of cells treated with 7-Methoxyisoflavone and other methoxyflavone derivatives, which are structurally similar to this compound. This data can serve as a reference for expected changes in relevant signaling pathways.

Table 1: Effect of 7-Methoxyisoflavone on NF-κB Signaling Pathway Components in Endothelial Cells [1]

Target ProteinTreatment ConditionsObserved Effect
ICAM-1IL-1β stimulated HUVECs + 7-MethoxyisoflavoneDose-dependent decrease in protein expression.
VCAM-1IL-1β stimulated HUVECs + 7-MethoxyisoflavoneDose-dependent decrease in protein expression.
Phospho-IκBαIL-1β stimulated HUVECs + 7-MethoxyisoflavoneDecrease in phosphorylation, indicating inhibition of IκBα degradation.

Table 2: Effect of Methoxyflavone Derivatives on Apoptosis-Related Proteins in Leukemic Cells [2]

Target ProteinTreatment ConditionsObserved Effect
DR4MOLT-4 cells + 5-MethoxyflavoneTime-dependent increase in protein expression.
DR5MOLT-4 cells + 5-MethoxyflavoneTime-dependent increase in protein expression.
cFLIPMOLT-4 cells + 5-MethoxyflavoneTime-dependent decrease in protein expression.
Mcl-1MOLT-4 cells + 5-MethoxyflavoneTime-dependent decrease in protein expression.
BAXMOLT-4 cells + 5-MethoxyflavoneTime-dependent increase in protein expression.

Experimental Protocols

Cell Lysis and Protein Quantification
  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time. Include a vehicle-treated control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and store at -80°C.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Note: It is advisable to run a control to check if this compound interferes with your chosen assay.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_treatment Cell Treatment with This compound cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection quantification Densitometry & Quantification detection->quantification NFkB_Pathway cluster_nucleus Stimulus Inflammatory Stimulus (e.g., IL-1β) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Gene_Transcription Gene Transcription (ICAM-1, VCAM-1) Flavone This compound (or analog) Flavone->IKK inhibits Troubleshooting_Tree Start Western Blot Issue Weak_Signal Weak/No Signal? Start->Weak_Signal High_BG High Background? Weak_Signal->High_BG No Sol_Protein Check Protein Load & Quantification Assay Weak_Signal->Sol_Protein Yes Wrong_Size Incorrect Band Size? High_BG->Wrong_Size No Sol_Blocking Optimize Blocking High_BG->Sol_Blocking Yes Sol_Degradation Check for Degradation (use inhibitors) Wrong_Size->Sol_Degradation Yes Sol_Transfer Optimize Transfer Sol_Protein->Sol_Transfer Sol_Antibody Titrate Antibodies Sol_Transfer->Sol_Antibody Sol_Washing Increase Washes Sol_Blocking->Sol_Washing Sol_Washing->Sol_Antibody Sol_PTM Investigate PTMs/ Isoforms Sol_Degradation->Sol_PTM

References

Technical Support Center: Troubleshooting Inconsistent 7-Methoxyflavone MTT Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 7-Methoxyflavone in MTT assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the MTT assay?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is often used as an indicator of cell viability.[1][2] The assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases of living cells.[1][2] The amount of formazan produced is proportional to the number of viable, metabolically active cells.[1][2]

Q2: I am observing higher than expected cell viability, or even an increase in viability, at high concentrations of this compound. What could be the cause?

This is a common issue when working with flavonoids like this compound.[3] Flavonoids are known to have reducing properties and can directly reduce tetrazolium salts (like MTT) to their colored formazan products in a cell-free environment.[3] This leads to a false-positive signal, making it appear as though the cells are more viable than they actually are.[3][4] It is crucial to include a "compound only" control (this compound in media without cells) to assess the extent of this interference.[3][4][5]

Q3: My MTT assay results are inconsistent and not reproducible between experiments. What are the common pitfalls?

Inconsistent results in MTT assays can arise from several factors:

  • Uneven Cell Seeding: A non-homogenous cell suspension can lead to variability in cell numbers across wells.[3][6]

  • Pipetting Errors: Inaccurate pipetting can introduce significant variability.[3][6][7]

  • Edge Effects: Wells on the outer edges of the plate are more susceptible to evaporation and temperature changes, which can affect cell growth.[6][8]

  • Incomplete Formazan Solubilization: The purple formazan crystals must be completely dissolved before reading the absorbance.[1][5][8]

  • MTT Toxicity: The MTT reagent itself can be toxic to some cell lines, especially with longer incubation times.[5][9]

  • Contamination: Microbial contamination can lead to high background absorbance.[8]

Q4: Can components of the cell culture medium interfere with the MTT assay?

Yes, components like phenol (B47542) red and serum in the culture medium can interfere with the assay.[5][8] Phenol red can affect absorbance readings, and it is recommended to use phenol red-free media during the assay.[1][5] Serum components can also contribute to background absorbance.[8] Using a serum-free medium during the MTT incubation step can help mitigate this.[8]

Q5: What are the known biological activities of this compound?

This compound is a flavonoid compound with several reported biological activities. It has been shown to be an aromatase inhibitor and possesses peripheral analgesic and some antitumor activities.[10] It can also activate androgen and/or glucocorticoid receptor transcriptional activity.[11] Some methoxyflavones have been shown to modulate signaling pathways such as the NF-κB and MAPK pathways and can induce apoptosis.[12]

Troubleshooting Guides

This section provides a structured approach to troubleshoot common issues encountered during this compound MTT assays.

Issue 1: High Background Absorbance

High background absorbance can obscure the true signal from the cells.

Possible Cause Troubleshooting Step Control Wells to Include
Direct MTT reduction by this compound Test this compound in a cell-free system by adding it to media with the MTT reagent. If a color change occurs, this compound is directly reducing MTT.[1][3] Consider using an alternative viability assay like SRB or LDH.[1]Wells with media, MTT, and this compound (no cells).[1]
Media Component Interference Use phenol red-free media during the assay.[1][5] Minimize serum concentration or use serum-free media during MTT incubation.[1][8]Media only control wells.
Microbial Contamination Visually inspect the culture for any signs of contamination. Use sterile techniques throughout the experiment.Not applicable.
Issue 2: Inconsistent and Variable Results Between Replicates
Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Gently mix the cell suspension between pipetting each row to prevent cells from settling.[3][6][7]
Pipetting Inaccuracies Calibrate pipettes regularly. Use consistent pipetting techniques for all wells.[3]
Edge Effects Avoid using the outermost wells of the 96-well plate as they are more prone to evaporation.[1][6][8] Fill the outer wells with sterile PBS or media.[1][6][8]
Incomplete Formazan Solubilization Increase incubation time with the solubilization solvent and ensure adequate mixing on an orbital shaker.[1][8] Visually confirm complete dissolution of crystals before reading the plate.[1]
Issue 3: Unexpectedly High or Non-Dose-Dependent Viability

Results that do not follow the expected dose-dependent trend can be misleading.

Possible Cause Troubleshooting Step Control Wells to Include
Direct MTT reduction by this compound As mentioned in Issue 1, perform a cell-free assay to check for direct reduction of MTT by the compound.[1][3]Wells with media, MTT, and this compound at various concentrations (no cells).
This compound Precipitation Visually inspect the wells for any precipitation of this compound, especially at higher concentrations.[3][12] Prepare fresh dilutions and ensure complete solubilization in the vehicle (e.g., DMSO) before adding to the media.[3][12]Wells with media and this compound at the highest concentration (no cells).[1]
Off-target effects of this compound This compound might be affecting other cellular pathways that indirectly influence metabolic activity.[1] Corroborate MTT results with an alternative cytotoxicity assay that measures a different endpoint, such as membrane integrity (LDH assay).[1]Not applicable.
Cell Proliferation at Low Concentrations Some compounds can induce cell proliferation at low concentrations and become cytotoxic at higher concentrations. Ensure a wide range of concentrations is tested.Not applicable.

Experimental Protocols

Standard MTT Assay Protocol

This protocol provides a general guideline for performing an MTT assay. Optimization for specific cell lines and experimental conditions is recommended.[9][13]

  • Cell Seeding:

    • Harvest cells from exponential growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[2][14]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[2]

    • Prepare serial dilutions of this compound in culture medium to the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5%).[2][12]

    • Remove the culture medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include vehicle control wells (medium with the same concentration of solvent) and untreated control wells (medium only).[14]

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[2][14]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[2][14]

    • Incubate the plate for 2-4 hours at 37°C.[2][14] During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[2]

    • Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.[1][8]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

Cell-Free MTT Reduction Assay

This protocol is essential to determine if this compound directly reduces MTT.

  • Prepare a 96-well plate with cell culture medium (without cells).

  • Add the same concentrations of this compound as used in the cell-based assay.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for the same duration as the cell-based assay (2-4 hours).

  • Add 100 µL of DMSO.

  • Measure the absorbance at 570 nm.[1]

A significant increase in absorbance in the presence of this compound indicates direct reduction of MTT.[1]

Visualizations

MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Treat_Cells Treat Cells with This compound Cell_Seeding->Treat_Cells Compound_Prep Prepare this compound Dilutions Compound_Prep->Treat_Cells Incubate Incubate for 24-72h Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (e.g., with DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data & Calculate Viability Read_Absorbance->Analyze_Data

Caption: Workflow for the MTT cell viability assay.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Inconsistent_Results Inconsistent MTT Results High_Variability High Variability Between Replicates Inconsistent_Results->High_Variability High_Background High Background Absorbance Inconsistent_Results->High_Background Unexpected_Viability Unexpectedly High Viability Inconsistent_Results->Unexpected_Viability Check_Seeding Optimize Cell Seeding & Pipetting High_Variability->Check_Seeding Avoid_Edge_Effects Avoid Edge Effects High_Variability->Avoid_Edge_Effects Check_Compound_Interference Cell-Free MTT Assay High_Background->Check_Compound_Interference Use_Controls Use Proper Controls (Vehicle, Blank) High_Background->Use_Controls Unexpected_Viability->Check_Compound_Interference Alternative_Assay Consider Alternative Assay (e.g., SRB, LDH) Unexpected_Viability->Alternative_Assay Signaling_Pathways cluster_pro_survival Pro-Survival Pathways cluster_apoptosis Apoptosis Pathway Methoxyflavones Methoxyflavones MAPK MAPK Pathway Methoxyflavones->MAPK Modulates NFkB NF-κB Pathway Methoxyflavones->NFkB Inhibits Bax Bax Methoxyflavones->Bax Upregulates Bcl2 Bcl-2 Methoxyflavones->Bcl2 Downregulates Cell_Proliferation Cell Proliferation & Survival MAPK->Cell_Proliferation NFkB->Cell_Proliferation Inhibits Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

References

optimization of HPLC parameters for 7-Methoxyflavone separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the HPLC separation of 7-Methoxyflavone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the optimization of HPLC parameters for this specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the key starting parameters for developing an HPLC method for this compound?

A1: For this compound, a reversed-phase HPLC method is typically the most effective approach. A good starting point involves a C18 column, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water with a small amount of acid (like 0.1% formic or acetic acid), a flow rate of around 0.8-1.0 mL/min, and UV detection at approximately 254 nm.[1][2]

Q2: How can I improve the peak shape for this compound?

A2: Poor peak shape, such as tailing or fronting, can often be improved by adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase, which helps to suppress the ionization of silanol (B1196071) groups on the stationary phase.[2] Optimizing the column temperature (e.g., 30-40°C) can also enhance peak symmetry. Additionally, ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase composition to prevent peak distortion.[2]

Q3: My this compound peak is co-eluting with an impurity. How can I improve the resolution?

A3: To improve resolution, you can modify the mobile phase by altering the ratio of the organic solvent to the aqueous phase or by switching the organic solvent entirely (e.g., from acetonitrile to methanol), which can change the selectivity of the separation.[2] Employing a shallower gradient during the elution of your target peak can also increase separation. If these adjustments are insufficient, trying a column with a different stationary phase chemistry, such as a Phenyl-Hexyl or a different type of C18 phase, may provide the necessary selectivity.[2]

Q4: What is the importance of pH in the mobile phase for flavonoid analysis?

A4: The pH of the mobile phase is a critical parameter as it influences the ionization state of the analytes and the stationary phase.[3] For flavonoids, which can have acidic hydroxyl groups, controlling the pH with buffers or acid additives can significantly improve peak shape and retention time reproducibility.[2][3] A low pH (around 2.5-3.5) is generally preferred in reversed-phase chromatography to ensure that both the analytes and the residual silanol groups on the silica-based column are in a neutral state, minimizing undesirable secondary interactions.

HPLC Parameters for Methoxyflavone Separation

The following table summarizes typical starting parameters for the HPLC separation of methoxyflavones, including this compound. These parameters can be used as a baseline for method development.

ParameterRecommended ConditionsJustification & Notes
HPLC System Standard HPLC or UHPLC system with a UV-Vis or Diode Array Detector (DAD)A DAD is useful for method development as it allows for the simultaneous monitoring of multiple wavelengths.[2]
Column C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm or 4.6 x 150 mm, 2.6 µm)C18 is the most common stationary phase for flavonoids due to its hydrophobicity.[4] Other phases like C8 or Phenyl-Hexyl can provide different selectivity.[2][5]
Mobile Phase A: Water with 0.1% Formic Acid or Acetic AcidB: Acetonitrile or MethanolAcetonitrile often provides better peak shape and lower backpressure. Methanol offers a different selectivity. Formic acid improves peak shape and is MS-compatible.[2][6]
Elution Mode Gradient or IsocraticA gradient elution (e.g., starting with 30% B and increasing to 70% B over 20-30 minutes) is recommended for complex samples or method development.[2] An isocratic elution (e.g., 70:30 Methanol:Water) can be used for simpler, routine analysis.[1]
Flow Rate 0.8 - 1.2 mL/minA flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm i.d. column.[2] Adjusting the flow rate can influence resolution and analysis time.[3]
Column Temperature 30 - 40 °CMaintaining a constant and slightly elevated temperature can improve peak shape, reduce viscosity, and enhance reproducibility.[2]
Detection Wavelength 254 nmThis is a common wavelength for detecting flavonoids.[1][2] A DAD can be used to identify the optimal wavelength corresponding to the absorbance maximum of this compound.
Injection Volume 10 - 20 µLThe injection volume should be optimized to avoid column overload, which can lead to broad and distorted peaks.[1][2]

Experimental Protocol: Quantitative Analysis of this compound

This protocol provides a step-by-step guide for the quantitative analysis of this compound.

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • HPLC grade acetonitrile or methanol

  • HPLC grade water

  • Formic acid or acetic acid (reagent grade)

  • 0.22 µm or 0.45 µm syringe filters

2. Preparation of Solutions

  • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.

  • Mobile Phase B: HPLC grade acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.[7]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[8]

3. Sample Preparation

  • Accurately weigh the sample to be analyzed.

  • Extract this compound using a suitable solvent (e.g., methanol) with the aid of sonication for approximately 20-30 minutes.[8]

  • Centrifuge the extract to pellet any insoluble material.[8]

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial before injection.[8]

4. Chromatographic Conditions

  • Set up the HPLC system according to the parameters outlined in the table above.

  • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.[9]

5. Analysis

  • Inject the working standard solutions in sequence, starting from the lowest concentration.

  • Inject the prepared sample solutions. It is good practice to bracket sample injections with standard injections to monitor for any drift in retention time or response.[10]

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Diagrams and Workflows

The following diagrams illustrate the logical workflow for method optimization and a troubleshooting guide for common HPLC issues.

HPLC_Optimization_Workflow cluster_plan Planning Phase cluster_dev Development & Optimization Phase cluster_final Finalization Phase start Define Analytical Goal (e.g., Quantification, Purity) select_params Select Initial Parameters (Column, Mobile Phase, etc.) start->select_params prepare Prepare Standards & Samples select_params->prepare run_initial Perform Initial HPLC Run prepare->run_initial evaluate Evaluate Results (Resolution, Peak Shape) run_initial->evaluate decision Criteria Met? evaluate->decision optimize Optimize Parameters (Gradient, Flow Rate, Temp) optimize->run_initial decision->optimize No validate Validate Method (Linearity, Precision, Accuracy) decision->validate Yes end_node Implement for Routine Analysis validate->end_node

Caption: A typical workflow for developing and optimizing an HPLC method.

HPLC_Troubleshooting_Tree cluster_peak_shape Poor Peak Shape (Broad, Tailing) cluster_resolution Poor Resolution (Co-elution) cluster_retention Retention Time Drifting problem Identify HPLC Problem cause_ps1 Cause: Solvent Mismatch problem->cause_ps1 Peak Shape Issues cause_ps2 Cause: Column Overload problem->cause_ps2 Peak Shape Issues cause_ps3 Cause: Secondary Interactions problem->cause_ps3 Peak Shape Issues cause_res1 Cause: Insufficient Selectivity problem->cause_res1 Resolution Issues cause_res2 Cause: Inadequate Efficiency problem->cause_res2 Resolution Issues cause_rt1 Cause: Inadequate Equilibration problem->cause_rt1 Retention Issues cause_rt2 Cause: Mobile Phase Change problem->cause_rt2 Retention Issues cause_rt3 Cause: Temperature Fluctuation problem->cause_rt3 Retention Issues sol_ps1 Solution: Dissolve sample in mobile phase cause_ps1->sol_ps1 sol_ps2 Solution: Dilute sample cause_ps2->sol_ps2 sol_ps3 Solution: Add acid (e.g., 0.1% HCOOH) to mobile phase cause_ps3->sol_ps3 sol_res1 Solution: Adjust mobile phase ratio or change organic solvent cause_res1->sol_res1 sol_res2 Solution: Use a shallower gradient or try a different column cause_res2->sol_res2 sol_rt1 Solution: Increase equilibration time cause_rt1->sol_rt1 sol_rt2 Solution: Prepare fresh mobile phase daily cause_rt2->sol_rt2 sol_rt3 Solution: Use a column oven cause_rt3->sol_rt3

Caption: A decision tree for troubleshooting common HPLC separation problems.

References

strategies to minimize 7-Methoxyflavone degradation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Methoxyflavone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and troubleshooting of this compound stock solutions to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is reported to be stable for at least four years.[1] For short-term storage, keeping the solid at room temperature in a desiccator and protected from light is acceptable.

Q2: How should I prepare and store stock solutions of this compound?

It is recommended to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solvating power for flavonoids.[1][2]

  • Preparation: To prepare a stock solution, dissolve the accurately weighed this compound powder in anhydrous, high-purity DMSO. Gentle warming to 37°C and vortexing or sonication can aid in complete dissolution.

  • Storage: For optimal stability, stock solutions should be aliquoted into small, single-use volumes to prevent repeated freeze-thaw cycles.[2] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Always protect solutions from light by using amber-colored vials or by wrapping them in aluminum foil.[3]

Q3: What are the primary factors that can cause the degradation of this compound in solution?

Like many flavonoids, this compound is susceptible to degradation from several factors:

  • pH: Flavonoids are generally more stable in acidic conditions (pH < 7) and are prone to degradation in neutral to alkaline solutions (pH > 7), which can lead to the opening of the heterocyclic C-ring.[4]

  • Light (Photodegradation): Exposure to UV or even ambient light can cause degradation.[3]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Oxidation: The presence of oxygen can lead to oxidative degradation, which may be indicated by a color change (e.g., yellowing) in the solution.

Q4: What are the likely degradation products of this compound?

The primary degradation pathway for methoxyflavones is O-demethylation, where the methoxy (B1213986) group is converted to a hydroxyl group.[5][6][7] This would result in the formation of 7-hydroxyflavone. Other potential degradation products can arise from the cleavage of the C-ring under alkaline conditions or oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms in the solution upon storage or dilution into aqueous media. Poor solubility of this compound in aqueous solutions.Ensure the compound is fully dissolved in the stock solvent before storage. When diluting into aqueous buffers, add the stock solution to the buffer slowly while vortexing. Warming the aqueous buffer to 37°C before adding the stock can also help. The final concentration of DMSO should generally be kept below 0.5% in cell-based assays to avoid solvent toxicity.[8]
Visible color change (e.g., yellowing) of the stock solution over time. Oxidation of the flavone (B191248) structure.Prepare fresh solutions. If storage is necessary, consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing. Always protect solutions from light. A color change is a strong indicator of degradation, and the solution should be discarded.
Inconsistent or lower-than-expected biological activity in experiments. Degradation of this compound in the stock solution or experimental medium.Verify the storage conditions (temperature, light protection) of your stock solution. Prepare fresh stock solutions regularly. It is advisable to perform a stability check of your compound in the specific experimental medium under your assay conditions (temperature, pH) using HPLC.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.Review your solution preparation, handling, and storage procedures. To identify the unknown peaks, consider performing a forced degradation study and analyzing the samples by LC-MS/MS.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

Solvent Solubility
DMF (Dimethylformamide)30 mg/mL[1]
DMSO (Dimethyl Sulfoxide)15 mg/mL[1]
Ethanol5 mg/mL[1]

Table 2: Recommended Storage Conditions for this compound Stock Solutions (in DMSO)

Storage Temperature Duration Recommendation
-80°CUp to 6 monthsAliquot into single-use vials to avoid freeze-thaw cycles. Protect from light.
-20°CUp to 1 monthAliquot into single-use vials. Protect from light.[2]
4°CA few daysFor short-term use only. Protect from light.

Table 3: Hypothetical Quantitative Data from a Forced Degradation Study of this compound

Disclaimer: The following data is hypothetical and intended to serve as an example. Actual degradation rates should be determined experimentally.

Stress Condition Duration % Degradation (Hypothetical) Potential Degradation Products
0.1 M HCl at 60°C24 hours~5-10%7-Hydroxyflavone
0.1 M NaOH at RT8 hours~20-30%C-ring cleavage products, 7-Hydroxyflavone
3% H₂O₂ at RT24 hours~15-25%Oxidized derivatives
Dry Heat at 80°C48 hours< 5%Minimal degradation
UV Light (254 nm) at RT24 hours~10-20%Photodegradation products

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 252.26 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 252.26 g/mol * 1000 mg/g = 2.52 mg

  • Weigh the compound: Accurately weigh 2.52 mg of this compound and place it into a sterile vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) or brief sonication can be used to facilitate dissolution.

  • Aliquot and store: Aliquot the stock solution into single-use, amber vials and store at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be necessary based on the specific instrumentation and degradation products.

Chromatographic Conditions (Example):

  • HPLC System: A system with a UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-15 min: 50% to 90% B

    • 15-20 min: 90% B

    • 20-22 min: 90% to 50% B

    • 22-27 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 252 nm and 308 nm.[1]

  • Column Temperature: 30°C.

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Prepare standard solutions of this compound in the mobile phase at known concentrations.

  • Prepare samples of the stock solution to be tested by diluting them to an appropriate concentration with the mobile phase.

  • Inject the standard and sample solutions.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak.

Mandatory Visualization

G Troubleshooting Workflow for this compound Stock Solutions start Start: Inconsistent Experimental Results check_storage Check Storage Conditions - Temperature (-20°C / -80°C)? - Protected from light? - Aliquoted? start->check_storage check_prep Review Solution Preparation - Correct solvent (e.g., DMSO)? - Fully dissolved? - Correct concentration? start->check_prep prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh If conditions were improper check_prep->prepare_fresh If preparation was flawed hplc_analysis Perform HPLC Analysis on Old and New Stock prepare_fresh->hplc_analysis degradation_suspected Degradation Suspected - Unexpected peaks? - Reduced main peak area? hplc_analysis->degradation_suspected Compare chromatograms no_degradation Stock Solution is Stable Investigate other experimental variables degradation_suspected->no_degradation No forced_degradation Consider Forced Degradation Study and LC-MS Analysis to Identify Degradants degradation_suspected->forced_degradation Yes end End: Root Cause Identified no_degradation->end forced_degradation->end

Caption: Troubleshooting workflow for inconsistent experimental results.

G Potential Degradation Pathways of this compound cluster_demethylation O-Demethylation cluster_oxidation Oxidation cluster_hydrolysis Alkaline Hydrolysis parent This compound demethylated 7-Hydroxyflavone parent->demethylated Enzymatic / Acidic Conditions oxidized Oxidized Derivatives parent->oxidized Presence of O2 / Peroxides hydrolyzed C-Ring Cleavage Products parent->hydrolyzed High pH (Alkaline)

Caption: Potential degradation pathways for this compound.

References

dealing with off-target effects of 7-Methoxyflavone in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers utilizing 7-Methoxyflavone (7-MF) in cellular models. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects of 7-MF in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known primary biological activities of this compound?

A1: this compound is a flavonoid known for several biological activities. It is recognized as an aromatase inhibitor, which can influence hormone levels.[1][2][3] Additionally, it has been reported to possess peripheral analgesic and certain antitumor activities.[1] Some studies also suggest it may activate androgen and/or glucocorticoid receptor transcriptional activity.[4]

Q2: What are off-target effects and why should I be concerned when using this compound?

Q3: My cells are showing signs of stress and apoptosis at concentrations where I expect to see a specific inhibitory effect. Could this be an off-target effect of this compound?

A3: Yes, this is a possibility. While 7-MF has demonstrated targeted anti-cancer activities, related methoxyflavones have been shown to induce cellular stress pathways as a potential off-target effect. For instance, the structurally similar compound 5-Hydroxy-7-methoxyflavone has been shown to induce apoptosis in human colon carcinoma cells by triggering the generation of reactive oxygen species (ROS) and inducing endoplasmic reticulum (ER) stress.[4][6][7] This leads to a cascade of events including the release of intracellular calcium, phosphorylation of JNK, and activation of the mitochondrial apoptosis pathway.[4][6][7] It is plausible that 7-MF could induce similar off-target stress responses in certain cell types or at higher concentrations.

Q4: I am observing inconsistent results in my cell viability assays (e.g., MTT). Could this compound be interfering with the assay itself?

A4: This is a known issue with flavonoids. Compounds like this compound can directly reduce tetrazolium salts (like MTT) in the absence of cells, leading to an overestimation of cell viability.[8] It is crucial to include a cell-free control with 7-MF at your experimental concentrations to check for direct assay interference.[8]

Q5: My this compound solution is precipitating in the cell culture medium. How can I resolve this?

A5: Like many flavonoids, this compound is hydrophobic and has poor water solubility.[9] Precipitation upon dilution in aqueous cell culture medium is a common problem.[10] To avoid this, prepare a high-concentration stock solution in an organic solvent like DMSO. When preparing your working solution, add the pre-warmed (37°C) culture medium drop-wise to the DMSO stock while vortexing to facilitate gradual dissolution.[10] Ensure the final DMSO concentration in your culture medium is low (typically ≤0.5%) to avoid solvent-induced toxicity.[10]

Troubleshooting Guides

Problem 1: Unexpected Cytotoxicity or Cellular Stress

Symptoms:

  • Increased cell death at concentrations intended for specific biological activity.

  • Morphological changes indicative of stress (e.g., cell shrinkage, vacuolization).

  • Activation of stress-related signaling pathways (e.g., JNK, p38).

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine the concentration range for the desired on-target effect versus concentrations that induce toxicity. This will help identify a therapeutic window.

  • Use a Structurally Related Inactive Compound: If available, use a close chemical analog of 7-MF that is known to be inactive against your target of interest. If this analog still produces the same phenotype, it is likely an off-target effect.

  • Monitor for ROS Production and ER Stress: Based on findings with related compounds, assess whether 7-MF induces ROS generation or ER stress in your cellular model.[4][6][7]

    • ROS Detection: Use fluorescent probes like DCFDA to measure intracellular ROS levels.

    • ER Stress Markers: Perform western blotting for key ER stress proteins such as IRE1-α, PERK, and ATF6.

  • Rescue Experiment with Antioxidants: If ROS production is confirmed, pre-treat cells with an antioxidant like N-acetyl-l-cysteine (NAC) before adding 7-MF to see if it reverses the cytotoxic effects.[7]

Problem 2: Inconsistent or Non-reproducible Results

Symptoms:

  • High variability between experimental replicates.

  • Results that contradict previous findings or the known mechanism of action.

Troubleshooting Steps:

  • Optimize Compound Solubility: Ensure 7-MF is fully dissolved in the culture medium. Visually inspect for precipitates before adding to cells. Consider the use of serum-free medium during treatment as serum proteins can bind to small molecules and reduce their effective concentration.[8]

  • Control for Vehicle Effects: Always include a vehicle control (e.g., DMSO at the same final concentration) to account for any effects of the solvent on the cells.

  • Standardize Cell Culture Conditions:

    • Use cells within a consistent and low passage number range.

    • Ensure cells are in the logarithmic growth phase during the experiment.

    • Maintain consistent cell seeding densities.[5]

  • Validate with an Orthogonal Assay: If you suspect assay interference (e.g., with MTT), validate your findings using a different method that measures a different cellular parameter. Alternative viability assays include:

    • SRB (Sulforhodamine B) assay: Measures total protein content.

    • ATP-based assays (e.g., CellTiter-Glo®): Quantifies cellular ATP levels.

    • Trypan Blue Exclusion: Directly counts viable cells based on membrane integrity.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds to help guide experimental design.

CompoundAssay/TargetCell Line/SystemIC50 / EC50Reference
This compound Aromatase InhibitionRecombinant CYP191.9 µM[2]
7-HydroxyflavoneAromatase InhibitionRecombinant CYP190.51 µM[2]
Chrysin (5,7-dihydroxyflavone)Aromatase InhibitionRecombinant CYP194.2 µM[2]
5-Hydroxy-7-methoxyflavoneCytotoxicityHCT-116 (Colon Carcinoma)Dose-dependent cytotoxicity observed[4][6]
5,7-DimethoxyflavoneCytotoxicityMOLT-4 (Leukemia)~50 µM[11]
5-MethoxyflavoneCytotoxicityMOLT-4 (Leukemia)~25 µM[11]
2'-MethoxyflavoneCytotoxicityMOLT-4 (Leukemia)~30 µM[11]

Experimental Protocols

Protocol 1: Assessment of ROS Production

Objective: To determine if this compound induces the production of reactive oxygen species in your cellular model.

Materials:

  • Cells of interest

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of 7-MF and a vehicle control for the desired time period. Include a positive control for ROS induction (e.g., H₂O₂).

  • DCFDA Staining:

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add DCFDA solution (typically 10-25 µM in PBS) to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Remove the DCFDA solution and wash the cells once with PBS.

    • Add PBS or a suitable buffer to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control to determine the fold-change in ROS production.

Protocol 2: Western Blot for ER Stress Markers

Objective: To assess the activation of the unfolded protein response (UPR) or ER stress pathway upon treatment with this compound.

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-IRE1-α, anti-p-IRE1-α, anti-PERK, anti-p-PERK, anti-ATF6, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with desired concentrations of 7-MF or a vehicle control for the appropriate duration. Include a positive control for ER stress (e.g., tunicamycin (B1663573) or thapsigargin).

    • Wash cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using a chemiluminescence substrate and an imaging system.

    • Quantify band intensities and normalize the levels of the target proteins to the loading control.

Visualizations

G cluster_on_target cluster_off_target Aromatase Aromatase Estrogens Estrogens Aromatase->Estrogens Conversion Androgens Androgens Androgens->Estrogens OnTarget On-Target Effect ROS ROS Production ER_Stress ER Stress ROS->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis OffTarget Potential Off-Target Effect 7-MF 7-MF 7-MF->ROS

Caption: On-target vs. potential off-target effects of this compound.

G Start Unexpected Cytotoxicity Observed DoseResponse Perform Dose-Response Curve Start->DoseResponse CheckROS Assess ROS Production and ER Stress DoseResponse->CheckROS OptimizeConc Optimize Concentration for On-Target Effect DoseResponse->OptimizeConc Rescue Antioxidant Rescue Experiment CheckROS->Rescue IsReversed Effect Reversed? Rescue->IsReversed ConclusionOffTarget Conclusion: Phenotype is likely an off-target effect IsReversed->ConclusionOffTarget Yes ConclusionOnTarget Conclusion: Phenotype may be an on-target effect IsReversed->ConclusionOnTarget No

Caption: Troubleshooting workflow for unexpected cytotoxicity with 7-MF.

References

Technical Support Center: Optimizing Dosage and Administration of 7-Methoxyflavone for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo studies involving 7-Methoxyflavone. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in dosage selection, administration routes, and experimental design.

Troubleshooting Guide

This guide provides solutions to specific issues that may be encountered during animal studies with this compound.

Issue 1: Low or Variable Plasma Concentrations After Oral Administration

  • Potential Cause: Poor aqueous solubility and low oral bioavailability are common characteristics of flavonoids, including this compound.[1][2][3] Methoxyflavones, while generally more stable than their hydroxylated counterparts, can still exhibit poor absorption from the gastrointestinal tract.[2][4]

  • Troubleshooting Steps:

    • Optimize Formulation:

      • Co-solvents: Prepare a solution or suspension using a vehicle known to improve the solubility of hydrophobic compounds. Common vehicles include a mixture of propylene (B89431) glycol, polyethylene (B3416737) glycol 400 (PEG 400), and water, sometimes with a small percentage of ethanol.[5]

      • Suspending Agents: For suspensions, use agents like 0.5% carboxymethylcellulose (CMC-Na) with 0.1% Tween® 80 in water to ensure homogeneity.[2]

      • Fresh Preparation: Prepare formulations fresh daily to avoid degradation or precipitation of the compound.[2]

    • Consider Alternative Administration Routes: If oral bioavailability remains a significant hurdle, consider intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass first-pass metabolism and achieve more consistent systemic exposure.[6][7]

    • Standardize Feeding Protocol: Fasting animals overnight before oral gavage can reduce variability in gastric emptying and food-drug interactions, potentially leading to more consistent absorption.[2][8]

Issue 2: Inconsistent or Unexpected Efficacy in In Vivo Models

  • Potential Cause: The effective dose of this compound can vary significantly depending on the animal model, the targeted biological effect (e.g., anti-inflammatory, neuroprotective), and the administration route.[6][9]

  • Troubleshooting Steps:

    • Conduct a Dose-Response Study: Before initiating large-scale efficacy studies, perform a pilot study with a range of doses to determine the optimal therapeutic window for your specific model. Published effective doses for related methoxyflavones in rodents range from 4 mg/kg to 50 mg/kg.[2][6][10]

    • Verify Compound Stability and Purity: Ensure the purity and stability of your this compound stock. Impurities or degradation products could lead to inconsistent results.

    • Monitor Animal Health: Closely monitor the health of the animals throughout the study. Adverse effects unrelated to the intended therapeutic outcome can confound the results.

Issue 3: Precipitation of this compound in Formulation

  • Potential Cause: this compound has low aqueous solubility.[11] Preparing a high-concentration stock solution in an organic solvent like DMSO and then diluting it into an aqueous vehicle can cause the compound to precipitate.

  • Troubleshooting Steps:

    • Optimize Solvent System: Use a solvent system that maintains the solubility of this compound at the desired final concentration. A pre-formulation solubility screen in various pharmaceutically acceptable vehicles can be beneficial.

    • Sonication: Use sonication to aid in the dissolution and create a more uniform suspension of the compound in the vehicle.[2]

    • Visual Inspection: Always visually inspect the formulation for any precipitation before each administration. Vortex the suspension between dosing each animal to maintain homogeneity.[2]

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a mouse or rat model?

A1: A starting dose for oral administration in rodents can range from 10 mg/kg to 50 mg/kg.[2][10] For intraperitoneal (i.p.) injection, studies on similar methoxyflavones have used doses of 4 to 8 mg/kg.[6] It is crucial to conduct a pilot dose-ranging study to determine the optimal dose for your specific experimental model and desired endpoint.

Q2: What is the expected oral bioavailability of this compound?

A2: The oral bioavailability of methoxyflavones is generally low, often in the range of 1% to 4%.[1][2][3] This is primarily due to poor aqueous solubility and significant first-pass metabolism in the gut and liver.[2]

Q3: What are suitable vehicles for administering this compound?

A3: The choice of vehicle depends on the administration route:

  • Oral Gavage: A common vehicle is a suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween® 80 in water.[2] Alternatively, a solution can be prepared using a mixture of propylene glycol, polyethylene glycol 400, ethanol, and deionized water.[5]

  • Intraperitoneal (i.p.) Injection: A solution in a vehicle like 1% DMSO in phosphate-buffered saline (PBS) can be used.[12] However, it's important to ensure the final DMSO concentration is non-toxic to the animals.

Q4: How is this compound metabolized in rodents?

A4: Methoxyflavones are primarily metabolized through O-demethylation by cytochrome P450 enzymes, followed by glucuronidation or sulfation of the newly formed hydroxyl groups.[2][7][13] These more water-soluble metabolites are then excreted in the urine and feces.[1][7]

Q5: Which tissues are likely to have the highest accumulation of this compound?

A5: Following administration, methoxyflavones tend to distribute to various tissues. The highest concentrations are often found in the liver and kidneys, followed by the lungs, testes, and brain.[1][3]

Data Presentation

Table 1: Summary of In Vivo Dosages and Administration Routes for Methoxyflavones in Rodent Models

CompoundAnimal ModelDosageAdministration RouteObserved EffectReference
(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanoneMice4 or 8 mg/kg/dayIntraperitoneal (i.p.)Neuroprotection[6]
5,7-dimethoxyflavone & 5,7,4'-trimethoxyflavoneMice10, 20, 40 mg/kgOralNeuroprotection[14]
7-MethoxyflavanoneMice20, 40, 80 μM (in vitro)N/AAnti-inflammatory[9]
5,7-dimethoxyflavoneMice10 mg/kgOralPharmacokinetic study[10]
5-MethoxyflavanoneMice/Rats10 - 50 mg/kgOralRecommended starting dose for PK[2]

Table 2: Pharmacokinetic Parameters of Methoxyflavones in Rats (Oral Administration)

CompoundDose (mg/kg)Cmax (µg/mL)Tmax (h)Half-life (h)Oral Bioavailability (%)Reference
5,7-dimethoxyflavone (DMF)2500.55 - 0.881 - 23 - 61 - 4[1][3]
5,7,4'-trimethoxyflavone (TMF)2500.55 - 0.881 - 23 - 61 - 4[1][3]
3,5,7,3',4'-pentamethoxyflavone (PMF)2500.55 - 0.881 - 23 - 61 - 4[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in deionized water. Add 0.1% (v/v) Tween® 80 to the CMC solution.

  • Suspension Preparation: Weigh the required amount of this compound. Add a small amount of the vehicle to the powder to create a paste. Gradually add the remaining vehicle while vortexing to achieve the desired final concentration (e.g., 5 mg/mL).[2]

  • Homogenization: Sonicate the suspension for 10-15 minutes to ensure a uniform and fine particle size.

  • Administration: Administer the suspension to the animals via oral gavage at the desired volume (e.g., 10 mL/kg). Vortex the suspension between dosing each animal to maintain homogeneity.[2]

Protocol 2: Blood Sample Collection for Pharmacokinetic Analysis

  • Animal Preparation: Following administration of this compound, collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Collection: Collect blood (approximately 50-100 µL) from a suitable site (e.g., tail vein, saphenous vein) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples at approximately 13,000 rpm for 10 minutes to separate the plasma.[2]

  • Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of this compound in Plasma

  • Sample Preparation: To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., another methoxyflavone not present in the study) to precipitate proteins.[2]

  • Vortex and Centrifuge: Vortex the mixture for 2 minutes, then centrifuge at 13,000 rpm for 10 minutes.[2]

  • Analysis: Transfer the supernatant to an autosampler vial and inject a portion into the LC-MS/MS system for quantification.[2]

Mandatory Visualization

experimental_workflow cluster_prep Formulation and Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data Data Analysis Formulation 7-MF Formulation (e.g., 0.5% CMC) Dosing Animal Dosing (Oral Gavage or IP) Formulation->Dosing Blood_Collection Blood Sampling (Time Points) Dosing->Blood_Collection In Vivo Phase Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Extraction Protein Precipitation (Acetonitrile) Plasma_Separation->Extraction Sample Processing LCMS LC-MS/MS Analysis Extraction->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis Quantification signaling_pathway cluster_inflammation Inflammatory Signaling cluster_neuroprotection Neuroprotective Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MF This compound MF->NFkB Inhibits MF2 This compound CREB CREB Phosphorylation MF2->CREB Activates BDNF BDNF Upregulation CREB->BDNF

References

Technical Support Center: Preventing 7-Methoxyflavone Interference in Cell-Free Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from 7-Methoxyflavone in cell-free assays. By understanding the potential mechanisms of interference and implementing appropriate controls, you can ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a naturally occurring methoxylated flavone.[1] In cell-free assays, it is a known inhibitor of aromatase with an IC50 of 1.9 µM.[1] It also exhibits other biological activities, including the activation of androgen and/or glucocorticoid receptor transcriptional activity in reporter assays.[1]

Q2: Can this compound interfere with my cell-free assay readout?

Yes, like many small molecules, this compound has the potential to interfere with cell-free assay readouts, leading to false-positive or false-negative results. Potential mechanisms of interference include aggregation, intrinsic fluorescence, and direct interaction with assay components.

Q3: My results show inhibition by this compound. How do I know if this is a genuine result or an artifact of aggregation?

Many small molecules can form aggregates at micromolar concentrations, which can non-specifically inhibit enzymes. A key indicator of aggregation-based inhibition is its sensitivity to non-ionic detergents. Including a low concentration (typically 0.01-0.1%) of a detergent like Triton X-100 in your assay buffer can disrupt these aggregates. If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it is likely due to aggregation.

Q4: I am using a fluorescence-based assay and see a high signal in the presence of this compound. What could be the cause?

This compound is known to be fluorescent.[2][3] Therefore, the observed signal could be due to the intrinsic fluorescence (autofluorescence) of the compound itself, rather than the intended assay readout. It is crucial to run a control containing this compound in the assay buffer without any other assay components (e.g., enzyme or substrate) to measure its background fluorescence.

Q5: How can I mitigate interference from the intrinsic fluorescence of this compound?

There are several strategies to address autofluorescence:

  • Background Subtraction: Measure the fluorescence of this compound at the relevant concentration in your assay buffer and subtract this value from your experimental readings.[4]

  • Use Red-Shifted Fluorophores: Small molecule autofluorescence is more common in the blue-green region of the spectrum.[4] If possible, switch to a fluorophore that excites and emits at longer wavelengths (red or far-red).[4]

  • Orthogonal Assays: Confirm your results using a non-fluorescence-based method, such as a colorimetric or luminescence-based assay, or a label-free technology like surface plasmon resonance (SPR).

Troubleshooting Guides

Issue 1: Suspected Aggregation of this compound

Symptoms:

  • Steep dose-response curve.

  • Irreproducible IC50 values.

  • Inhibition is observed across multiple, unrelated assays.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Aggregation A Inhibition Observed with this compound B Perform Assay with and without 0.01% Triton X-100 A->B C Is IC50 Shift > 10-fold? B->C D Inhibition Likely Due to Aggregation C->D Yes E Inhibition Likely Specific C->E No F Determine Critical Aggregation Concentration (CAC) D->F

Caption: Workflow for identifying aggregation-based inhibition.

Issue 2: Potential Autofluorescence Interference

Symptoms:

  • High background signal in wells containing this compound.

  • A concentration-dependent increase in signal in the absence of the target enzyme/protein.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Autofluorescence Start Unexpected Signal in Fluorescence Assay Control1 Run 'Compound-Only' Control (this compound in buffer) Start->Control1 CheckSignal Is Fluorescence Signal Concentration-Dependent? Control1->CheckSignal IsInterference Autofluorescence Interference Confirmed CheckSignal->IsInterference Yes NoInterference Interference Unlikely CheckSignal->NoInterference No Mitigate Implement Mitigation Strategy: - Background Subtraction - Use Red-Shifted Fluorophore - Orthogonal Assay IsInterference->Mitigate

Caption: Decision tree for identifying and mitigating autofluorescence.

Data Presentation

Table 1: Physicochemical and Biological Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₁₂O₃[1]
Molecular Weight 252.3 g/mol [1]
Solubility DMF: 30 mg/mLDMSO: 15 mg/mLEthanol: 5 mg/mL[1]
UV Absorption Maxima (λmax) 252, 308 nm[1]
Known Biological Activity Aromatase Inhibitor (IC50 = 1.9 µM)[1]

Experimental Protocols

Protocol 1: Detergent-Based Assay for Identifying Aggregation

Objective: To determine if the observed inhibition by this compound is due to aggregation.

Materials:

  • This compound stock solution (in DMSO)

  • Assay buffer

  • Triton X-100 (10% stock solution)

  • All other components of your cell-free assay (enzyme, substrate, etc.)

  • 96-well or 384-well plates

Procedure:

  • Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.

  • Prepare serial dilutions of this compound in both assay buffers.

  • Set up your standard assay in parallel using both buffer conditions. Include appropriate positive and negative controls for each condition.

  • Add the enzyme and pre-incubate with the this compound dilutions for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate.

  • Measure the reaction progress according to your assay protocol.

  • Calculate the IC50 values for this compound in the presence and absence of Triton X-100.

Interpretation: A significant increase (e.g., >10-fold) in the IC50 value in the presence of Triton X-100 suggests that the inhibition is primarily due to aggregation.

Protocol 2: Characterizing Autofluorescence of this compound

Objective: To measure the intrinsic fluorescence of this compound under your assay conditions.

Materials:

  • This compound stock solution (in DMSO)

  • Assay buffer

  • Multi-well plates suitable for fluorescence measurements

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in your assay buffer, covering the concentration range used in your primary experiment.

  • Include wells with assay buffer only (blank) and wells with the vehicle (e.g., DMSO) at the highest concentration used.

  • Dispense the dilutions into the multi-well plate.

  • Read the plate on a fluorescence reader using the same excitation and emission wavelengths and gain settings as your primary assay.

  • Plot the fluorescence intensity against the concentration of this compound.

Interpretation: A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent under your assay conditions. This data can be used for background subtraction.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_pathway Potential Non-Specific Inhibition by Aggregation Compound This compound (at high concentration) Aggregate Forms Colloidal Aggregates Compound->Aggregate Inhibition Non-specific Inhibition Aggregate->Inhibition Enzyme Enzyme Enzyme->Inhibition

Caption: Mechanism of non-specific inhibition by aggregation.

G cluster_workflow General Workflow for Validating this compound Activity Primary Primary Screen Hit Confirm Confirm Activity with Dose-Response Curve Primary->Confirm CheckAgg Test for Aggregation (with Triton X-100) Confirm->CheckAgg CheckFluor Test for Autofluorescence (Compound-only control) Confirm->CheckFluor Orthogonal Perform Orthogonal Assay (different detection method) CheckAgg->Orthogonal CheckFluor->Orthogonal Validated Validated Hit Orthogonal->Validated

Caption: Experimental workflow for hit validation.

References

Technical Support Center: Optimizing 7-Methoxyflavone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 7-Methoxyflavone synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent and reliable methods for synthesizing this compound and other flavones are the Baker-Venkataraman rearrangement and the Algar-Flynn-Oyamada reaction. Both pathways offer effective strategies, with the choice often depending on the availability of starting materials and desired reaction conditions.

Q2: What is the key starting material for the synthesis of this compound?

A2: A crucial precursor for the synthesis of this compound is 2'-hydroxy-4'-methoxyacetophenone. This compound can be synthesized by the methylation of 2,4-dihydroxyacetophenone.[1]

Q3: My reaction yield is consistently low. What are the general areas I should investigate?

A3: Low yields in flavone (B191248) synthesis can often be attributed to several factors. Key areas to troubleshoot include the purity of starting materials and reagents, reaction temperature, reaction time, choice of solvent, and the effectiveness of the catalyst. Incomplete reactions or the formation of side products are common culprits.

Q4: How can I purify the final this compound product?

A4: Purification of this compound is typically achieved through recrystallization or column chromatography. Recrystallization from a suitable solvent, such as ethanol, is a common first step.[2] For higher purity, silica (B1680970) gel column chromatography using a solvent system like hexane-ethyl acetate (B1210297) is effective.[3]

Troubleshooting Guide

Issue 1: Low Yield in Baker-Venkataraman Rearrangement
Possible Cause Recommended Solution
Incomplete formation of the 1,3-diketone intermediate. Ensure anhydrous conditions as moisture can quench the base. Use a strong base like potassium hydroxide (B78521) or sodium hydride. The reaction temperature can be optimized; heating is often required.[4]
Side reactions during the rearrangement. The choice of solvent can influence the reaction outcome. Aprotic solvents like pyridine (B92270) or dimethyl sulfoxide (B87167) (DMSO) are often used.[4]
Inefficient cyclization of the 1,3-diketone. The cyclization step is typically acid-catalyzed. Ensure a sufficient amount of a strong acid like sulfuric acid in a solvent like glacial acetic acid is used.[5]
Issue 2: Low Yield and Side Product Formation in Algar-Flynn-Oyamada Reaction
Possible Cause Recommended Solution
Incomplete oxidative cyclization of the chalcone (B49325). The reaction is sensitive to the concentrations of the base (e.g., NaOH or KOH) and hydrogen peroxide. These should be carefully optimized. The reaction is typically carried out at room temperature.[6][7]
Formation of aurone (B1235358) byproduct. Aurone formation is a known side reaction.[6] Modifying the reaction conditions, such as the solvent system and the rate of addition of hydrogen peroxide, can help minimize its formation.
Degradation of the starting chalcone or the final product. The reaction should be monitored by thin-layer chromatography (TLC) to avoid prolonged reaction times that could lead to degradation.
Issue 3: Difficulty in Purifying this compound
Possible Cause Recommended Solution
Co-elution of impurities during column chromatography. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.
"Oiling out" during recrystallization. This occurs when the compound separates as a liquid instead of crystals. This can be due to the presence of impurities or an unsuitable solvent. Try a different recrystallization solvent or purify the crude product by column chromatography first.[8]
Product loss during workup. Ensure the pH is appropriately adjusted during extraction and washing steps to minimize the solubility of the product in the aqueous phase.

Quantitative Data on Flavone Synthesis Yields

The following tables summarize reported yields for the synthesis of flavones closely related to this compound, providing a benchmark for expected outcomes.

Table 1: Yields of 2',4'-dihydroxy-4-methoxychalcone (B191046) Synthesis

Reaction Time Yield Reference
24 hours11.52%[9]
48 hours60.74%[9]

Table 2: Yields of Flavone Synthesis via Chalcone Cyclization

Product Reaction Conditions Yield Reference
7-hydroxy-4'-methoxyflavanoneH₂SO₄, ethanol, reflux56.67%[9]
7-hydroxy-4'-methoxyflavoneI₂, DMSO, reflux88.31%[9]

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxy-4'-methoxyacetophenone

This protocol describes the selective methylation of 2,4-dihydroxyacetophenone.

Materials:

  • 2,4-dihydroxyacetophenone

  • Dimethyl sulfate (B86663)

  • Aqueous sodium hydroxide

  • Aromatic hydrocarbon (e.g., toluene)

  • Phase transfer catalyst

Procedure:

  • Dissolve 2,4-dihydroxyacetophenone in a two-phase system of an aromatic hydrocarbon and water or an alkaline aqueous solution.

  • Add a phase transfer catalyst to the mixture.

  • Add dimethyl sulfate to the reaction mixture.

  • Maintain the pH of the aqueous phase between 8.0 and 10.5 by the addition of an alkaline aqueous solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by recrystallization or column chromatography.[1]

Protocol 2: Synthesis of this compound via Baker-Venkataraman Rearrangement

This protocol is adapted from the synthesis of flavone.[5]

Step 1: Esterification of 2'-hydroxy-4'-methoxyacetophenone

  • Dissolve 2'-hydroxy-4'-methoxyacetophenone in pyridine.

  • Add benzoyl chloride to the solution and stir at room temperature.

  • Pour the reaction mixture into dilute hydrochloric acid and ice to precipitate the ester.

  • Filter, wash with water and cold methanol, and dry the product.

Step 2: Baker-Venkataraman Rearrangement

  • Suspend the ester in an appropriate solvent (e.g., DMSO).

  • Add powdered potassium hydroxide and heat the mixture.

  • Cool the reaction mixture and acidify with aqueous acetic acid to precipitate the 1,3-diketone.

  • Filter and dry the product.

Step 3: Acid-Catalyzed Cyclization to this compound

  • Dissolve the 1,3-diketone in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to form the flavone.

  • Pour the reaction mixture onto ice to precipitate the crude this compound.

  • Filter, wash with water until neutral, and dry the product.

  • Purify by recrystallization from ethanol.[5]

Protocol 3: Synthesis of this compound via Algar-Flynn-Oyamada Reaction

This protocol is adapted from the synthesis of 3,7-dihydroxyflavone.[7]

Step 1: Synthesis of 2'-hydroxy-4'-methoxychalcone (B191446)

  • Dissolve 2'-hydroxy-4'-methoxyacetophenone and benzaldehyde (B42025) in ethanol.

  • Add a solution of sodium hydroxide and stir at room temperature until the reaction is complete (monitor by TLC).

  • Neutralize the reaction mixture with dilute acid to precipitate the chalcone.

  • Filter, wash with water, and purify by recrystallization.

Step 2: Oxidative Cyclization to this compound

  • Dissolve the 2'-hydroxy-4'-methoxychalcone in methanol.

  • Add an aqueous solution of sodium hydroxide, followed by the dropwise addition of hydrogen peroxide (30%).

  • Stir the mixture at room temperature for 2-24 hours.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.

  • Filter, wash with water, and dry.

  • Purify by column chromatography or recrystallization.[7]

Visualized Experimental Workflows

Baker_Venkataraman_Workflow cluster_start Starting Materials cluster_esterification Step 1: Esterification cluster_rearrangement Step 2: Rearrangement cluster_cyclization Step 3: Cyclization cluster_purification Purification 2_hydroxy_4_methoxyacetophenone 2'-Hydroxy-4'-methoxy- acetophenone Esterification Esterification Reaction 2_hydroxy_4_methoxyacetophenone->Esterification Benzoyl_chloride Benzoyl Chloride Benzoyl_chloride->Esterification Pyridine Pyridine Pyridine->Esterification Ester_intermediate 2-Benzoyloxy-4-methoxy- acetophenone Esterification->Ester_intermediate Rearrangement Baker-Venkataraman Rearrangement Ester_intermediate->Rearrangement KOH KOH KOH->Rearrangement Diketone_intermediate 1,3-Diketone Intermediate Rearrangement->Diketone_intermediate Cyclization Acid-Catalyzed Cyclization Diketone_intermediate->Cyclization H2SO4_HOAc Conc. H₂SO₄ in Glacial Acetic Acid H2SO4_HOAc->Cyclization Product This compound Cyclization->Product Purification Recrystallization/ Column Chromatography Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Baker-Venkataraman synthesis workflow for this compound.

Algar_Flynn_Oyamada_Workflow cluster_start Starting Materials cluster_chalcone_synthesis Step 1: Chalcone Synthesis cluster_cyclization Step 2: Oxidative Cyclization cluster_purification Purification 2_hydroxy_4_methoxyacetophenone 2'-Hydroxy-4'-methoxy- acetophenone Claisen_Schmidt Claisen-Schmidt Condensation 2_hydroxy_4_methoxyacetophenone->Claisen_Schmidt Benzaldehyde Benzaldehyde Benzaldehyde->Claisen_Schmidt NaOH_EtOH NaOH in Ethanol NaOH_EtOH->Claisen_Schmidt Chalcone_intermediate 2'-Hydroxy-4'-methoxy- chalcone Claisen_Schmidt->Chalcone_intermediate AFO_Reaction Algar-Flynn-Oyamada Reaction Chalcone_intermediate->AFO_Reaction NaOH_H2O2 NaOH, H₂O₂ in Methanol NaOH_H2O2->AFO_Reaction Product This compound AFO_Reaction->Product Purification Recrystallization/ Column Chromatography Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Algar-Flynn-Oyamada synthesis workflow for this compound.

References

selecting the correct vehicle control for 7-Methoxyflavone in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate vehicle for in vivo experiments with 7-Methoxyflavone.

Frequently Asked Questions (FAQs)

Q1: Why is selecting the correct vehicle for this compound crucial for in vivo studies?

A1: this compound, like many flavonoids, exhibits poor aqueous solubility. The choice of an appropriate vehicle is critical to ensure its effective solubilization and delivery to the target site in vivo. An unsuitable vehicle can lead to precipitation of the compound, inaccurate dosing, low bioavailability, and potential vehicle-induced toxicity, thereby compromising the validity and reproducibility of the experimental results.

Q2: What are the most common vehicles for administering this compound in vivo?

A2: Common vehicles for in vivo administration of poorly soluble compounds like this compound include organic solvents, co-solvent mixtures, and suspension agents. For this compound, formulations involving Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), Tween 80, and suspending agents like Carboxymethyl Cellulose (CMC) are frequently employed. Oil-based vehicles such as corn oil are also used, particularly for oral administration.

Q3: Can the vehicle itself influence the experimental outcome?

A3: Yes, it is crucial to recognize that the vehicle can have its own biological effects. For instance, high concentrations of DMSO can induce inflammatory responses or other off-target effects. Therefore, it is imperative to include a vehicle-only control group in your experimental design to differentiate the effects of this compound from those of the vehicle.

Q4: How can I improve the aqueous solubility of this compound for in vivo administration?

A4: To enhance the aqueous solubility of this compound, several strategies can be employed. The use of co-solvents like PEG 300 and surfactants like Tween 80 can significantly improve solubility.[1][2] Another effective method is the formation of inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which can dramatically increase the water solubility of poorly soluble flavonoids.

Vehicle Selection and Preparation Guide

The selection of a vehicle depends on the route of administration (e.g., oral gavage, intraperitoneal injection) and the required dose of this compound. Below is a summary of common vehicles and their properties.

Data Presentation: Solubility of this compound in Common Vehicles
VehicleSolubility (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)15 - 25[1][3]Sonication is recommended for dissolution.[1]
Ethanol5[3]Often used as a co-solvent.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.5[2]A clear solution can be achieved. Sonication is recommended.[1][2]
10% DMSO + 90% Corn Oil≥ 2.5[2]Forms a clear solution. Suitable for oral and intraperitoneal administration.
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5[2]Provides a clear solution, enhancing aqueous solubility.

This data is compiled from various sources and should be used as a guideline. It is recommended to perform your own solubility tests.

Experimental Protocols

Protocol 1: Preparation of this compound in a Co-solvent Formulation for Intraperitoneal (IP) Injection

This protocol is suitable for achieving a clear solution of this compound for systemic administration.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Polyethylene Glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare a stock solution of this compound in DMSO. Dissolve this compound in DMSO to a concentration of 25 mg/mL. Gentle warming and sonication can aid dissolution.[1]

  • Prepare the final formulation. For a 1 mL working solution with a final this compound concentration of 2.5 mg/mL:

    • Take 100 µL of the 25 mg/mL this compound stock solution in DMSO.

    • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween 80 and mix until homogeneous.

    • Add 450 µL of sterile saline to reach a final volume of 1 mL.

  • Administer immediately. It is recommended to prepare this formulation fresh before each use.

Protocol 2: Preparation of this compound Suspension in Carboxymethyl Cellulose (CMC) for Oral Gavage

This protocol is suitable for preparing a homogenous suspension for oral administration.

Materials:

  • This compound powder

  • Carboxymethyl Cellulose sodium (CMC-Na)

  • Sterile water

Procedure:

  • Prepare a 0.5% (w/v) CMC solution. Dissolve 0.5 g of CMC-Na in 100 mL of sterile water. Stir continuously until fully dissolved. This may take several hours.

  • Prepare the this compound suspension.

    • Weigh the required amount of this compound.

    • Add a small volume of the 0.5% CMC solution to the powder and triturate to form a smooth paste.

    • Gradually add the remaining 0.5% CMC solution while stirring to achieve the desired final concentration.

  • Ensure homogeneity. Vortex the suspension thoroughly before each administration to ensure a uniform dose. Prepare the suspension fresh daily.

Protocol 3: Preparation of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Enhanced Aqueous Solubility

This protocol utilizes an inclusion complex to improve the water solubility of this compound, making it suitable for various administration routes.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water or saline

Procedure:

  • Determine the molar ratio. A 1:1 molar ratio of this compound to HP-β-CD is a common starting point for complexation.

  • Prepare the HP-β-CD solution. Dissolve the calculated amount of HP-β-CD in sterile water or saline.

  • Form the inclusion complex.

    • Slowly add the this compound powder to the HP-β-CD solution while stirring vigorously.

    • Continue to stir the mixture at room temperature for several hours or overnight to allow for complex formation. Sonication can be used to expedite the process.

  • Filter the solution. Filter the resulting solution through a 0.22 µm syringe filter to remove any undissolved particles.

Troubleshooting Guide

IssuePossible CauseTroubleshooting Steps
Compound precipitation in the vehicle - Poor solubility of this compound in the chosen vehicle.- Incorrect preparation method.- Increase the proportion of co-solvents (e.g., DMSO, PEG300).- Use a surfactant (e.g., Tween 80).- Consider using a different vehicle, such as an oil-based one or a cyclodextrin (B1172386) formulation.- Ensure thorough mixing and sonication during preparation.
Phase separation of the vehicle - Immiscibility of the vehicle components (e.g., DMSO and corn oil).- Add a surfactant like Tween 80 to create a stable emulsion.- Use a co-solvent like PEG300 to improve miscibility.
High viscosity of the formulation - High concentration of suspending agents (e.g., CMC) or co-solvents.- Reduce the concentration of the viscous component if possible.- Gently warm the formulation before administration to decrease viscosity.
Adverse effects in the vehicle control group - Toxicity of the vehicle at the administered concentration.- Reduce the concentration of the potentially toxic component (e.g., DMSO).- Switch to a more biocompatible vehicle.- Conduct a dose-finding study for the vehicle alone.
Low or no observable efficacy - Poor bioavailability due to inadequate vehicle selection.- The administered dose is too low.- Optimize the vehicle to improve solubility and absorption.- Consider a different route of administration (e.g., IP instead of oral).- Perform a dose-response study to determine the effective dose range.

Mandatory Visualizations

Vehicle_Selection_Workflow Vehicle Selection Workflow for this compound In Vivo Experiments start Start: Define Experimental Needs route Determine Route of Administration start->route oral Oral Gavage route->oral Oral ip Intraperitoneal Injection route->ip IP vehicle_oral Select Oral Vehicle oral->vehicle_oral vehicle_ip Select IP Vehicle ip->vehicle_ip suspension Suspension (e.g., 0.5% CMC) vehicle_oral->suspension oil Oil-based (e.g., Corn Oil) vehicle_oral->oil cosolvent Co-solvent (e.g., PEG/Tween) vehicle_ip->cosolvent cyclodextrin Cyclodextrin (e.g., HP-β-CD) vehicle_ip->cyclodextrin prepare Prepare Formulation suspension->prepare oil->prepare cosolvent->prepare cyclodextrin->prepare administer Administer to Animal Model prepare->administer end End: Data Collection administer->end

Caption: Workflow for selecting the appropriate vehicle for this compound.

Troubleshooting_Precipitation Troubleshooting Compound Precipitation start Observation: Compound Precipitation check_solubility Is the concentration within known solubility limits? start->check_solubility increase_solvents Increase co-solvent/surfactant concentration check_solubility->increase_solvents No check_prep Was the preparation protocol followed correctly? check_solubility->check_prep Yes change_vehicle Switch to a different vehicle (e.g., oil-based, cyclodextrin) increase_solvents->change_vehicle end Solution Achieved change_vehicle->end sonicate Incorporate sonication/gentle warming check_prep->sonicate No check_prep->end Yes reprepare Re-prepare formulation with careful attention to protocol reprepare->end sonicate->reprepare

Caption: Decision tree for troubleshooting compound precipitation issues.

References

Technical Support Center: Scaling Up 7-Methoxyflavone Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 7-Methoxyflavone, particularly when scaling up for preclinical trials.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent and reliable methods for synthesizing this compound are the Allan-Robinson reaction and the Baker-Venkataraman rearrangement. Both pathways typically begin with 2-hydroxy-4-methoxyacetophenone as a key intermediate. The choice between these methods may depend on factors like desired yield, reagent availability, and the scale of the synthesis. While the Allan-Robinson reaction offers a more direct, one-pot synthesis, the Baker-Venkataraman rearrangement, although longer, generally results in higher overall yields.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of this compound presents several challenges, including:

  • Reaction Control: Managing exotherms, especially during reagent addition, and ensuring uniform mixing become critical on a larger scale.

  • Yield Optimization: Reactions that perform well at the lab bench may see a decrease in yield upon scale-up due to mass transfer and heat transfer limitations.

  • Purification: The purification of large quantities of the final product can be difficult, often requiring significant amounts of solvents and potentially leading to product loss.

  • Byproduct Formation: Side reactions can become more pronounced at a larger scale, complicating purification and reducing the overall yield.

  • Reagent Handling and Stability: Handling large quantities of reagents requires careful safety considerations and ensuring their stability throughout the process.

Q3: How can I effectively monitor the progress of the reaction on a large scale?

A3: For large-scale reactions, it is crucial to have reliable in-process controls. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective methods for monitoring reaction progress. Regular sampling and analysis will help determine the reaction endpoint and identify the formation of any significant byproducts.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Suggested Solution
Incomplete Reaction- Optimize reaction conditions by increasing reaction time or temperature. - Ensure efficient mixing to improve contact between reactants.
Significant Byproduct Formation- Adjust the stoichiometry of the reactants. - Consider changing the solvent or base to improve selectivity. - Lowering the reaction temperature may reduce the rate of side reactions.
Product Loss During Work-up and Purification- Minimize the number of transfers during the work-up process. - Optimize the choice of extraction solvents. - Refine the recrystallization procedure to maximize recovery.

Issue 2: Difficulty in Purifying this compound

Potential Cause Suggested Solution
Presence of Closely Eluting Impurities- For silica (B1680970) gel column chromatography, a hexane/ethyl acetate (B1210297) gradient is often effective for methoxyflavones.[1] - If impurities persist, consider using a different solvent system, such as dichloromethane/methanol.[1]
Tailing of the Product Peak during Chromatography- The use of a small amount of an organic acid, such as 0.1% trifluoroacetic acid, formic acid, or acetic acid, in the mobile phase can help to sharpen peaks during reverse-phase chromatography.[1]
Product is a Stubborn Oil or Fails to Crystallize- Try different recrystallization solvents or solvent mixtures. - If recrystallization fails, consider purification via flash chromatography on silica gel or reverse-phase C18.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Baker-Venkataraman Rearrangement

Step 1: Acylation of 2-hydroxy-4-methoxyacetophenone

  • Dissolve 2-hydroxy-4-methoxyacetophenone (1 equivalent) in dry pyridine.

  • Cool the solution in an ice bath and add benzoyl chloride (1.1 equivalents) dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude ester.

Step 2: Baker-Venkataraman Rearrangement

  • Dissolve the crude ester from Step 1 in anhydrous pyridine.

  • Add powdered potassium hydroxide (B78521) (2-3 equivalents) and heat the mixture to 50-60°C for 3-4 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the 1,3-diketone.

  • Filter the yellow precipitate, wash thoroughly with water, and dry.

Step 3: Cyclization to this compound

  • Suspend the dried 1,3-diketone in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux (around 110-120°C) for 1-2 hours.

  • Cool the reaction mixture and pour it into ice water to precipitate the crude this compound.

  • Filter the solid, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol (B145695).

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield of this compound check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Improve mixing incomplete->optimize_conditions Yes complete Reaction Complete incomplete->complete No end Yield Improved optimize_conditions->end analyze_byproducts Analyze for Byproducts (NMR, LC-MS) complete->analyze_byproducts byproducts_present Significant Byproducts Present? analyze_byproducts->byproducts_present optimize_selectivity Optimize for Selectivity: - Adjust stoichiometry - Change solvent/base - Lower temperature byproducts_present->optimize_selectivity Yes minimal_byproducts Minimal Byproducts byproducts_present->minimal_byproducts No optimize_selectivity->end review_workup Review Work-up & Purification Process minimal_byproducts->review_workup optimize_workup Optimize Work-up: - Minimize transfers - Optimize extraction solvents - Optimize recrystallization review_workup->optimize_workup optimize_workup->end

Caption: Troubleshooting workflow for low yield issues.

Synthetic Pathway via Baker-Venkataraman Rearrangement

G start 2-hydroxy-4-methoxyacetophenone ester Acylated Intermediate start->ester Acylation (Benzoyl Chloride, Pyridine) diketone 1,3-Diketone Intermediate ester->diketone Rearrangement (KOH, Pyridine) flavone This compound diketone->flavone Cyclization (H2SO4, Acetic Acid)

Caption: Synthesis of this compound via Baker-Venkataraman pathway.

Potential Signaling Pathway for Methoxyflavones

Some methoxyflavone derivatives have been shown to induce skeletal muscle hypertrophy through the modulation of intracellular calcium levels.[2][3] The following diagram illustrates a simplified, hypothetical signaling pathway.

G methoxyflavone This compound cell_membrane Cell Membrane methoxyflavone->cell_membrane Crosses er Endoplasmic Reticulum (Ca2+ Store) cell_membrane->er Signal Transduction ca_increase Increase in Intracellular [Ca2+] er->ca_increase Ca2+ Release protein_synthesis Protein Synthesis ca_increase->protein_synthesis Activation hypertrophy Muscle Hypertrophy protein_synthesis->hypertrophy Leads to

Caption: Hypothetical signaling pathway for methoxyflavone-induced muscle hypertrophy.

References

Validation & Comparative

Unveiling the Bioactivity of 7-Methoxyflavone and its Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 7-Methoxyflavone and its analogs, focusing on their structure-activity relationships (SAR) in anticancer, antioxidant, and enzyme-inhibitory activities. The information is presented through systematically organized data tables, detailed experimental protocols, and elucidating diagrams of key signaling pathways.

The flavone (B191248) scaffold, a common feature in plant-derived secondary metabolites, has long been a subject of interest in medicinal chemistry due to its diverse pharmacological properties. This compound, a derivative of this core structure, and its analogs have demonstrated significant potential in modulating various biological processes. The strategic placement and nature of substituent groups on the flavone nucleus, particularly hydroxyl (-OH) and methoxy (B1213986) (-OCH3) moieties, play a pivotal role in defining their efficacy and mechanism of action. A delicate balance between lipophilicity, often enhanced by methoxy groups, and hydrogen-bonding capacity, provided by hydroxyl groups, is crucial for their biological functions.[1][2]

Comparative Analysis of Biological Activities

To facilitate a clear comparison of the biological potency of this compound and its various analogs, the following tables summarize their in vitro activities. The half-maximal inhibitory concentration (IC50) values are presented for cytotoxicity against various cancer cell lines, antioxidant potential, and inhibitory effects on key enzymes.

Table 1: Cytotoxicity of this compound and Analogs against Cancer Cell Lines
CompoundSubstitution PatternCell LineIC50 (µM)Reference
7-Hydroxy-4'-methoxyflavone7-OH, 4'-OCH3HeLa25.73 µg/mL[3]
7-Hydroxy-4'-methoxyflavone7-OH, 4'-OCH3WiDr83.75 µg/mL[3]
6-Methoxyflavone6-OCH3HeLa55.31[4]
5,7-Dihydroxy-4'-methoxyflavone (Acacetin)5,7-diOH, 4'-OCH3Various~25[4]
5,7-Dihydroxy-3,6,4'-trimethoxyflavone5,7-diOH, 3,6,4'-triOCH3A2058 (Melanoma)3.92[4]
5,7,5'-Trihydroxy-3,6,3',4'-tetramethoxyflavone5,7,5'-triOH, 3,6,3',4'-tetraOCH3A2058 (Melanoma)8.18[4]
5-Hydroxy-7-methoxyflavone5-OH, 7-OCH3HCT-116 (Colon)Induces dose-dependent cytotoxicity[5]
5,7,3',4'-Tetramethoxyflavone (TMF)5,7,3',4'-tetraOCH3HCT116 (Colon)Inhibits motility[6]
7,8,3',4'-Tetramethoxyflavone7,8,3',4'-tetraOCH3HCT116 (Colon)Inhibits motility[6]
5,3'-Dihydroxy-3,6,7,8,4'-pentamethoxyflavone5,3'-diOH, 3,6,7,8,4'-pentaOCH3MCF-7 (Breast)3.71[4]
5,3',4'-Trihydroxy-6,7,8-trimethoxyflavone5,3',4'-triOH, 6,7,8-triOCH3MCF-7 (Breast)4.9[4]
4',5'-Dihydroxy-5,7,3'-trimethoxyflavone4',5'-diOH, 5,7,3'-triOCH3HCC1954 (Breast)8.58[4]
5-Hydroxy-6,7,8,4'-tetramethoxyflavone5-OH, 6,7,8,4'-tetraOCH3PC3 (Prostate)11.8[4]
5,6,7,8,4'-Pentamethoxyflavone (Tangeretin)5,6,7,8,4'-pentaOCH3PC3 (Prostate)17.2[4]
Table 2: Antioxidant Activity of this compound Analogs
CompoundAssayIC50Reference
7-Hydroxy-3',4'-dimethoxyflavoneDPPH Radical Scavenging> 100 µg/mL[1][7]
6,4'-Dihydroxy-7-methoxyflavanoneDPPH Radical Scavenging75.8 ± 2.5 µM[2]
Quercetin (Reference)DPPH Radical Scavenging1.17 - 19.17 µg/mL[2]
Permethylated QuercetinDPPH Radical Scavenging60 µg/mL
Table 3: Enzyme Inhibition by this compound Analogs
CompoundEnzymeIC50Reference
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylateCOX-25.84 µM
Indomethacin (Reference)COX-26.84 µM
Various Flavonoids (General)α-GlucosidaseWide range of IC50 values

Note: Specific IC50 values for a broad range of this compound analogs against α-glucosidase and COX enzymes are limited in the reviewed literature. The table reflects the available data and highlights the general potential of flavonoids as enzyme inhibitors.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility and comparison of scientific data. Below are the methodologies for the key assays cited in this guide.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO, final concentration < 0.1%). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is used to determine the free radical scavenging capacity of a compound.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound in methanol (B129727) to 100 µL of a methanolic solution of DPPH (e.g., 100 µM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate 50 µL of α-glucosidase solution with 50 µL of various concentrations of the test compound for 10 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 50 µL of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation: Incubate the mixture for 20 minutes at 37°C.

  • Stop Reaction: Terminate the reaction by adding 50 µL of 0.1 M Na2CO3.

  • Absorbance Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Cyclooxygenase (COX) Inhibition Assay

This assay evaluates the inhibitory effect of compounds on COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture and incubate for a short period.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.

  • Quantification of Prostaglandin (B15479496): After a set incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced, typically using an ELISA kit.

  • Data Analysis: Determine the percentage of COX inhibition and calculate the IC50 value.

Signaling Pathways and Molecular Mechanisms

The biological activities of this compound and its analogs are underpinned by their ability to modulate specific cellular signaling pathways. Visualizing these pathways can aid in understanding their mechanism of action.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture treatment Treatment of Cells cell_culture->treatment compound_prep Compound Preparation compound_prep->treatment incubation Incubation treatment->incubation reagent_add Addition of Assay Reagent (e.g., MTT, DPPH) incubation->reagent_add measurement Absorbance Measurement reagent_add->measurement data_analysis Data Analysis (IC50) measurement->data_analysis

Caption: General experimental workflow for in vitro bioassays.

Mitochondrial Apoptosis Pathway

Several methoxyflavone analogs exert their anticancer effects by inducing apoptosis, or programmed cell death, through the mitochondrial (intrinsic) pathway. This involves the regulation of pro- and anti-apoptotic proteins. For instance, 5-Hydroxy-7-methoxyflavone has been shown to trigger the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases leading to cell death.[5]

apoptosis_pathway cluster_mito Mitochondrion methoxyflavone This compound Analogs Bax Bax methoxyflavone->Bax activates Bcl2 Bcl-2 methoxyflavone->Bcl2 inhibits CytoC_mito Cytochrome c Bax->CytoC_mito promotes release Bcl2->Bax inhibits Casp9 Caspase-9 CytoC_mito->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by this compound analogs.

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial in cell proliferation and differentiation, and its dysregulation is often implicated in cancer. Certain polymethoxyflavones have been found to inhibit this pathway in colon cancer cells by disrupting the interaction between β-catenin and the T-cell factor (Tcf) transcription factor, thereby suppressing the expression of Wnt target genes.[6]

wnt_pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation APC_Axin APC/Axin Complex APC_Axin->GSK3b beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates TCF TCF/LEF beta_catenin_nuc->TCF Target_Genes Target Gene Expression TCF->Target_Genes methoxyflavone Methoxyflavone Analogs methoxyflavone->beta_catenin_nuc inhibits interaction with TCF

Caption: Inhibition of the Wnt/β-catenin signaling pathway.

Structure-Activity Relationship (SAR) Summary

The collective data allows for the formulation of key structure-activity relationships for this compound and its analogs.

Caption: Key structure-activity relationships of this compound analogs.

References

Validating the Neuroprotective Effects of 7-Methoxyflavone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective performance of 7-Methoxyflavone and its derivatives against other well-established neuroprotective flavonoids, supported by experimental data from animal models.

This compound, a naturally occurring flavonoid, has emerged as a promising candidate for the development of novel therapeutics for neurodegenerative diseases. Its neuroprotective properties are attributed to its potent anti-inflammatory and antioxidant activities. This guide synthesizes findings from various preclinical studies to evaluate its efficacy and mechanisms of action in relevant animal models of neurodegeneration, such as those induced by D-galactose and lipopolysaccharide (LPS), and compares its performance with other known neuroprotective flavonoids like quercetin (B1663063) and luteolin (B72000).

Comparative Efficacy in Animal Models

While direct head-to-head comparative studies are limited, analysis of data from various animal models provides valuable insights into the relative neuroprotective potential of this compound and its analogs. The following tables summarize key findings.

Table 1: Effects on Cognitive Performance in Rodent Models

CompoundAnimal ModelDosing RegimenBehavioral TestKey Findings
(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone D-galactose-induced aging in mice4 or 8 mg/kg/day (i.p.) for 2 weeksMorris Water MazeSignificantly improved behavioral performance.
5,7-dimethoxyflavone LPS-induced neuroinflammation in mice10, 20, or 40 mg/kg for 21 daysMorris Water Maze & Open Field TestEnhanced spatial memory and reduced anxiety-related measures.[1][2]
Quercetin LPS-induced neuroinflammation in rats25 mg/kg (pretreatment)Not specifiedSignificantly decreased brain cytokine levels.
Luteolin Scopolamine-induced amnesia in rats10 mg/kg (daily) for 28 daysY-maze TestSignificantly improved spatial alteration percentage.[3]

Table 2: Modulation of Key Neuroprotective and Inflammatory Markers

CompoundAnimal ModelKey Biomarkers MeasuredResults
(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone D-galactose-induced aging in miceBDNF, p-CREB, GSH/GSSG ratio, AP-1Upregulated BDNF and p-CREB; Increased GSH/GSSG ratio; Inhibited AP-1 activation.[4]
7-Methoxyflavanone LPS-induced neuroinflammation in miceIba1, IL-6Reduced brain level of Iba1 and serum level of IL-6.
5,7-dimethoxyflavone LPS-induced neuroinflammation in miceAβ, IL-1β, IL-6, TNF-α, BDNFSignificantly reduced Aβ, IL-1β, IL-6, and TNF-α levels; Significantly increased BDNF level.[1][2]
Quercetin LPS-induced neuroinflammation in ratsTNF-α, IL-1β, IL-6Significantly decreased brain levels of all three cytokines.
Luteolin Scopolamine-induced amnesia in ratsBDNF, Acetylcholinesterase (AChE), MDAIncreased BDNF and acetylcholine (B1216132) levels; Decreased lipid peroxidation (MDA).[3]

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound and other flavonoids are mediated through the modulation of critical signaling pathways involved in inflammation and oxidative stress. The two primary pathways identified are the NF-κB and the Nrf2/ARE pathways.

In conditions of neuroinflammation, cellular stressors can lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, leading to the production of inflammatory mediators that contribute to neuronal damage. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and suppressing the inflammatory response.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by this compound cluster_nucleus Nucleus IKK IKK complex IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Ub Ubiquitin IkBa->Ub tags for NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates to Proteasome Proteasome Proteasome->IkBa Ub->Proteasome degradation by Stress Cellular Stressors (e.g., LPS) Stress->IKK activates DNA DNA NFkB_nuc->DNA binds to 7MF This compound 7MF->IKK inhibits Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes promotes Neuronal_Damage Neuronal Damage Inflammatory_Genes->Neuronal_Damage leads to

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Under conditions of oxidative stress, the transcription factor Nrf2 is normally bound to Keap1 in the cytoplasm, which facilitates its degradation. Oxidative stress disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) on the DNA, leading to the transcription of a battery of antioxidant genes. The proteins produced from these genes, such as HO-1 and NQO1, help to combat oxidative stress and protect the cell from damage. This compound has been shown to activate this pathway, promoting the nuclear translocation of Nrf2 and enhancing the cellular antioxidant response.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_activation Activation by this compound cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 bound by Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates to Keap1->Nrf2 releases Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 disrupts interaction ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to 7MF This compound 7MF->Nrf2 promotes release Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes promotes Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection leads to

Caption: Activation of the Nrf2/ARE pathway by this compound.

Experimental Workflow for In Vivo Validation

The following diagram outlines a typical experimental workflow for validating the neuroprotective effects of a compound like this compound in an animal model of neurodegeneration.

Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Model_Induction Induction of Neurodegeneration (e.g., D-galactose, LPS) Treatment_Admin Administration of This compound or Vehicle Model_Induction->Treatment_Admin Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment_Admin->Behavioral Biochemical Biochemical Analysis (e.g., ELISA for BDNF) Behavioral->Biochemical Molecular Molecular Analysis (e.g., Western Blot for NF-κB) Biochemical->Molecular Data_Analysis Statistical Analysis and Comparison of Groups Molecular->Data_Analysis

Caption: Experimental workflow for in vivo neuroprotection studies.

Detailed Experimental Protocols

Morris Water Maze Test

Objective: To assess spatial learning and memory in rodents.

Apparatus:

  • A circular pool (approximately 1.2-1.5 m in diameter for mice) filled with water made opaque with non-toxic white paint or milk powder.

  • A hidden platform submerged 1-2 cm below the water surface.

  • A video tracking system to record the animal's swim path and latency to find the platform.

  • Distinct visual cues placed around the room.

Procedure:

  • Acquisition Phase (e.g., 5-7 days):

    • Mice are trained to find the hidden platform from different starting positions.

    • Four trials are conducted per day for each mouse.

    • The time taken to find the platform (escape latency) is recorded for each trial. If a mouse fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

  • Probe Trial (Day after last acquisition day):

    • The platform is removed from the pool.

    • Each mouse is allowed to swim freely for a set duration (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

Enzyme-Linked Immunosorbent Assay (ELISA) for Brain-Derived Neurotrophic Factor (BDNF)

Objective: To quantify the concentration of BDNF in brain tissue homogenates.

Materials:

  • Commercially available BDNF ELISA kit (e.g., from R&D Systems, Abcam).

  • Microplate reader.

  • Homogenizer.

  • Lysis buffer with protease inhibitors.

Procedure:

  • Sample Preparation:

    • Excise the hippocampus or cortex from the mouse brain on ice.

    • Homogenize the tissue in lysis buffer.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

    • Determine the total protein concentration of the supernatant (e.g., using a BCA assay).

  • ELISA Protocol (as per manufacturer's instructions):

    • Add standards and samples (diluted to an appropriate concentration) to the wells of the antibody-coated microplate.

    • Incubate to allow BDNF to bind to the capture antibody.

    • Wash the plate to remove unbound substances.

    • Add the detection antibody.

    • Incubate and wash.

    • Add the enzyme-substrate solution and incubate to allow for color development.

    • Add a stop solution to terminate the reaction.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the BDNF concentration in the samples based on the standard curve.

Western Blot for NF-κB Activation

Objective: To assess the activation of the NF-κB pathway by measuring the levels of total and phosphorylated IκBα and the nuclear translocation of p65.

Materials:

  • SDS-PAGE and Western blotting equipment.

  • Primary antibodies against IκBα, phospho-IκBα, p65, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction:

    • Prepare cytoplasmic and nuclear protein extracts from hippocampal or cortical tissue using a nuclear/cytoplasmic extraction kit.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein extracts by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to the loading control. An increase in phospho-IκBα in the cytoplasm and an increase in p65 in the nuclear fraction indicate NF-κB activation.

References

Methylated Flavones Demonstrate Superior Bioavailability Compared to Unmethylated Counterparts: A Comparative Analysis of 7-Methoxyflavone and Chrysin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals on the comparative bioavailability of 7-Methoxyflavone and the unmethylated flavone (B191248), chrysin (B1683763).

This guide provides an objective comparison of the bioavailability of this compound and its unmethylated analog, chrysin, supported by experimental data. The findings strongly indicate that methylation significantly enhances the oral bioavailability of flavones, a critical factor for their therapeutic efficacy.

Enhanced Metabolic Stability and Intestinal Absorption Drive Methoxyflavone Bioavailability

The primary challenge limiting the systemic efficacy of many promising flavonoids is their low oral bioavailability.[1] This is largely attributed to extensive first-pass metabolism in the intestines and liver, as well as poor aqueous solubility.[1][2] However, studies have shown that methylated flavones, such as this compound, are more resistant to this metabolic breakdown and exhibit higher intestinal absorption compared to their unmethylated forms like chrysin.[3][4]

Chrysin, despite its demonstrated in vitro biological activities, exhibits remarkably low bioavailability in humans, with estimates ranging from 0.003% to 0.02%.[5] This poor systemic availability is mainly due to extensive and rapid metabolism into glucuronide and sulfate (B86663) conjugates.[3] In contrast, methylated flavones like 5,7-dimethoxyflavone (B190784) (a close structural analog of this compound) have shown high oral bioavailability in animal models.[4] This enhanced bioavailability is attributed to the protective effect of the methoxy (B1213986) group, which shields the flavonoid from extensive metabolism.[6]

Quantitative Comparison of Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters of 5,7-dimethoxyflavone (as a proxy for this compound) in mice and chrysin in both mice and humans, illustrating the significant impact of methylation on bioavailability.

Parameter5,7-Dimethoxyflavone (in Mice)[7]Chrysin (in Mice)[5]Chrysin (in Humans)[8]
Dose 10 mg/kg (oral)20 mg/kg (oral)400 mg (oral)
Cmax (Peak Plasma Concentration) 1870 ± 1190 ng/mL~2.54 ng/mL (10 nmol/L)3 - 16 ng/mL
Tmax (Time to Peak Plasma Concentration) ~30 minutesNot Reported~1 hour
AUC (Area Under the Curve) 532 ± 165 hng/mLNot Reported5 - 193 ngh/mL

Note: Data for this compound is represented by its close analog, 5,7-dimethoxyflavone.

The data clearly demonstrates that the methylated flavone achieves a dramatically higher peak plasma concentration (Cmax) compared to chrysin, even at a lower dose in the same animal model.

Experimental Protocols

In Vivo Oral Bioavailability Study in Rodents (Rat Model)

This protocol outlines a typical in vivo study to determine and compare the oral bioavailability of flavones.

1. Animal Model and Housing:

  • Species: Male Sprague-Dawley rats (200-250g).[9]

  • Acclimatization: Animals are acclimatized for at least one week prior to the experiment in a controlled environment (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.[9]

  • Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with continued access to water.[10]

2. Formulation and Dosing:

  • Vehicle: The test compounds (this compound or chrysin) are suspended in a suitable vehicle, such as a mixture of PEG400 and Labrasol (1:1, v/v).[10]

  • Administration: A single oral dose (e.g., 10-50 mg/kg) is administered via oral gavage.[9] For intravenous administration to determine absolute bioavailability, a lower dose (e.g., 1-5 mg/kg) is administered via the tail vein.[10]

3. Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein into EDTA-coated tubes at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[11]

4. Plasma Preparation and Storage:

  • Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.[9]

  • Plasma samples are stored at -80°C until analysis.[11]

5. Bioanalytical Method (LC-MS/MS):

  • Sample Preparation: Plasma proteins are precipitated by adding acetonitrile (B52724) (containing an internal standard) to the plasma sample, followed by vortexing and centrifugation.[12]

  • Chromatography: The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column for separation.[12][13] A gradient mobile phase, typically consisting of water and acetonitrile with 0.1% formic acid, is used.[9]

  • Detection: A tandem mass spectrometer with electrospray ionization (ESI) in positive mode is used for quantification of the parent flavone and its metabolites.[7][12]

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t1/2), are calculated from the plasma concentration-time data using non-compartmental analysis software.[2]

In Vitro Caco-2 Cell Permeability Assay

This assay is a widely used in vitro model to predict intestinal drug absorption.

1. Cell Culture:

  • Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.

  • Cells are seeded onto Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.[7]

2. Permeability Assay:

  • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • The test flavone solution is added to the apical (AP) side of the Transwell®, representing the intestinal lumen.

  • Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points (e.g., 30, 60, 90, 120 minutes).[7]

  • To assess active efflux, the transport is also measured in the BL to AP direction.

3. Sample Analysis:

  • The concentration of the flavone in the collected samples is quantified by HPLC or LC-MS/MS.[7]

4. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.[7]

Visualizing the Experimental Workflow and Signaling Pathways

experimental_workflow cluster_invivo In Vivo Bioavailability Study cluster_invitro In Vitro Caco-2 Permeability Assay animal_prep Animal Preparation (Fasting) dosing Oral Gavage Dosing animal_prep->dosing blood_collection Serial Blood Collection dosing->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep lcms_analysis_invivo LC-MS/MS Analysis plasma_sep->lcms_analysis_invivo pk_analysis Pharmacokinetic Analysis lcms_analysis_invivo->pk_analysis cell_culture Caco-2 Cell Culture on Transwell Inserts monolayer_integrity Monolayer Integrity Check (TEER) cell_culture->monolayer_integrity permeability_exp Permeability Experiment (AP to BL Transport) monolayer_integrity->permeability_exp sample_collection Basolateral Sampling permeability_exp->sample_collection lcms_analysis_invitro LC-MS/MS Analysis sample_collection->lcms_analysis_invitro papp_calc Papp Calculation lcms_analysis_invitro->papp_calc

Experimental workflow for assessing flavone bioavailability.

Flavones, including this compound and chrysin, exert their biological effects by modulating various intracellular signaling pathways. Their ability to influence these pathways is directly linked to their bioavailability.

signaling_pathways cluster_flavones Flavone Action cluster_pathways Modulated Signaling Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway cluster_outcomes Cellular Outcomes This compound This compound PI3K PI3K This compound->PI3K ERK ERK This compound->ERK IKK IKK This compound->IKK Nrf2 Nrf2 This compound->Nrf2 Chrysin Chrysin Chrysin->PI3K Chrysin->ERK Chrysin->IKK Chrysin->Nrf2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell Proliferation Cell Proliferation mTOR->Cell Proliferation ERK->Cell Proliferation NF-κB NF-κB IKK->NF-κB Inflammation Inflammation NF-κB->Inflammation ARE ARE Nrf2->ARE Oxidative Stress Oxidative Stress ARE->Oxidative Stress

Key signaling pathways modulated by this compound and Chrysin.

References

A Comparative Analysis of 7-Methoxyflavone and 5,7-dimethoxyflavone: Unraveling Their Differential Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyflavones, a class of flavonoids characterized by the presence of one or more methoxy (B1213986) groups, have emerged as promising candidates in drug discovery due to their diverse pharmacological activities. Their improved metabolic stability and bioavailability compared to their hydroxylated counterparts make them particularly attractive for therapeutic development. This guide provides a detailed, objective comparison of the biological effects of two prominent methoxyflavones: 7-Methoxyflavone and 5,7-dimethoxyflavone (B190784). By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways, this document aims to equip researchers with the necessary information to inform future studies and drug development initiatives.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for this compound and 5,7-dimethoxyflavone across various biological assays. It is important to note that experimental conditions may vary between studies, and direct comparisons should be made with caution where studies were not conducted head-to-head.

Table 1: Aromatase Inhibitory Activity

CompoundIC50 (µM)Assay SystemReference
This compound 1.9Cell-free (recombinant CYP19)[1]
5,7-dimethoxyflavone 123Cell-free (recombinant CYP19)[1]

Table 2: Cytotoxic Activity

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound FaDuLarynx Squamous Cell Carcinoma8-10[2]
MCF-7Breast Cancer10-20[2]
5,7-dimethoxyflavone HepG2Liver Cancer25[3]
FaDuLarynx Squamous Cell Carcinoma8-10[2]
MCF-7Breast Cancer10-20[2]

Table 3: Anti-inflammatory Activity

CompoundEffectCell LineIC50 (µM)Reference
This compound Inhibition of LPS-induced nitric oxide (NO) productionRAW 264.7 macrophages17.74% inhibition at 20 µM
5,7-dimethoxyflavone Inhibition of LPS-induced nitric oxide (NO) productionRAW 264.7 macrophages29.5[3]

Differential Biological Effects: A Detailed Overview

Aromatase Inhibition: A Clear Distinction

One of the most significant differences between the two methoxyflavones lies in their ability to inhibit aromatase, a key enzyme in estrogen biosynthesis and a target for hormone-dependent cancer therapies. This compound is a potent inhibitor of aromatase with an IC50 value of 1.9 µM in a cell-free assay.[1] In stark contrast, 5,7-dimethoxyflavone demonstrates very poor aromatase inhibitory activity, with an estimated IC50 of 123 µM.[1] This substantial difference highlights the critical role of the substitution pattern on the flavone (B191248) core for this specific biological activity.

Anticancer Effects: Broader Activity of 5,7-dimethoxyflavone

Both compounds have been investigated for their potential as anticancer agents. 5,7-dimethoxyflavone has demonstrated significant cytotoxicity against a range of cancer cell lines.[2][3] For instance, it exhibits an IC50 of 25 µM in HepG2 liver cancer cells.[3] Studies have shown that its anticancer effects are often mediated through the modulation of key signaling pathways such as PI3K/Akt and NF-κB.[3] While this compound also shows cytotoxic potential, the breadth of its anticancer activity appears less extensively characterized in the current literature.

Anti-inflammatory Properties: Potent Effects of 5,7-dimethoxyflavone

5,7-dimethoxyflavone has been more thoroughly studied for its anti-inflammatory properties and has shown potent activity.[3] It effectively reduces inflammatory markers, with a reported IC50 value of 29.5 µM for the inhibition of nitric oxide (NO) production in RAW 264.7 macrophages.[3] Its mechanism of action often involves the downregulation of the NF-κB signaling pathway. While this compound also exhibits anti-inflammatory effects, the available quantitative data is less comprehensive, making a direct potency comparison challenging.

Neuroprotective Potential: Emerging Evidence for Both Compounds

Both methoxyflavones have shown promise as neuroprotective agents, although their mechanisms may differ. 5,7-dimethoxyflavone has been shown to exert neuroprotective effects in models of neuroinflammation and is being investigated for its potential in neurodegenerative diseases like Alzheimer's.[2] It is believed to act through multiple targets involved in neurotransmission and inflammation.[2] this compound has also been suggested to have neuroprotective properties, but further research is needed to fully elucidate its mechanisms and comparative efficacy.

Experimental Protocols

Aromatase Inhibition Assay (Cell-Free)

This protocol outlines a method for determining the in vitro inhibition of aromatase (cytochrome P450 19A1) activity.

  • Enzyme and Substrate Preparation : Recombinant human aromatase is used as the enzyme source. A fluorogenic substrate, such as 7-methoxy-4-(trifluoromethyl)coumarin (B1212473) (MFC), is prepared in a suitable buffer.

  • Incubation : The test compounds (this compound or 5,7-dimethoxyflavone) at various concentrations are pre-incubated with the aromatase enzyme in a 96-well plate.

  • Reaction Initiation : The enzymatic reaction is initiated by the addition of the fluorogenic substrate and a cofactor, such as NADPH.

  • Fluorescence Measurement : The plate is incubated at 37°C, and the fluorescence of the product, 7-hydroxy-4-(trifluoromethyl)coumarin (B41306) (HFC), is measured over time using a fluorescence plate reader.

  • Data Analysis : The rate of the reaction is calculated, and the IC50 value for each compound is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

MTT Cytotoxicity Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of the flavonoids on cancer cell lines.

  • Cell Seeding : Cancer cells (e.g., HepG2, FaDu, MCF-7) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of this compound or 5,7-dimethoxyflavone and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization : The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement : The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation : The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol is used to quantify the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture and Stimulation : RAW 264.7 macrophage cells are seeded in a 96-well plate and treated with the test compounds for a short pre-incubation period. The cells are then stimulated with LPS to induce the production of nitric oxide.

  • Supernatant Collection : After an incubation period, the cell culture supernatant is collected.

  • Griess Reaction : The collected supernatant is mixed with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid). This reagent reacts with nitrite (B80452), a stable product of NO, to form a colored azo compound.

  • Absorbance Reading : The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 540 nm.

  • Quantification and IC50 Determination : The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated, and the IC50 value is determined.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the differential biological effects of this compound and 5,7-dimethoxyflavone, the following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows.

Aromatase_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Aromatase Aromatase Enzyme Incubation Pre-incubation (Enzyme + Compound) Aromatase->Incubation Substrate Fluorogenic Substrate Reaction Reaction Initiation (+ Substrate, NADPH) Substrate->Reaction Compound Test Compound (7-MF or 5,7-DMF) Compound->Incubation Incubation->Reaction Measurement Fluorescence Measurement Reaction->Measurement IC50 IC50 Calculation Measurement->IC50

Aromatase Inhibition Assay Workflow

Cytotoxicity_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Analysis Seeding Cell Seeding (96-well plate) Treatment Compound Treatment (Variable Concentrations) Seeding->Treatment MTT_add Add MTT Reagent Treatment->MTT_add Formazan Formazan Solubilization MTT_add->Formazan Absorbance Measure Absorbance Formazan->Absorbance IC50_calc IC50 Determination Absorbance->IC50_calc

MTT Cytotoxicity Assay Workflow

Anti_inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Genes DMF 5,7-dimethoxyflavone DMF->IKK inhibits

Anti-inflammatory Signaling Pathway of 5,7-dimethoxyflavone

Conclusion

This comparative guide highlights the importance of methoxy group positioning in determining the pharmacological activity of flavonoids. For researchers in drug discovery and development, these findings underscore the potential for targeted therapeutic applications based on the specific biological effects of individual methoxyflavones. Further head-to-head comparative studies are warranted to fully elucidate their differential effects and therapeutic potential.

References

A Comparative Guide to the Cross-Validation of 7-Methoxyflavone Quantification by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of bioactive compounds like 7-Methoxyflavone is pivotal for ensuring the quality, efficacy, and safety of therapeutic agents and natural products. This guide provides an objective comparison of two widely used analytical techniques for the quantification of this compound and its analogs: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

This cross-validation guide is designed to assist in the selection of the most suitable analytical method based on specific research and development needs, balancing factors such as sensitivity, selectivity, and operational complexity.

Quantitative Data Summary

The performance of an analytical method is best assessed through its validation parameters. The following table summarizes key quantitative data for the analysis of methoxyflavones, using 5,7-dimethoxyflavone (B190784) as a close structural analog to this compound, by both HPLC-UV and LC-MS/MS.

ParameterHPLC-UV Method for MethoxyflavonesLC-MS/MS Method for 5,7-Dimethoxyflavone
Linearity Range 1–100 µg/mL[1]2–1000 ng/mL[2]
Correlation Coefficient (R²) > 0.9996[1]Not explicitly stated, but implied by the validated calibration curve[2]
Limit of Detection (LOD) 0.70–1.01 µg/mL[1]Not explicitly stated, but significantly lower than LLOQ
Limit of Quantification (LOQ) 2.12–3.07 µg/mL[1]2 ng/mL (Lower Limit of Quantification - LLOQ)[2]
Precision (%RSD) < 2% (Intra-day and Inter-day)[3]< 15% (Intra-run and Inter-run)[2]
Accuracy (% Recovery) 99.59 ± 0.49% to 104.38 ± 0.21%[3]Within ±15% of nominal concentrations[2]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the successful implementation and cross-validation of analytical methods.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method represents a robust and widely accessible approach for the quantification of methoxyflavones.

Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series with a UV detector or equivalent.[1]

  • Column: Agilent Hypersil ODS C18 (3.5 µm, 4.6 × 150 mm).[1]

  • Mobile Phase:

    • A: 0.5% acetic acid in acetonitrile[1]

    • B: 0.5% acetic acid in deionized water[1]

  • Gradient Elution: A gradient from 5:95 (A:B) to 60:40 (A:B).[1]

  • Flow Rate: 1.2 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 20 µL.[1]

Sample Preparation (from plasma):

  • To a plasma sample, add a suitable extraction solvent such as acetonitrile (B52724).[1]

  • Vortex the mixture for 2 minutes and sonicate for 5 minutes.[1]

  • Centrifuge the sample at 2,000 × g for 2 minutes.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness.[1]

  • Reconstitute the residue in 200 µL of methanol.[1]

  • Filter the reconstituted sample through a 0.45-µm syringe filter before injection.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method offers superior sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices at low concentrations.

Instrumentation and Conditions:

  • LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water with 0.5% formic acid

  • Gradient Elution: A gradient from 10:90 (A:B) to 50:50 (A:B).

  • Flow Rate: 0.2 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Sample Preparation (from plasma):

  • Plasma samples are typically prepared using protein precipitation.

  • An internal standard is added to the plasma sample.

  • Ice-cold acetonitrile is added to precipitate the proteins.

  • The sample is vortexed and centrifuged.

  • The supernatant is collected, evaporated, and reconstituted in the initial mobile phase for injection.

Mandatory Visualization

To better illustrate the processes involved in a cross-validation study, the following diagrams are provided.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_comparison Data Comparison Sample Sample Containing This compound Prep_HPLC Extraction & Filtration for HPLC Sample->Prep_HPLC Prep_LCMS Protein Precipitation for LC-MS Sample->Prep_LCMS HPLC HPLC-UV Analysis Prep_HPLC->HPLC LCMS LC-MS/MS Analysis Prep_LCMS->LCMS Val_Params Validation Parameters: - Linearity - LOD/LOQ - Precision - Accuracy HPLC->Val_Params LCMS->Val_Params Compare Comparison of Performance Data Val_Params->Compare

Caption: Workflow for the cross-validation of HPLC and LC-MS analytical methods.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway of this compound Receptor Cell Surface Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Target Gene Expression (e.g., Anti-inflammatory genes) Transcription_Factor->Gene_Expression Regulation Biological_Response Biological Response Gene_Expression->Biological_Response This compound This compound This compound->Receptor

References

Unveiling the Anticancer Potential of 7-Methoxyflavones: A Comparative Study Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the effects of 7-Methoxyflavone and its derivatives on various cancer cell lines reveals their significant potential as anticancer agents. This comparative guide synthesizes experimental data on the cytotoxicity, induction of apoptosis, and cell cycle arrest mediated by these compounds, providing valuable insights for researchers, scientists, and drug development professionals. The findings underscore the differential sensitivity of cancer cell lines to specific this compound analogues and elucidate the underlying molecular mechanisms.

Comparative Cytotoxicity of this compound Derivatives

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. A lower IC50 value indicates a more potent compound. The cytotoxic effects of various this compound derivatives have been evaluated across a range of cancer cell lines, with the results summarized in the table below.

CompoundCancer Cell LineCancer TypeIC50 (µM)
5,7-Dimethoxyflavone (B190784) HepG2Liver Cancer25[1]
Acacetin (5,7-dihydroxy-4'-methoxyflavone) DU145Prostate Cancer~25 (estimated)[2]
6-Methoxyflavone (B191845) HeLaCervical Cancer62.24 (48h)[3]
Chrysosplenetin (5,4'-dihydroxy-3,6,7,3'-tetramethoxyflavone) MCF-7Breast Cancer0.3[2]
Tangeritin (5,6,7,8,4'-pentamethoxyflavone) PC3Prostate Cancer17.2 (48h)
5-Demethyltangeritin (5-hydroxy-6,7,8,4'-tetramethoxyflavone) PC3Prostate Cancer11.8 (48h)
4',5'-dihydroxy-5,7,3'-trimethoxyflavone HCC1954Breast Cancer8.58[2]
5,7-dihydroxy-3,6,4'-trimethoxyflavone A2058Melanoma3.92[2]
5,7,5'-trihydroxy-3,6,3',4'-tetramethoxyflavone A2058Melanoma8.18[2]

Induction of Apoptosis and Cell Cycle Arrest

This compound derivatives exert their anticancer effects in part by inducing programmed cell death (apoptosis) and halting the cell division cycle.

Apoptosis

Flow cytometry analysis using Annexin V staining is a standard method to quantify apoptotic cells. Studies have shown that 6-methoxyflavone significantly increases the percentage of apoptotic HeLa cells in a dose-dependent manner.[4] After 48 hours of treatment with 65 µM 6-methoxyflavone, a significant increase in both early and late apoptotic cells was observed.[4][5]

Cell Cycle Arrest

Propidium (B1200493) iodide staining followed by flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). 6-Methoxyflavone has been shown to induce S-phase arrest in HeLa cells through the CCNA2/CDK2/p21CIP1 signaling pathway.[3] In another study, 5,7-dimethoxyflavone was found to cause an arrest of HepG2 cells in the sub-G1 phase of the cell cycle in a dose-dependent manner.[1]

Signaling Pathways Modulated by this compound Derivatives

The anticancer activities of this compound derivatives are mediated through the modulation of various intracellular signaling pathways.

6-Methoxyflavone in HeLa Cells

In HeLa cervical cancer cells, 6-methoxyflavone induces apoptosis through the PERK/EIF2α/ATF4/CHOP pathway, which is a key signaling cascade in the endoplasmic reticulum (ER) stress response.[6]

PERK_pathway 6-Methoxyflavone 6-Methoxyflavone PERK PERK 6-Methoxyflavone->PERK activates EIF2α EIF2α PERK->EIF2α phosphorylates ATF4 ATF4 EIF2α->ATF4 activates CHOP CHOP ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis promotes

PERK/EIF2α/ATF4/CHOP signaling pathway activated by 6-Methoxyflavone in HeLa cells.

Acacetin in Prostate Cancer Cells

Acacetin (5,7-dihydroxy-4'-methoxyflavone) has been shown to suppress the NF-κB/Akt signaling pathway in prostate cancer cells.[7] This inhibition leads to a reduction in the levels of anti-apoptotic proteins such as Bcl-2 and XIAP, thereby promoting apoptosis.[7]

Acacetin_pathway Acacetin Acacetin Akt Akt Acacetin->Akt inhibits NF-κB NF-κB Acacetin->NF-κB inhibits Akt->NF-κB activates Bcl-2 Bcl-2 NF-κB->Bcl-2 upregulates XIAP XIAP NF-κB->XIAP upregulates Apoptosis Apoptosis Bcl-2->Apoptosis inhibits XIAP->Apoptosis inhibits

Inhibition of the NF-κB/Akt signaling pathway by Acacetin in prostate cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentration of the this compound derivative for the specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the percentage of cells in each phase of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

General Experimental Workflow

The following diagram illustrates the general workflow for studying the effects of this compound derivatives on cancer cell lines.

experimental_workflow start Start: Select Cancer Cell Lines and this compound Derivatives cell_culture Cell Culture and Seeding start->cell_culture treatment Treatment with this compound Derivatives cell_culture->treatment mtt MTT Assay for Cell Viability (IC50) treatment->mtt apoptosis Annexin V/PI Staining for Apoptosis treatment->apoptosis cell_cycle Propidium Iodide Staining for Cell Cycle treatment->cell_cycle data_analysis Data Analysis and Interpretation mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Conclusion and Future Directions data_analysis->conclusion

References

Validating the Inhibitory Effect of 7-Methoxyflavone on Nitric Oxide Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Methoxyflavone is a naturally occurring flavonoid that has demonstrated anti-inflammatory properties in preclinical studies, including the ability to inhibit the production of pro-inflammatory mediators like nitric oxide.[1] The primary mechanism for this action is believed to be the downregulation of inducible nitric oxide synthase (iNOS) expression. This guide presents a comparative overview of the NO-inhibiting capacities of various methoxyflavonoids, providing a benchmark for evaluating the potential efficacy of this compound.

Comparative Analysis of Nitric Oxide Inhibition

While a specific 50% inhibitory concentration (IC50) for this compound on nitric oxide production has not been reported, the following table summarizes the IC50 values for other relevant methoxyflavonoids and a standard iNOS inhibitor, L-NAME, in LPS-stimulated RAW 264.7 cells. This data allows for an indirect assessment of the potential potency of this compound.

CompoundCell LineStimulantIC50 (µM) for NO InhibitionReference
This compound RAW 264.7LPSData Not Available-
5,7-Dimethoxyflavone (B190784)RAW 264.7LPS36.8[Sae-Wong et al., 2011]
5,6,7-Trimethoxyflavone (B192605)RAW 264.7LPS~25 (estimated from graphical data)[Jayakumar et al., 2013]
7,3',4'-TrihydroxyflavoneRAW 264.7LPS26.7[Fu et al., 2023][2]
L-NAME (Nω-Nitro-L-arginine methyl ester)RAW 264.7LPS~30[Sae-Wong et al., 2011]

Note: The IC50 value represents the concentration of a compound required to inhibit 50% of the nitric oxide production. A lower IC50 value indicates a higher potency.

Experimental Protocols

A standardized experimental workflow is crucial for the validation and comparison of the inhibitory effects of compounds on nitric oxide production. The following protocol outlines the key steps for an in vitro assay using RAW 264.7 macrophages.

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound) and incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response and nitric oxide production. A negative control group (without LPS) and a vehicle control group are also included.

2. Measurement of Nitric Oxide Production (Griess Assay):

  • After 24 hours of incubation with LPS, the cell culture supernatant is collected.

  • The concentration of nitrite (B80452) (NO2-), a stable metabolite of nitric oxide, in the supernatant is measured using the Griess reagent.

  • Procedure:

    • 50 µL of the cell supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

    • The mixture is incubated for 10 minutes at room temperature, protected from light.

    • 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added.

    • The mixture is incubated for another 10 minutes at room temperature, protected from light.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Quantification: The nitrite concentration is determined by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

3. Western Blot Analysis for iNOS Expression:

  • To determine if the inhibition of nitric oxide production is due to the downregulation of the iNOS enzyme, Western blot analysis is performed.

  • Procedure:

    • RAW 264.7 cells are treated with the test compound and/or LPS as described above.

    • Total cellular proteins are extracted, and their concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is incubated with a primary antibody specific for iNOS, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensity is quantified and normalized to a loading control protein (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in LPS-induced nitric oxide production and the general experimental workflow for assessing the inhibitory effect of this compound.

LPS_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA induces transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translates to L_Arginine L-Arginine iNOS_Protein->L_Arginine acts on NO Nitric Oxide (NO) L_Arginine->NO converts to

Caption: LPS-induced nitric oxide production pathway in macrophages.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed RAW 264.7 cells treat Treat with this compound start->treat stimulate Stimulate with LPS treat->stimulate griess Griess Assay for NO stimulate->griess western Western Blot for iNOS stimulate->western quantify_no Quantify NO levels griess->quantify_no quantify_inos Quantify iNOS expression western->quantify_inos compare Compare with controls quantify_no->compare quantify_inos->compare

Caption: Experimental workflow for validating NO inhibition.

Conclusion

The available evidence strongly suggests that methoxyflavonoids as a class are effective inhibitors of nitric oxide production in inflammatory conditions. While specific quantitative data for this compound is currently lacking, its structural similarity to potent inhibitors like 5,7-dimethoxyflavone and 5,6,7-trimethoxyflavone indicates a high probability of similar bioactivity. Further research is warranted to quantify the IC50 value of this compound to definitively establish its potency and to further explore its therapeutic potential as an anti-inflammatory agent. The experimental protocols and comparative data provided in this guide offer a framework for such validation studies.

References

A Comparative Analysis of Synthetic vs. Naturally Sourced 7-Methoxyflavone in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed and objective comparison of the biological activities of 7-Methoxyflavone (7-MF) from both synthetic and natural origins. Due to the limited number of direct, head-to-head comparative studies in the published literature, this document collates and presents data from separate studies to offer a comprehensive overview for research and drug development purposes.

Introduction

This compound is a naturally occurring flavonoid that has garnered significant interest for its potential therapeutic applications, including anti-inflammatory, antinociceptive, and aromatase-inhibiting properties. It can be isolated from various plant sources, notably Zornia brasiliensis, or can be produced through chemical synthesis. The origin of a bioactive compound can influence its purity, impurity profile, and potentially its biological efficacy.

Synthetic this compound: Chemical synthesis provides a method for obtaining this compound with high purity and consistency between batches. This allows for a more precise evaluation of the intrinsic biological activity of the compound, free from the influence of other phytochemicals present in natural extracts. However, synthetic routes may introduce impurities such as unreacted starting materials or by-products.[1][2][3][4][5]

Naturally Sourced this compound: In its natural state, this compound is part of a complex mixture of other phytochemicals.[1] These co-occurring compounds can lead to synergistic or antagonistic effects on its bioactivity. The purity and composition of naturally derived this compound can vary depending on the plant source, geographical location, and extraction methods used.[1]

This guide aims to provide a comparative analysis of the available data on the bioactivity of synthetic and naturally sourced this compound across various bioassays.

Quantitative Data Presentation

The following tables summarize the reported biological activities of synthetic and naturally sourced this compound from various studies.

Table 1: Comparison of Aromatase Inhibition by Synthetic vs. Naturally Sourced this compound

Source of this compoundAssay TypeIC50 Value (µM)Reference
SyntheticCell-free (recombinant CYP19)1.9[6]
Natural (Implied)Microsomal3.2[7]

Note: The source for the 3.2 µM IC50 value is from a review on natural product aromatase inhibitors, implying a natural origin.

Table 2: Comparison of Anti-inflammatory and Antinociceptive Activity of Synthetic vs. Naturally Sourced this compound

Source of this compoundBioassayKey FindingsReference
SyntheticInhibition of LPS-induced Nitric Oxide (NO) production in RAW 264.7 macrophages17.74% inhibition at 20 µM
SyntheticAcetic acid-induced writhing test in mice (Antinociceptive)ED50 = 82.5 µmol/kg
Natural (from Zornia brasiliensis)Acetic acid-induced writhing test in mice (Antinociceptive)ID50 = 82.5 ± 11.7 μmol/kg[8]
Natural (from Zornia brasiliensis)Formalin-induced nociception (neurogenic phase) in mice65.6% inhibition at 100 µmol/kg[8]
Natural (from Zornia brasiliensis)Glutamate-induced nociception in mice26% inhibition[8]

Note: Direct comparative data for in vitro anti-inflammatory activity of naturally sourced this compound was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Aromatase Inhibition Assay (Cell-free)

This protocol is based on the evaluation of compounds using a recombinant human aromatase (CYP19) enzyme.

  • Enzyme and Substrate Preparation: Recombinant human CYP19 Supersomes are used as the enzyme source. A fluorogenic substrate, such as dibenzylfluorescein, is prepared in an appropriate buffer.

  • Compound Incubation: Serial dilutions of this compound (synthetic or natural) are pre-incubated with an NADPH generating system and the recombinant enzyme in a 96-well plate for a specified time (e.g., 10 minutes) at 37°C.

  • Enzymatic Reaction: The reaction is initiated by adding the fluorogenic substrate. The plate is incubated for a set duration (e.g., 30 minutes) with shaking.

  • Reaction Termination and Measurement: The reaction is stopped by adding a solution such as NaOH. The fluorescence of the product is measured using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[6][9][10][11][12][13]

LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol is for assessing the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of this compound for a period of time (e.g., 1-2 hours).

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production. The cells are then incubated for a longer period (e.g., 24 hours).

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.[14][15][16][17][18][19][20][21][22]

Acetic Acid-Induced Writhing Test in Mice

This in vivo assay is used to evaluate the peripheral analgesic activity of a compound.

  • Animal Preparation: Mice are divided into control, standard, and test groups.

  • Compound Administration: The test compound (this compound) is administered to the test groups, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses. The standard group receives a known analgesic (e.g., diclofenac), and the control group receives the vehicle.

  • Induction of Writhing: After a specific pre-treatment time, a solution of acetic acid (e.g., 0.7-1%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a set period (e.g., 10-15 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated for each test group compared to the control group. The ID50 or ED50 (the dose that causes 50% inhibition) can then be determined.[23][24][25][26][27]

Formalin Test in Mice

This assay is used to assess the antinociceptive effects of a compound and can distinguish between neurogenic and inflammatory pain.

  • Animal Preparation and Compound Administration: Similar to the writhing test, mice are divided into groups and administered the test compound, standard drug, or vehicle.

  • Formalin Injection: After the pre-treatment period, a dilute solution of formalin (e.g., 2.5-5%) is injected into the subplantar region of the right hind paw.

  • Observation: The animal is immediately placed in an observation chamber. The amount of time the animal spends licking or biting the injected paw is recorded. The observation period is divided into two phases: the early phase (neurogenic pain), typically the first 5 minutes, and the late phase (inflammatory pain), usually from 15 to 30 minutes after the formalin injection.

  • Data Analysis: The total time spent licking or biting in each phase is determined for each group. The percentage of inhibition of the nociceptive response is calculated for each phase by comparing the test groups to the control group.[28][29][30][31][32]

Signaling Pathways and Visualizations

NF-κB Signaling Pathway in Inflammation

Flavonoids are known to exert their anti-inflammatory effects by modulating key signaling pathways. One of the most important is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO. This compound and other flavonoids may inhibit this pathway at various points, leading to a reduction in the expression of iNOS and other inflammatory mediators.[33]

NF_kB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates to IkBa_NFkB->NFkB Releases Nucleus Nucleus DNA DNA NFkB_n->DNA Binds to iNOS iNOS Gene Transcription DNA->iNOS NO Nitric Oxide (NO) Production iNOS->NO Seven_MF This compound Seven_MF->IKK Inhibits

Inhibition of the NF-κB signaling pathway by this compound.
General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for evaluating the biological activity of a test compound like this compound.

Experimental_Workflow start Start compound Test Compound (Synthetic or Natural 7-MF) start->compound in_vitro In Vitro Bioassays compound->in_vitro in_vivo In Vivo Bioassays compound->in_vivo aromatase Aromatase Inhibition in_vitro->aromatase anti_inflammatory Anti-inflammatory (e.g., NO Production) in_vitro->anti_inflammatory cytotoxicity Cytotoxicity (e.g., MTT Assay) in_vitro->cytotoxicity data_analysis Data Analysis (IC50, ED50, % Inhibition) aromatase->data_analysis anti_inflammatory->data_analysis cytotoxicity->data_analysis writhing Acetic Acid Writhing Test in_vivo->writhing formalin Formalin Test in_vivo->formalin writhing->data_analysis formalin->data_analysis conclusion Conclusion on Bioactivity data_analysis->conclusion

General workflow for bioactivity screening of test compounds.

Conclusion

The available data suggests that both synthetic and naturally sourced this compound possess significant biological activities, particularly as an aromatase inhibitor and an antinociceptive agent. The antinociceptive potency of synthetic and naturally derived this compound appears to be comparable in the acetic acid-induced writhing test.

The choice between synthetic and natural this compound will depend on the specific research goals. For studies requiring high purity and a precise understanding of the compound's intrinsic activity, synthetic this compound is advantageous. For investigations into potential synergistic effects or for applications where a complex mixture is desirable, natural extracts may be more suitable.

Further research involving direct, side-by-side comparisons of highly purified natural this compound and its synthetic counterpart in a standardized panel of bioassays is warranted to definitively elucidate any differences in their biological efficacy.

References

Unraveling the Apoptotic Journey: A Comparative Guide to 5-Hydroxy-7-Methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Pro-Apoptotic Potential of 5-Hydroxy-7-Methoxyflavone.

This guide offers a comprehensive comparison of the apoptotic pathway induced by 5-hydroxy-7-methoxyflavone (HMF), contrasting its mechanism with its parent compound, chrysin, and the standard chemotherapeutic agent, 5-fluorouracil. We provide a synthesis of experimental data, detailed protocols for key assays, and visual representations of the signaling cascades to support further research and drug development.

Performance Comparison: HMF vs. Alternatives

5-Hydroxy-7-methoxyflavone, a natural derivative of chrysin, has demonstrated significant potential as a pro-apoptotic agent in cancer cells.[1][2] Its efficacy stems from a multi-faceted mechanism that overcomes some of the limitations of its parent compound, such as poor bioavailability.[1] The following tables summarize the available quantitative data to facilitate a clear comparison.

Table 1: Cytotoxicity Profile
CompoundCell LineIC50 (µM)Treatment Duration (hours)Key Findings
5-Hydroxy-7-Methoxyflavone (HMF) HCT-116 (Colon Carcinoma)Not explicitly stated, but significant dose-dependent cytotoxicity observed at 25, 50, and 100 µM. At 100 µM, cell viability was reduced to approximately 39%.[1]24Induces dose-dependent cell death.[1]
Chrysin MDA-MB-231 (Breast Cancer)<6.5 (for a derivative)Not SpecifiedDerivatives can show potent cytotoxicity.[3]
U87-MG (Glioblastoma)Significant apoptosis at 100 µM72-96Dose- and time-dependent increase in apoptosis.[4]
5-Fluorouracil (5-FU) HCT-116 (Colon Carcinoma)~3.3 (equivalent to 1.39 µg/mL)Not SpecifiedA standard chemotherapeutic with known efficacy.[5]

Note: Direct comparative studies with standardized IC50 values for all three compounds in the same cell line under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with this in mind.

Table 2: Modulation of Key Apoptotic Proteins by HMF in HCT-116 Cells
Protein FamilyProteinEffect of HMF TreatmentImplication in Apoptosis
Bcl-2 Family Bcl-2 (Anti-apoptotic)Down-regulationPromotes apoptosis
Bax (Pro-apoptotic)Activation/Up-regulationPromotes apoptosis
BidActivationLinks extrinsic and intrinsic pathways
Caspase Family Caspase-3Activation (Cleavage)Executioner caspase, central to apoptosis
Mitochondrial Proteins Cytochrome cRelease from mitochondria into cytosolInitiates caspase cascade

The Apoptotic Pathway of 5-Hydroxy-7-Methoxyflavone

Experimental evidence strongly indicates that 5-hydroxy-7-methoxyflavone induces apoptosis in human colon carcinoma cells (HCT-116) primarily through the intrinsic (mitochondrial) pathway, initiated by the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress.[1][6][7]

Key Mechanistic Steps:
  • Induction of ROS and ER Stress : HMF treatment leads to an increase in intracellular ROS.[1] This oxidative stress is a critical upstream event that triggers ER stress.[1]

  • Calcium Release and JNK Activation : The ER stress results in the release of intracellular calcium (Ca2+) and the phosphorylation of c-Jun N-terminal kinase (JNK), a member of the MAPK family.[1][6]

  • Mitochondrial Dysregulation : Activated JNK influences the Bcl-2 family of proteins, leading to the down-regulation of the anti-apoptotic protein Bcl-2 and the activation of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.[1]

  • Cytochrome c Release and Caspase Activation : The compromised mitochondrial membrane releases cytochrome c into the cytosol.[1] This event triggers the activation of caspase-3, a key executioner caspase.[1]

  • Execution of Apoptosis : Activated caspase-3 proceeds to cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

The crucial role of ROS in this pathway was confirmed by experiments where the ROS scavenger N-acetyl-l-cysteine (NAC) was able to reverse the apoptotic effects of HMF.[1] While the JNK pathway is clearly implicated, the direct involvement of other MAPK pathways and the PI3K/Akt pathway in HMF-induced apoptosis requires further investigation, although these pathways are known to be modulated by other flavones.[8][9]

Visualizing the Molecular Cascade

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows.

G HMF 5-Hydroxy-7-Methoxyflavone ROS ↑ Reactive Oxygen Species (ROS) HMF->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Ca_release ↑ Intracellular Ca2+ ER_Stress->Ca_release JNK_activation JNK Phosphorylation (Activation) ER_Stress->JNK_activation Bcl2_down ↓ Bcl-2 JNK_activation->Bcl2_down Bax_activation ↑ Bax Activation JNK_activation->Bax_activation Mito_dysfunction Mitochondrial Dysfunction (↓ ΔΨm) Bcl2_down->Mito_dysfunction Bax_activation->Mito_dysfunction CytC_release Cytochrome c Release Mito_dysfunction->CytC_release Caspase3_activation Caspase-3 Activation CytC_release->Caspase3_activation Apoptosis Apoptosis Caspase3_activation->Apoptosis

Figure 1. Apoptotic signaling pathway induced by 5-hydroxy-7-methoxyflavone.

G cluster_phase1 Cell Culture & Treatment cluster_phase2 Apoptosis & Viability Assays cluster_phase3 Mechanism of Action Analysis cell_culture Seed HCT-116 Cells treatment Treat with HMF (25, 50, 100 µM) for 24h cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt annexin Annexin V/PI Staining (Apoptosis Quantification) treatment->annexin hoechst Hoechst Staining (Nuclear Morphology) treatment->hoechst ros_detection ROS Detection (H2DCFDA) treatment->ros_detection western_blot Western Blotting (Bcl-2, Bax, Caspase-3, etc.) treatment->western_blot caspase_assay Caspase-3 Activity Assay treatment->caspase_assay

Figure 2. Experimental workflow for confirming HMF-induced apoptosis.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in the analysis of HMF-induced apoptosis.

MTT Assay for Cell Viability
  • Principle : This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells, indicating cell viability.

  • Procedure :

    • Seed HCT-116 cells in a 96-well plate at a density of 1x10^5 cells/well and allow them to adhere for 48 hours.

    • Treat the cells with varying concentrations of HMF (e.g., 25, 50, 100 µM) or vehicle control (DMSO) for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 50 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control.

Western Blotting for Apoptotic Proteins
  • Principle : This technique separates proteins by size to detect and quantify specific proteins of interest using antibodies.

  • Procedure :

    • Treat HCT-116 cells with HMF as described above.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

Annexin V/PI Staining for Apoptosis Quantification
  • Principle : In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

  • Procedure :

    • Treat and harvest HCT-116 cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry to quantify viable, early apoptotic, late apoptotic, and necrotic cell populations.

Caspase-3 Activity Assay
  • Principle : This assay measures the activity of caspase-3 by detecting the cleavage of a specific substrate that releases a chromophore or fluorophore.

  • Procedure :

    • Prepare cell lysates from HMF-treated and control cells.

    • Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.

    • Quantify the fold-increase in caspase-3 activity relative to the control.

This guide provides a foundational understanding of the apoptotic pathway induced by 5-hydroxy-7-methoxyflavone. The presented data and protocols serve as a valuable resource for researchers aiming to further explore its therapeutic potential and to design robust, comparative studies. The evidence suggests that HMF is a promising candidate for further investigation in the development of novel anti-cancer therapies.

References

assessing the ergogenic properties of 7-Methoxyisoflavone compared to other supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of the scientific literature reveals a significant disparity in the ergogenic evidence supporting 7-Methoxyisoflavone compared to well-established supplements such as creatine (B1669601), caffeine (B1668208), and beta-alanine (B559535). This guide provides a detailed comparison for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and a visual representation of the underlying physiological mechanisms.

Executive Summary

7-Methoxyisoflavone, a synthetic isoflavone, is marketed with claims of anabolic and performance-enhancing properties. However, a thorough examination of peer-reviewed clinical trials indicates a lack of robust scientific evidence to substantiate these claims. In stark contrast, creatine, caffeine, and beta-alanine have a wealth of scientific literature demonstrating their efficacy as ergogenic aids, with well-defined mechanisms of action and quantifiable performance benefits.

Quantitative Data Comparison

The following tables summarize the quantitative data from clinical trials on the ergogenic effects of 7-Methoxyisoflavone, creatine, caffeine, and beta-alanine.

Table 1: Effects on Muscle Strength and Power

SupplementDosageStudy DurationPrimary OutcomeResult
7-Methoxyisoflavone 800 mg/day8 weeks1-RM Bench Press & Leg PressNo significant difference compared to placebo[1]
Creatine Monohydrate 20g/day (loading), 5g/day (maintenance)8-12 weeks1-RM Bench Press8% greater increase than placebo[2]
Caffeine 5 mg/kg body weightSingle dosePeak Anaerobic PowerSignificant increase from 1835 W (placebo) to 1885 W[3]
Beta-Alanine 4-6 g/day 4-10 weeksHigh-Intensity Exercise Performance (1-4 min)2.85% median improvement vs. placebo[4]

Table 2: Effects on Body Composition

SupplementDosageStudy DurationPrimary OutcomeResult
7-Methoxyisoflavone 800 mg/day8 weeksFat-Free Mass (FFM)No significant difference in FFM gain compared to placebo (0.29 kg vs 0.94 kg)[1]
Creatine Monohydrate 5 g/day 12 weeksLean Body Mass (LBM)~1.14 kg greater increase in LBM compared to resistance training alone[5]
Caffeine N/AN/ABody CompositionNot a primary supplement for direct changes in body composition
Beta-Alanine 4.8 g/day 8 weeksLean Body MassNo significant effect on lean body mass[4]

Table 3: Effects on Endurance Performance

SupplementDosageStudy DurationPrimary OutcomeResult
7-Methoxyisoflavone N/AN/AEndurance PerformanceNo peer-reviewed studies found
Creatine Monohydrate N/AN/AAerobic EnduranceNo significant effect[6]
Caffeine 3-6 mg/kg body weightSingle doseTime to Exhaustion~11.3% - 16.97% increase[7][8]
Beta-Alanine 4-6 g/day 4 weeksTime to Exhaustion13-14% increase in cycling time to exhaustion[4]

Experimental Protocols

7-Methoxyisoflavone Study Protocol (Example)

A study by Wilborn et al. (2006) investigated the effects of 5-methyl-7-methoxyisoflavone (B191856) on resistance-trained males.[1]

  • Design: Double-blind, randomized controlled trial.

  • Participants: 45 resistance-trained males.

  • Supplementation: 800 mg/day of 5-methyl-7-methoxyisoflavone or a placebo for 8 weeks.

  • Exercise Protocol: A structured 4-day per week resistance training program.

  • Outcome Measures: Body composition (DEXA), 1-RM bench press and leg press, and hormonal profiles.

Creatine Supplementation Study Protocol (Example)
  • Design: Double-blind, randomized, placebo-controlled trial.

  • Participants: Healthy adults (under 50 years of age) engaged in resistance training.

  • Supplementation: A loading phase of 20 g/day of creatine monohydrate for 5-7 days, followed by a maintenance dose of 5-7 g/day for the remainder of the study (typically 4-12 weeks).[5]

  • Exercise Protocol: A supervised, periodized resistance training program, typically 3-4 sessions per week.

  • Outcome Measures: Lean body mass (measured by DEXA, MRI, or CT), 1-RM strength tests (e.g., bench press, squat), and body fat percentage.[5]

Caffeine Supplementation Study Protocol (Example)
  • Design: Randomized, double-blind, crossover, placebo-controlled study.

  • Participants: Well-trained male cyclists.

  • Supplementation: A single dose of 3 or 6 mg/kg body mass of caffeine or a placebo ingested 90 minutes before the exercise trial.[9]

  • Exercise Protocol: A timed cycling performance trial (e.g., a set amount of work equivalent to 75% of peak sustainable power output for 60 minutes).[9]

  • Outcome Measures: Time to complete the cycling trial, power output, heart rate, and ratings of perceived exertion (RPE).[9]

Beta-Alanine Supplementation Study Protocol (Example)
  • Design: Double-blind, placebo-controlled randomized design.

  • Participants: Collegiate rowers.

  • Supplementation: 3.2 g/day of beta-alanine or a placebo for 4 weeks.[10]

  • Exercise Protocol: Standardized rowing training and performance tests, including a 2km time trial.

  • Outcome Measures: 2km rowing time, body composition (air displacement plethysmography), and muscle carnosine levels (often measured via biopsy in other studies).[10]

Signaling Pathways and Experimental Workflows

The ergogenic effects of creatine, caffeine, and beta-alanine are underpinned by distinct physiological mechanisms. In contrast, the proposed signaling pathway for 7-Methoxyisoflavone remains largely theoretical and unsubstantiated by human clinical data.

experimental_workflow cluster_recruitment Phase 1: Recruitment & Baseline cluster_intervention Phase 2: Intervention cluster_data_collection Phase 3: Data Collection & Analysis p1 Participant Screening p2 Informed Consent p1->p2 p3 Baseline Testing (Strength, Body Comp, etc.) p2->p3 rand Randomization groupA Group A (Supplement) rand->groupA groupB Group B (Placebo) rand->groupB training Supervised Exercise Protocol groupA->training groupB->training post_test Post-Intervention Testing training->post_test data_analysis Statistical Analysis post_test->data_analysis results Results & Conclusion data_analysis->results

Caption: A typical experimental workflow for a randomized controlled trial assessing an ergogenic aid.

signaling_pathways cluster_creatine Creatine Signaling Pathway cluster_caffeine Caffeine Signaling Pathway cluster_beta_alanine Beta-Alanine Signaling Pathway creatine Creatine Supplementation pcr Increased Muscle Phosphocreatine creatine->pcr igf1 Increased IGF-1 Signaling creatine->igf1 atp Enhanced ATP Resynthesis pcr->atp performance Improved High-Intensity Performance atp->performance akt_mtor Activation of Akt/mTOR Pathway igf1->akt_mtor protein_synthesis Increased Muscle Protein Synthesis akt_mtor->protein_synthesis hypertrophy Muscle Hypertrophy protein_synthesis->hypertrophy caffeine Caffeine Ingestion adenosine Adenosine Receptor Antagonism caffeine->adenosine cns Increased CNS Activation adenosine->cns rpe Reduced Perception of Effort cns->rpe endurance Enhanced Endurance Performance rpe->endurance beta_alanine Beta-Alanine Supplementation carnosine Increased Muscle Carnosine beta_alanine->carnosine buffering Increased H+ Buffering Capacity carnosine->buffering ph Delayed Onset of Muscle Acidosis buffering->ph fatigue Reduced Neuromuscular Fatigue ph->fatigue

Caption: Simplified signaling pathways for creatine, caffeine, and beta-alanine.

Conclusion

The existing body of scientific evidence does not support the claims of ergogenic benefits for 7-Methoxyisoflavone. The limited and often contradictory findings from studies on this compound stand in stark contrast to the extensive and robust evidence supporting the efficacy of creatine, caffeine, and beta-alanine. For professionals in research and drug development, the focus should remain on supplements with a proven track record of safety and effectiveness, backed by high-quality, peer-reviewed clinical trials. Future research on novel compounds should adhere to rigorous scientific standards to validate any potential ergogenic properties.

References

Unlocking Synergistic Potential: A Comparative Guide to 7-Methoxyflavone in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the synergistic effects of 7-Methoxyflavone and its derivatives when combined with conventional chemotherapeutic agents. By summarizing key experimental data, detailing methodologies, and visualizing complex biological pathways, this document serves as a critical resource for advancing cancer treatment strategies.

This compound, a naturally occurring compound, has demonstrated notable potential in enhancing the efficacy of chemotherapy drugs. Its ability to modulate key cellular pathways involved in drug resistance and cell survival makes it a compelling candidate for combination therapies. This guide synthesizes preclinical data on the synergistic interactions of this compound and related methoxyflavones with common chemotherapeutics such as cisplatin (B142131), doxorubicin, paclitaxel, and temozolomide (B1682018).

Comparative Analysis of In Vitro Efficacy

The synergistic potential of methoxyflavones is often evaluated by their ability to reduce the half-maximal inhibitory concentration (IC50) of chemotherapeutic drugs and to enhance the induction of apoptosis and cell cycle arrest in cancer cells. The following tables summarize key quantitative data from various studies, highlighting the chemosensitizing effects of these compounds.

Table 1: Synergistic Effects of Methoxyflavones on Chemotherapeutic IC50 Values

Methoxyflavone DerivativeChemotherapeutic AgentCancer Cell LineIC50 of Chemo Alone (µM)IC50 of Chemo with Methoxyflavone (µM)Fold-Change in Potency
5,7-DimethoxyflavoneDoxorubicinHepG2 (Liver Cancer)Not SpecifiedNot Specified, but synergistic effect observedNot Quantified
3',4',5',5,7-Pentamethoxyflavone (B192069)CisplatinA549/CDDP (Cisplatin-Resistant Lung Cancer)> 20Significantly ReducedNot Quantified
5,6,7,3',4'-Pentamethoxyflavone (Sinensetin)VincristineAML-2/D100 (P-gp Overexpressing Leukemia)Not SpecifiedPotent chemosensitizing effect observedNot Quantified
Flavonoid CombinationDoxorubicinMCF-7 (Breast Cancer)0.240.012 (with Disulfiram and Hydralazine)20

Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Enhancement of Apoptosis and Cell Cycle Arrest by Methoxyflavones in Combination Therapy

Methoxyflavone DerivativeChemotherapeutic AgentCancer Cell LineKey Effect
5,7-DimethoxyflavoneDoxorubicinHepG2Increased apoptosis and Sub-G1 cell cycle arrest[1][2]
3',4',5',5,7-PentamethoxyflavoneCisplatinA549/CDDPSubstantially induced apoptosis compared to cisplatin alone[3]
5-Hydroxy-7-Methoxyflavone-HCT-116 (Colon Carcinoma)Induced mitochondrial-mediated apoptosis
Matteucinol (a flavanone)TemozolomideU-251 MG (Glioblastoma)Induced apoptosis, possibly through TNFR1 activation[4]

Key Mechanisms of Synergistic Action

The synergistic effects of this compound and its derivatives are attributed to several key mechanisms that counteract chemoresistance and enhance the cytotoxic effects of conventional drugs.

  • Inhibition of P-glycoprotein (P-gp): Several methoxyflavones have been shown to inhibit the function of P-glycoprotein, a key ATP-binding cassette (ABC) transporter responsible for pumping chemotherapeutic drugs out of cancer cells.[5][6][7][8] This inhibition leads to increased intracellular accumulation of the chemotherapeutic agent, thereby enhancing its efficacy.[5]

  • Downregulation of the Nrf2 Pathway: The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress and is often implicated in chemoresistance. 3',4',5',5,7-Pentamethoxyflavone has been shown to sensitize cisplatin-resistant lung cancer cells by reducing the expression of Nrf2 and its downstream target genes.[3]

  • Induction of Apoptosis: Methoxyflavones can potentiate the pro-apoptotic effects of chemotherapeutics by modulating key signaling pathways involved in programmed cell death. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases.[9]

The following diagram illustrates the mechanism of P-glycoprotein-mediated multidrug resistance and its inhibition by this compound.

P_glycoprotein_Inhibition cluster_cell Cancer Cell Chemotherapeutic Chemotherapeutic Intracellular_Chemo Intracellular Chemotherapeutic Chemotherapeutic->Intracellular_Chemo Enters Cell Extracellular Extracellular Space P_gp P-glycoprotein (P-gp) P_gp->Extracellular Efflux Intracellular_Chemo->P_gp Binds to P-gp Cell_Death Cell Death Intracellular_Chemo->Cell_Death Induces 7_MF This compound 7_MF->P_gp Inhibits Synergy_Workflow cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Treatment Treatment with: - this compound - Chemotherapeutic - Combination Cell_Culture->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation Viability Cell Viability Assay (MTT) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Incubation->Cell_Cycle CI_Calculation Calculate Combination Index (CI) Viability->CI_Calculation Apoptosis_Quant Quantify Apoptosis Rates Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Determine Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Conclusion Conclusion on Synergy CI_Calculation->Conclusion Apoptosis_Quant->Conclusion Cell_Cycle_Dist->Conclusion

References

A Comparative Guide to the Quantitative Analysis of 7-Methoxyflavone in Diverse Plant Varieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 7-Methoxyflavone content across different plant varieties, supported by experimental data. It further details the methodologies for extraction and quantification, essential for researchers and professionals in drug development and natural product chemistry. This compound, a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.[1] Its presence has been identified in a variety of medicinal plants, notably within the Zingiberaceae, Rutaceae, and Meliaceae families.

Quantitative Comparison of this compound Content

The concentration of this compound and its derivatives can vary significantly between different plant species and even between cultivars of the same species. This variation underscores the importance of precise quantitative analysis for the selection of optimal plant sources for research and development.

The following table summarizes the quantitative data on methoxyflavone content in different plant varieties, primarily focusing on Kaempferia parviflora (Black Ginger), a well-documented source of these compounds.

Plant VarietyMethoxyflavone AnalyteContent (mg/g of sample)Analytical MethodReference
Kaempferia parviflora (Red-leaf type)3,5,7,3',4'-Pentamethoxyflavone (PMF)Higher than green-leaf typeHPLC-photodiode array detection[2]
5,7,4'-Trimethoxyflavone (TMF)Higher than green-leaf typeHPLC-photodiode array detection[2]
3,5,7,4'-TetramethoxyflavoneHigher than green-leaf typeHPLC-photodiode array detection[2]
5,7-Dimethoxyflavone (DMF)Lower than green-leaf typeHPLC-photodiode array detection[2]
3,5,7-TrimethoxyflavoneLower than green-leaf typeHPLC-photodiode array detection[2]
Kaempferia parviflora (Green-leaf type)3,5,7,3',4'-Pentamethoxyflavone (PMF)Lower than red-leaf typeHPLC-photodiode array detection[2]
5,7,4'-Trimethoxyflavone (TMF)Lower than red-leaf typeHPLC-photodiode array detection[2]
3,5,7,4'-TetramethoxyflavoneLower than red-leaf typeHPLC-photodiode array detection[2]
5,7-Dimethoxyflavone (DMF)Higher than red-leaf typeHPLC-photodiode array detection[2]
3,5,7-TrimethoxyflavoneHigher than red-leaf typeHPLC-photodiode array detection[2]
Kaempferia parviflora (General)Total MethoxyflavonesUp to 327.25 mg/gHPLC-DAD[3]
Citrus spp. (e.g., Orange, Tangerine)Polymethoxylated Flavones (including this compound derivatives)Present in peels and juiceHPLC[4][5]
Meliaceae family plantsFlavonoids (including methoxyflavones)Present in various plant partsUHPLC–QTOF–MS[6][7]
Rutaceae family plantsFlavonoids (including methoxyflavones)Present in various plant partsHPLC[8]

Note: The content of specific methoxyflavones in Citrus and Meliaceae species is often reported as a complex mixture of polymethoxylated flavones (PMFs), and data for this compound as a single compound is not always available. However, its presence is confirmed within these families.

Experimental Protocols

Accurate quantification of this compound requires robust and validated experimental protocols for both extraction from the plant matrix and subsequent analysis.

Extraction of this compound from Plant Material

a) Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is an efficient method for extracting flavonoids from plant materials.[9][10][11][12][13]

  • Sample Preparation: Dry the plant material (e.g., rhizomes, leaves, peels) at a controlled temperature (e.g., 40-60°C) and grind it into a fine powder (e.g., 80-mesh).

  • Solvent Selection: Aqueous ethanol (B145695) is a commonly used and effective solvent for flavonoid extraction.[10] The optimal ethanol concentration may vary depending on the plant material but is often in the range of 50-95%.[3][14]

  • Extraction Parameters:

    • Solid-to-Solvent Ratio: A typical ratio is 1:10 to 1:50 (g/mL).[3]

    • Ultrasonic Power: This should be optimized, with a common range being 200-400 W.[9][13]

    • Extraction Time: Sonication time can range from 15 to 60 minutes.[9][10]

    • Temperature: Maintain a constant temperature, for example, 50-60°C, as higher temperatures can lead to the degradation of flavonoids.[10][13]

  • Procedure:

    • Weigh the powdered plant material and place it in an extraction vessel.

    • Add the appropriate volume of the selected solvent.

    • Place the vessel in an ultrasonic bath and sonicate for the optimized time and power.

    • After sonication, separate the extract from the solid residue by filtration or centrifugation.

    • The extract can then be concentrated using a rotary evaporator.

b) Maceration

Maceration is a simpler, though more time-consuming, extraction method.

  • Procedure:

    • Immerse the powdered plant material in a suitable solvent (e.g., 95% ethanol) in a sealed container.

    • Keep the mixture at room temperature for an extended period (e.g., 7 days), with occasional agitation.

    • Filter the mixture to separate the extract from the plant residue.

    • Concentrate the extract using a rotary evaporator.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC with a Diode Array Detector (DAD) or UV detector is the most common and reliable method for the quantification of this compound and other methoxyflavones.[2][3][5][15]

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a DAD or UV detector.

  • Chromatographic Conditions (Example for Kaempferia parviflora extracts):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

    • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of methanol (B129727) and 0.1% v/v aqueous acetic acid (e.g., 70:30 v/v).[3]

    • Flow Rate: Typically around 0.8 - 1.0 mL/min.[3]

    • Column Temperature: Maintained at a constant temperature, for example, 55°C.[3]

    • Detection Wavelength: Methoxyflavones can be detected at approximately 254 nm.[3]

  • Sample and Standard Preparation:

    • Standard Stock Solution: Prepare a stock solution of pure this compound standard in a suitable solvent like methanol (e.g., 1 mg/mL).

    • Working Standard Solutions: Create a series of dilutions from the stock solution to generate a calibration curve.

    • Sample Preparation: Dissolve the dried plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve generated from the standard solutions.

Visualizing the Experimental Workflow

To further clarify the process, the following diagrams illustrate the key steps in the quantitative analysis of this compound.

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material (Dried & Powdered) maceration Maceration (e.g., 95% Ethanol, 7 days) plant_material->maceration uae Ultrasound-Assisted Extraction (e.g., Ethanol, 15-60 min) plant_material->uae filtration Filtration / Centrifugation maceration->filtration uae->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract hplc_prep Sample Preparation (Dissolve & Filter) crude_extract->hplc_prep hplc_analysis HPLC-DAD Analysis hplc_prep->hplc_analysis quantification Quantification (Calibration Curve) hplc_analysis->quantification results This compound Content quantification->results

Caption: Experimental workflow for this compound quantification.

hplc_workflow mobile_phase Mobile Phase (e.g., Methanol:Water) pump HPLC Pump mobile_phase->pump injector Autosampler/Injector (Sample Injection) pump->injector column C18 Column injector->column detector DAD/UV Detector column->detector data_system Data Acquisition System detector->data_system

Caption: Logical flow of an HPLC system for analysis.

References

Safety Operating Guide

Proper Disposal of 7-Methoxyflavone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 7-Methoxyflavone, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on standard best practices for the disposal of laboratory chemicals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][2]

  • Ventilation: Conduct all handling and disposal activities in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1][3]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4][5] In case of accidental contact, rinse the affected area thoroughly with water for at least 15 minutes.[6][7]

  • Spill Management: In the event of a spill, carefully sweep up the solid material to avoid generating dust.[3][5] Collect the spilled substance in a designated and sealed container for disposal.

Waste Characterization and Segregation

Proper characterization and segregation of waste are the foundational steps for safe disposal. This compound should be managed as a chemical waste.

  • Solid Waste: Collect all solid forms of this compound, including unused product and contaminated materials such as weighing paper and gloves, in a clearly labeled, sealed container.[1]

  • Liquid Waste: If this compound has been dissolved in a solvent, the entire solution must be treated as chemical waste.[1] Do not dispose of it down the drain.[2][4]

  • Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The following table outlines the procedural steps for the safe disposal of this compound.

StepProcedureKey Considerations
1 Waste Collection Use a compatible, leak-proof container for waste accumulation.[1]
2 Labeling The container must be clearly and accurately labeled. At a minimum, the label should include: "Chemical Waste", the full chemical name: "this compound", and any known hazard information.[1][2]
3 Storage Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general laboratory traffic, and designed to minimize the risk of spills or breakage.[1]
4 Disposal Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[4] Contact your institution's EHS department for specific guidance on waste pickup and disposal procedures.

Experimental Workflow for Disposal

The logical flow for handling and disposing of this compound is depicted in the following diagram. This workflow ensures that all safety and regulatory aspects are considered.

G cluster_disposal Disposal Protocol start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in a Ventilated Area (Fume Hood) ppe->handling waste_gen Generate this compound Waste? handling->waste_gen container Select Compatible, Sealed Waste Container waste_gen->container Yes end End of Process waste_gen->end No labeling Label Container: 'Chemical Waste' 'this compound' container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact ehs_contact->end

References

Essential Safety and Operational Guide for Handling 7-Methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 7-Methoxyflavone (CAS No. 22395-22-8). The following information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following table summarizes the required and recommended equipment based on Safety Data Sheet (SDS) information.[1][2]

PPE CategoryMinimum RequirementRecommended for Enhanced SafetyRationale
Eye & Face Protection Safety glasses with side shields (compliant with European Standard EN 166 or OSHA 29 CFR 1910.133).[1][2][3]Chemical safety goggles.Prevents eye irritation from airborne powder or splashes.
Hand Protection Protective gloves (e.g., Nitrile rubber).[1][2]Consult glove manufacturer for specific breakthrough times and chemical compatibility.Protects against skin contact.
Body Protection Long-sleeved laboratory coat.[1][2]Chemical-resistant coveralls for larger quantities.Protects skin and clothing from contamination.
Respiratory Protection Not required under normal laboratory use with adequate ventilation.[2]For large-scale operations, emergency situations, or where dust formation is likely, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter is recommended.[2]Protects the respiratory system from inhalation of the compound, especially when handling powders.

Experimental Protocol: Safe Handling of this compound

Adherence to a strict operational workflow is crucial to minimize exposure and ensure a safe laboratory environment.

Preparation and Pre-Handling
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[4]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and operational.

  • Area Designation: Designate a specific area for handling this compound to prevent cross-contamination.

  • Review SDS: Before beginning work, review the Safety Data Sheet (SDS) for this compound.

Donning Personal Protective Equipment (PPE)
  • Body Protection: Put on a clean, long-sleeved lab coat.

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[1][2]

  • Hand Protection: Don nitrile gloves, ensuring the cuffs of the lab coat are tucked into the gloves. Inspect gloves for any tears or punctures before use.[1]

Handling and Experimental Procedures
  • Avoid Dust Formation: Handle the solid compound carefully to avoid creating dust.[1][3][4]

  • Weighing: When weighing the powder, do so in a ventilated enclosure or a chemical fume hood to control dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[1][3] Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]

Post-Handling and Decontamination
  • Decontaminate: Clean all work surfaces and equipment that have come into contact with this compound using an appropriate solvent and cleaning agent.

  • Remove PPE: Remove PPE in the following order to prevent cross-contamination:

    • Gloves (turn inside out as you remove them).

    • Lab coat.

    • Eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Dispose of unused this compound as hazardous chemical waste in a designated, sealed, and properly labeled container.

  • Contaminated Materials: All disposable labware (e.g., pipette tips, vials) and PPE (e.g., gloves, disposable lab coats) that have come into contact with this compound should be placed in a designated hazardous waste container.

  • Spills: In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[1] Sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[1][3]

Workflow for Safe Handling of this compound

A 1. Preparation - Verify fume hood function - Check emergency equipment - Designate work area B 2. Don PPE - Lab coat - Eye protection - Gloves A->B C 3. Handling - Weigh in ventilated area - Prepare solutions carefully - Avoid dust formation B->C F Spill? C->F During Handling D 4. Post-Handling - Decontaminate surfaces - Remove PPE correctly E 5. Disposal - Dispose of unused chemical - Dispose of contaminated materials D->E H End of Procedure E->H F->D No G Spill Response - Evacuate if necessary - Don appropriate PPE - Contain and clean up spill F->G Yes G->D After Cleanup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxyflavone
Reactant of Route 2
Reactant of Route 2
7-Methoxyflavone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.